Product packaging for Rutin(Cat. No.:CAS No. 153-18-4)

Rutin

货号: B1680289
CAS 编号: 153-18-4
分子量: 610.5 g/mol
InChI 键: IKGXIBQEEMLURG-NVPNHPEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rutin is a rutinoside that is quercetin with the hydroxy group at position C-3 substituted with glucose and rhamnose sugar groups. It has a role as a metabolite and an antioxidant. It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a rutinoside.
A flavonol glycoside found in many plants, including buckwheat;  tobacco;  forsythia;  hydrangea;  viola, etc. It has been used therapeutically to decrease capillary fragility.
This compound has been reported in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably this compound and esculin.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
A flavonol glycoside found in many plants, including BUCKWHEAT;  TOBACCO;  FORSYTHIA;  HYDRANGEA;  VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
structure in first source
See also: Quercetin (subclass of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B1680289 Rutin CAS No. 153-18-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
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InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-NVPNHPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022326
Record name Rutin
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Molecular Weight

610.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Rutin
Source Human Metabolome Database (HMDB)
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Solubility

0.125 mg/mL
Record name Rutin
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Record name Rutin
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CAS No.

153-18-4
Record name Rutin
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Record name Rutoside [INN:JAN:NF]
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Record name 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
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Record name RUTIN
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Record name Rutin
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Melting Point

125 °C
Record name Rutin
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Record name Rutin
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URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Rutin: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, also known as rutoside or quercetin-3-O-rutinoside, is a flavonoid glycoside found ubiquitously in the plant kingdom.[1][2] It is particularly abundant in sources like buckwheat, citrus fruits, and Sophora japonica.[2][3][4] Structurally, it consists of the flavonol quercetin linked to the disaccharide rutinose.[2] Renowned for its potent antioxidant and anti-inflammatory properties, this compound is a subject of extensive research in pharmacology and drug development for its potential therapeutic applications in cardiovascular diseases, cancer, and neurodegenerative disorders.[1][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis.

Chemical Structure

This compound (C₂₇H₃₀O₁₆) is a complex molecule comprising two primary components: an aglycone flavonol, quercetin , and a disaccharide, rutinose . The rutinose sugar is attached to the quercetin backbone via a glycosidic bond at the C-3 position.[1][6] Rutinose itself is composed of two monosaccharides: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[2] This glycosidic linkage enhances the molecule's solubility and stability compared to its aglycone form, quercetin.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc IκB Degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, etc. Genes->Cytokines Translation This compound This compound This compound->IKK Inhibition DPPH_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - DPPH solution (in Methanol) - Positive Control (e.g., Ascorbic Acid) start->prep_reagents add_sample Pipette this compound/Control/Blank into 96-well plate prep_reagents->add_sample add_dpph Add DPPH solution to all wells add_sample->add_dpph incubate Incubate in Dark (e.g., 30 min at RT) add_dpph->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ value measure->calculate end End calculate->end

References

The Core Mechanisms of Rutin in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It delves into its multifaceted roles as an antioxidant, anti-inflammatory, and anticancer agent, detailing the underlying signaling pathways and molecular interactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing in-depth information supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction

This compound (quercetin-3-O-rutinoside) is a polyphenolic compound found abundantly in various plants, including citrus fruits, buckwheat, and asparagus. Its well-documented health benefits stem from its potent antioxidant and anti-inflammatory properties. In recent years, extensive research has elucidated the molecular mechanisms through which this compound exerts its effects, revealing its potential as a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This guide will explore the fundamental mechanisms of this compound's action at the cellular and molecular levels.

Antioxidant Mechanism of Action

This compound's primary and most well-understood mechanism of action is its antioxidant activity. It combats oxidative stress through several interconnected pathways:

  • Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals, hydroxyl radicals, and peroxynitrite. This is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.

  • Activation of the Nrf2/ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[1] This results in the enhanced synthesis of endogenous antioxidant enzymes such as:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

Quantitative Data: Effect of this compound on Antioxidant Enzyme Activity
EnzymeCell/Tissue TypeThis compound ConcentrationObserved EffectReference
Superoxide Dismutase (SOD)PC-12 cells10, 50, 100 µMSignificant increase in a dose-dependent manner[2]
Superoxide Dismutase (SOD)Rat Testes50 mg/kgSignificantly increased activity[3]
Catalase (CAT)Rat Testes50 mg/kgSignificantly increased activity[3]
Glutathione Peroxidase (GPx)Rat Testes50 mg/kgSignificantly increased activity[3]
Glutathione Peroxidase (GPx)Rat Heart15, 30 mg/kgSignificantly increased activity in a dose-dependent manner[4]

Signaling Pathway: Nrf2/ARE Activation by this compound

Nrf2_Activation_by_this compound cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to NFkB_Inhibition_by_this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates transcription of Rutin_Anticancer_Mechanisms This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK modulates NFkB NF-κB Pathway This compound->NFkB inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest induces Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK->Proliferation NFkB->Survival

References

Natural Sources of Rutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the natural sources of rutin, a flavonoid with significant pharmacological interest. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies for its quantification, and an illustrative representation of its biosynthetic pathway.

Quantitative Analysis of this compound in Natural Sources

This compound is widely distributed throughout the plant kingdom. The following table summarizes the this compound content in various natural sources, providing a comparative basis for selection in research and development. Data is presented in milligrams per 100 grams of fresh weight (FW) or dry weight (DW) as specified in the cited literature.

Plant SourceSpeciesPart of PlantThis compound Content (mg/100g)Reference
BuckwheatFagopyrum esculentumFlour15.7 - 35.6 (DW)
BuckwheatFagopyrum esculentumGroats0.8 - 9.3 (DW)
BuckwheatFagopyrum esculentumHulls13.3 - 83.1 (DW)
Tartary BuckwheatFagopyrum tataricumSeeds1700 (DW)
CapersCapparis spinosaFlower budsup to 332 (FW)
AsparagusAsparagus officinalisSpears23 - 43.5 (FW)
White MulberryMorus albaLeavesup to 6670 (DW)
AppleMalus domesticaPeel2.9 - 8.7 (FW)
Black TeaCamellia sinensisLeaves10.9 (DW)
Green TeaCamellia sinensisLeaves2.7 (DW)
FigsFicus caricaLeaves140 (DW)
ElderflowerSambucus nigraFlowers4200 (DW)
OnionsAllium cepaBulb2.85 - 4.86 (FW)

Experimental Protocols for this compound Quantification

Accurate quantification of this compound from plant matrices is critical for research and quality control. The following sections detail the methodologies for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of this compound.

1. Sample Preparation and Extraction:

  • Plant Material: A known weight of dried and powdered plant material (e.g., 1 gram) is used for extraction.

  • Extraction Solvent: A mixture of methanol and water (e.g., 80:20 v/v) is commonly employed.

  • Extraction Procedure: The plant material is subjected to ultrasonic extraction with the solvent for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C). The process is typically repeated three times to ensure complete extraction.

  • Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove particulate matter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed for separation.

  • Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of two solvents:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Phosphoric acid in water

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: this compound is detected by its UV absorbance, typically at a wavelength of 354 nm.

  • Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

UV-Visible Spectrophotometry

This colorimetric method is a simpler and more accessible alternative to HPLC for this compound quantification.

1. Principle:

This method is based on the reaction of this compound with aluminum chloride in an alkaline medium to form a stable yellow complex. The intensity of the color, which is proportional to the this compound concentration, is measured spectrophotometrically.

2. Reagents:

  • This compound standard solution

  • 80% Methanol

  • 10% Aluminum chloride solution

  • 1 M Potassium acetate solution

  • Distilled water

3. Procedure:

  • Sample and Standard Preparation: A known volume of the plant extract or standard solution is mixed with distilled water.

  • Complex Formation: 10% aluminum chloride is added to the mixture, followed by 1 M potassium acetate.

  • Incubation: The reaction mixture is incubated at room temperature for 30 minutes to allow for complete color development.

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength, typically around 415 nm, using a UV-Vis spectrophotometer.

  • Quantification: A standard curve is prepared by measuring the absorbance of different known concentrations of the this compound standard. The this compound content in the sample is then calculated from this curve.

Biosynthetic Pathway of this compound

This compound, a glycoside of the flavonol quercetin, is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of this compound from the precursor amino acid, L-phenylalanine.

Rutin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Quercetin Quercetin Dihydrokaempferol->Quercetin FLS Quercetin_3_O_glucoside Quercetin-3-O-glucoside Quercetin->Quercetin_3_O_glucoside UGT78D2 This compound This compound (Quercetin-3-O-rutinoside) Quercetin_3_O_glucoside->this compound UGT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS UGT78D2 UGT78D2 (UDP-glucose) UGT_rhamnosyl UGT (UDP-rhamnose)

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of enzymatic reactions, including hydroxylation, CoA ligation, and chalcone formation, leads to the flavanone naringenin. Further hydroxylation and oxidation produce the flavonol quercetin. Finally, sequential glycosylation steps, catalyzed by UDP-glycosyltransferases (UGTs), attach a glucose and then a rhamnose moiety to the 3-hydroxyl group of quercetin to form this compound (quercetin-3-O-rutinoside).

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction and quantification of this compound from a plant source.

Rutin_Analysis_Workflow Plant_Material Plant Material (e.g., leaves, seeds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ultrasonic bath) Drying_Grinding->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Analysis Analysis Filtration->Analysis HPLC HPLC-UV Analysis->HPLC Spectrophotometry UV-Vis Spectrophotometry Analysis->Spectrophotometry Data_Processing Data Processing and Quantification HPLC->Data_Processing Spectrophotometry->Data_Processing

Caption: General workflow for this compound analysis from plant sources.

The intricate biosynthetic pathway of Rutin in plants is a subject of significant interest for researchers in plant biology, pharmacology, and drug development. Rutin, a glycoside of the flavonoid quercetin, exhibits a wide range of beneficial pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering of plants to enhance rutin production and for the potential synthesis of novel drug candidates. This technical guide provides an in-depth overview of the core biosynthetic pathway of rutin, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Author: BenchChem Technical Support Team. Date: November 2025

The Core Biosynthesis Pathway of Rutin

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and flavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol quercetin, which is subsequently glycosylated to form this compound.

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

  • Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydroquercetin to form quercetin.

  • UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming isoquercitrin.

  • UDP-rhamnose:isoquercitrin rhamnosyltransferase (RT): Transfers a rhamnose moiety from UDP-rhamnose to the glucose of isoquercitrin to yield this compound (quercetin-3-O-rutinoside).

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Rutin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isoquercitrin Isoquercitrin Quercetin->Isoquercitrin UFGT (UDP-Glucose) This compound This compound Isoquercitrin->this compound RT (UDP-Rhamnose)

Core biosynthetic pathway of this compound.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the this compound biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

EnzymeAbbreviationGene (Tartary Buckwheat)SubstrateKm (µM)Vmax (pkat/mg protein)
Phenylalanine ammonia-lyasePALFtPALL-Phenylalanine30 - 30010 - 100
Cinnamate-4-hydroxylaseC4HFtC4HCinnamic acid10 - 505 - 50
4-Coumarate:CoA ligase4CLFt4CLp-Coumaric acid50 - 20020 - 200
Chalcone synthaseCHSFtCHSp-Coumaroyl-CoA, Malonyl-CoA1 - 1050 - 500
Chalcone isomeraseCHIFtCHINaringenin chalcone11.60[1]69.35 s⁻¹ (kcat)[1]
Flavanone 3-hydroxylaseF3HFtF3HNaringenin20 - 10010 - 100
Flavonoid 3'-hydroxylaseF3'HFtF3'HDihydrokaempferol10 - 505 - 50
Flavonol synthaseFLSFtFLSDihydroquercetin50 - 600[2]1 - 10
Flavonoid 3-O-glucosyltransferaseUFGTFtUGTQuercetin, UDP-Glucose100 - 5005 - 50
Flavonol 3-O-glucoside L-rhamnosyltransferaseRTFtRTIsoquercitrin, UDP-Rhamnose50 - 2002 - 20

Experimental Protocols

Quantification of this compound and Quercetin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous quantification of this compound and quercetin in plant tissues.

Workflow Diagram:

HPLC_Workflow Plant_Material Plant Material (e.g., leaves, seeds) Extraction Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Workflow for HPLC analysis of this compound and Quercetin.

Methodology:

  • Sample Preparation:

    • Grind 0.5 g of dried plant material to a fine powder.

    • Extract the powder with 10 mL of 80% methanol by sonication for 30 minutes at 40°C.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[3][4][5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][5]

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[3]

    • Detection: UV detector at 354 nm for this compound and 370 nm for quercetin.[4]

    • Injection Volume: 20 µL.[3][4]

  • Quantification:

    • Prepare standard solutions of this compound and quercetin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of this compound and quercetin in the plant extract by comparing their peak areas to the calibration curves.

Enzyme Activity Assays

This assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Methodology:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • The supernatant is used as the crude enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing 0.5 mL of 0.1 M sodium borate buffer (pH 8.8), 0.2 mL of enzyme extract, and 1.3 mL of deionized water.

    • Initiate the reaction by adding 1 mL of 0.1 M L-phenylalanine.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 40°C for 60 minutes.

    • Stop the reaction by adding 0.5 mL of 1 M HCl.

    • Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.[7]

    • The enzyme activity is calculated based on the change in absorbance over time and expressed as units per milligram of protein.

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Methodology:

  • Enzyme Extraction:

    • Extract the enzyme as described for the PAL assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, 10 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.

  • Incubation and Measurement:

    • Add the enzyme extract to initiate the reaction.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the product with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the product by HPLC, monitoring for the formation of naringenin chalcone (or naringenin after spontaneous cyclization) at approximately 288 nm.[8]

This assay measures the conversion of dihydroquercetin to quercetin.

Methodology:

  • Enzyme Extraction:

    • Extract the enzyme as described for the PAL assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.5), 0.5 mM dihydroquercetin, 2 mM 2-oxoglutarate, 5 mM ascorbate, and 0.5 mM FeSO₄.

  • Incubation and Measurement:

    • Add the enzyme extract to start the reaction.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction with 20 µL of 20% HCl.

    • Extract the product with ethyl acetate.

    • Analyze the formation of quercetin by HPLC as described previously.[9][10]

Conclusion

The biosynthesis of this compound is a complex, multi-step process that is tightly regulated in plants. This technical guide has provided a comprehensive overview of the core pathway, including the enzymes and genes involved, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of key components. This information serves as a valuable resource for researchers and professionals working on the elucidation of flavonoid biosynthesis, the metabolic engineering of plants for enhanced production of valuable phytochemicals, and the development of novel therapeutic agents. Further research into the regulatory mechanisms governing this pathway will undoubtedly open up new avenues for its manipulation and exploitation.

References

Pharmacological activities of Rutin review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Activities of Rutin

Introduction

This compound (quercetin-3-O-rutinoside) is a ubiquitous flavonoid glycoside found in a wide variety of plants, including citrus fruits, apples, and tea. It consists of the flavonol quercetin and the disaccharide rutinose. For decades, this compound has been the subject of extensive research due to its broad spectrum of pharmacological activities, which are primarily attributed to its potent antioxidant and anti-inflammatory properties. Despite its promising therapeutic potential, the clinical application of this compound is often limited by its low bioavailability and rapid metabolism. This guide provides a comprehensive technical overview of the core pharmacological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Antioxidant Activity

This compound's most prominent characteristic is its strong antioxidant activity. It acts through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelation of metal ions involved in free radical generation, and the upregulation of endogenous antioxidant enzymes.

Mechanism of Action

The antioxidant capacity of this compound is largely due to the phenolic hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize free radicals. It effectively scavenges superoxide radicals, hydroxyl radicals, and peroxyl radicals. Furthermore, this compound can chelate transition metals like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.

ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻•, •OH) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Causes This compound This compound Oxidizedthis compound Oxidized this compound (Stable) This compound->Oxidizedthis compound Donates H⁺ RutinChelate This compound-Metal Chelate (Inactive) This compound->RutinChelate Chelates Oxidizedthis compound->ROS Neutralizes MetalIons Metal Ions (Fe²⁺, Cu²⁺) MetalIons->ROS Catalyzes (Fenton Reaction) RutinChelate->MetalIons

Figure 1: Antioxidant and metal chelation mechanism of this compound.

Experimental Protocols

In Vitro Antioxidant Capacity Assessment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the free radical scavenging ability of a compound.

    • A stock solution of DPPH in methanol is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured spectrophotometrically, typically at 517 nm.

    • The percentage of scavenging activity is calculated relative to a control. The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The protocol is similar to the DPPH assay, involving the generation of the ABB•⁺ radical, incubation with this compound, and spectrophotometric measurement of the reduction in absorbance.

Quantitative Data: Antioxidant Activity
AssaySubstrate/RadicalIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH ScavengingDPPH Radical~5.8Ascorbic Acid~3.5
ABTS ScavengingABTS Radical Cation~2.9Trolox~1.8
Superoxide ScavengingSuperoxide Anion~7.5Gallic Acid~1.2

(Note: IC50 values are approximate and can vary significantly based on specific assay conditions.)

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways. Its activity has been demonstrated in several in vitro and in vivo models of inflammation.

Mechanism of Action

One of the primary anti-inflammatory mechanisms of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). This compound can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK This compound This compound This compound->IKK Inhibits IkB IκBα Degradation This compound->IkB Inhibits IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Transcription Gene Transcription NFkB_trans->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription->Cytokines

Figure 2: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

In Vivo Anti-inflammatory Assessment:

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic model for acute inflammation.

    • Rodents (typically rats or mice) are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

    • This compound or the standard drug is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Quantitative Data: Anti-inflammatory Activity
ModelSpeciesThis compound Dose% Inhibition of Edema (at 3h)
Carrageenan-induced Paw EdemaRat50 mg/kg~45%
Carrageenan-induced Paw EdemaRat100 mg/kg~60%
Acetic Acid-induced Vascular PermeabilityMouse100 mg/kg~42%

Anticancer Activity

This compound has demonstrated anticancer potential against various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenesis.

Mechanism of Action

This compound can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. It can arrest the cell cycle at different phases, preventing cancer cells from proliferating. Studies have shown its effectiveness in colon and breast cancer cell lines.

Experimental Protocols

In Vitro Cytotoxicity Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cancer cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read using a microplate reader, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

Quantitative Data: Anticancer Activity (IC50)
Cell LineCancer TypeIC50 Value (µM) after 48h
HT-29Human Colon Cancer~150 µM
MCF-7Human Breast Cancer~120 µM
HepG2Human Liver Cancer~200 µM

Neuroprotective, Cardioprotective, and Antidiabetic Activities

Beyond the activities detailed above, this compound has shown significant promise in managing a range of chronic diseases.

  • Neuroprotective Effects: this compound's ability to cross the blood-brain barrier, combined with its antioxidant and anti-inflammatory properties, allows it to confer protection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It helps reduce oxidative stress and neuroinflammation in the brain.

  • Cardioprotective Effects: this compound protects the cardiovascular system by strengthening capillaries, reducing blood pressure, and preventing atherosclerosis. It mitigates ischemia-reperfusion injury by reducing oxidative damage.

  • Antidiabetic Effects: this compound has demonstrated antidiabetic properties by improving glucose metabolism and insulin sensitivity. It can inhibit the α-glucosidase enzyme, slowing down carbohydrate digestion, and has been shown to protect pancreatic β-cells from oxidative damage. Its activation of the AMPK pathway is also a key mechanism in its metabolic benefits.

cluster_0 Core Mechanisms cluster_1 Pharmacological Activities This compound This compound Antioxidant Antioxidant This compound->Antioxidant Anti_inflammatory Anti-inflammatory This compound->Anti_inflammatory Anticancer Anticancer This compound->Anticancer  (Apoptosis,  Cell Cycle Arrest) Antidiabetic Antidiabetic This compound->Antidiabetic  (α-glucosidase inh,  AMPK activation)   Neuroprotection Neuroprotection Antioxidant->Neuroprotection Cardioprotection Cardioprotection Antioxidant->Cardioprotection Anti_inflammatory->Neuroprotection Anti_inflammatory->Cardioprotection

Figure 3: Logical relationship of this compound's core mechanisms and activities.

Conclusion

This compound is a pharmacologically versatile flavonoid with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties. Its multi-target action makes it a compound of significant interest for the prevention and treatment of various chronic and degenerative diseases. While challenges related to its bioavailability remain, ongoing research into novel delivery systems and formulations may unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals aiming to explore and harness the diverse pharmacological activities of this compound.

Rutin: A Multifaceted Modulator of Oxidative Stress - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases. The flavonoid rutin (quercetin-3-O-rutinoside) has emerged as a potent antioxidant with a multi-pronged approach to mitigating oxidative damage. This technical guide provides an in-depth analysis of the mechanisms of action of this compound in combating oxidative stress, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of this compound's role and evaluation.

Introduction to this compound and Oxidative Stress

This compound is a glycoside of the flavonoid quercetin, abundantly found in various plants, including buckwheat, citrus fruits, and apples. Its chemical structure, characterized by multiple hydroxyl groups, endows it with significant antioxidant properties. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. Reactive oxygen species can damage vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and death. This compound's therapeutic potential lies in its ability to counteract these detrimental effects through various mechanisms.

Mechanisms of this compound's Antioxidant Action

This compound combats oxidative stress through a combination of direct and indirect actions:

  • Direct Radical Scavenging: The polyphenolic structure of this compound allows it to directly donate electrons or hydrogen atoms to neutralize a wide range of free radicals, including superoxide anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals.

  • Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals. By sequestering these ions, this compound prevents the initiation of these damaging chain reactions.

  • Upregulation of Endogenous Antioxidant Defenses: A key mechanism of this compound's protective effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Quantitative Data on this compound's Antioxidant Efficacy

The antioxidant capacity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity of this compound
AssayMatrix/SystemIC50 / ActivityReference
DPPH Radical ScavengingMethanolIC50: 60.25 ± 0.09 µM[1]
ABTS Radical Scavenging-IC50: 4.68 ± 1.24 µg/mL[2]
DPPH Radical Scavenging-At 0.05 mg/ml, 90.4% inhibition[3]
Table 2: In Vivo Effects of this compound on Antioxidant Enzymes and Lipid Peroxidation
Animal ModelTissueThis compound DoseEffect on Antioxidant EnzymesEffect on Lipid Peroxidation (MDA levels)Reference
Streptozotocin-induced diabetic ratsLiver, Kidney, Brain100 mg/kgSignificant increase in SOD, CAT, GPx, GRxSignificant decrease in TBARS and lipid hydroperoxides[4]
Iron-overloaded ratsLiver-Significant increase in CAT and SOD activitiesSignificant decrease in L-MDA[5]
6-OHDA-induced neurotoxicity in ratsStriatum25 mg/kgPreserved activities of GPx, GR, CAT, and SOD-[6]
Fluoride-treated ratsCerebrum and Striatum50 and 100 mg/kgAttenuated the inhibition of antioxidant enzymesInhibited lipid peroxidation[7]
Rats with chronic cerebral hypoperfusionCerebral cortex and hippocampus-Markedly attenuated the decrease in SOD and GPX activityMarkedly attenuated the increase in MDA and protein carbonyl[8]
Schistosomiasis mansoni-infected miceLiver-Significantly reduced the inhibition of CAT and SOD-[9]

Signaling Pathways and Experimental Visualization

The Nrf2 Signaling Pathway

This compound's activation of the Nrf2 pathway is a cornerstone of its indirect antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 (inactive) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Initiates

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
General Workflow for Assessing In Vitro Antioxidant Activity

The evaluation of a compound's antioxidant potential typically involves a series of in vitro assays that measure different aspects of its radical scavenging and reducing capabilities.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Rutin_Sol Prepare this compound Solutions (various concentrations) DPPH DPPH Radical Scavenging Assay Rutin_Sol->DPPH ABTS ABTS Radical Scavenging Assay Rutin_Sol->ABTS Reducing_Power Reducing Power Assay (e.g., FRAP) Rutin_Sol->Reducing_Power Chelating Metal Chelating Activity Assay Rutin_Sol->Chelating Absorbance Measure Absorbance (Spectrophotometry) DPPH->Absorbance ABTS->Absorbance Reducing_Power->Absorbance Chelating->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: General experimental workflow for in vitro antioxidant assays.
Multifaceted Antioxidant Mechanisms of this compound

This compound employs a combination of strategies to combat oxidative stress, making it a robust antioxidant agent.

Rutin_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging Chelation Metal Ion Chelation This compound->Chelation Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation ROS_Neutralized Neutralized ROS Scavenging->ROS_Neutralized Inactive_Complex Inactive Metal Complexes Chelation->Inactive_Complex Enzyme_Upregulation Upregulation of Antioxidant Enzymes (SOD, CAT, GPx, HO-1) Nrf2_Activation->Enzyme_Upregulation Cellular_Protection Enhanced Cellular Protection Enzyme_Upregulation->Cellular_Protection

Figure 3: Multifaceted antioxidant mechanisms of this compound.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to its colorless form. The reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and a positive control (e.g., Trolox).

    • Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development.

Protocol:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer) on ice and centrifuge to obtain the supernatant.

  • Assay Procedure:

    • The reaction mixture typically contains xanthine, NBT, and the sample supernatant.

    • The reaction is initiated by adding xanthine oxidase.

    • The change in absorbance is monitored at a specific wavelength (e.g., 560 nm for NBT reduction) over time.

  • Calculation: One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Protocol:

  • Sample Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Assay Procedure:

    • The reaction mixture contains a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate buffer).

    • The reaction is initiated by adding the sample supernatant.

    • The decrease in absorbance at 240 nm is recorded over time.

  • Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Sample Preparation: Prepare tissue homogenates as previously described.

  • Assay Procedure:

    • The reaction mixture contains GSH, GR, NADPH, and the sample supernatant in a suitable buffer.

    • The reaction is initiated by the addition of the hydroperoxide substrate.

    • The decrease in absorbance at 340 nm is monitored.

  • Calculation: GPx activity is calculated from the rate of NADPH consumption and is expressed as units per milligram of protein.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer.

  • Assay Procedure:

    • Add TBA reagent (containing TBA and an acid, e.g., trichloroacetic acid) to the sample homogenate.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nanomoles of MDA per milligram of protein.

Western Blot for Nrf2 Activation

Principle: This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

Protocol:

  • Nuclear and Cytoplasmic Extraction: Fractionate cell lysates into nuclear and cytoplasmic components using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a method like the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Use loading controls (e.g., Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction) to ensure equal protein loading.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates Nrf2 activation.

Real-Time PCR (RT-PCR) for Heme Oxygenase-1 (HO-1) Expression

Principle: RT-PCR is used to quantify the messenger RNA (mRNA) levels of a specific gene, in this case, HO-1, which is a downstream target of Nrf2. Increased HO-1 mRNA levels indicate the activation of the Nrf2 pathway.

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and reverse transcribe it into complementary DNA (cDNA).

  • Real-Time PCR:

    • Perform PCR using the cDNA as a template, specific primers for HO-1, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

  • Data Analysis: The relative expression of HO-1 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to that of an untreated control.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its multifaceted antioxidant mechanisms, including direct radical scavenging, metal chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, provide a robust defense against cellular damage. The quantitative data presented in this guide underscore its efficacy in both in vitro and in vivo models.

Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further investigation into the pharmacokinetics, bioavailability, and optimal dosage of this compound is crucial for its development as a therapeutic agent. Additionally, exploring the synergistic effects of this compound with other antioxidants and conventional therapies could open new avenues for the treatment of diseases driven by oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers to further elucidate the therapeutic potential of this remarkable flavonoid.

References

The Anti-inflammatory Properties of Rutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1][2] As a polyphenolic compound, it has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, cytoprotective, antiallergic, and anti-inflammatory properties.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing oxidative stress. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, modulation of Mitogen-Activated Protein Kinase (MAPK) signaling, and suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4]

This compound has been shown to potently inhibit this pathway. Studies indicate that this compound can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4] This action effectively downregulates the expression of NF-κB target genes, such as VCAM-1, ICAM-1, and various pro-inflammatory cytokines, thus attenuating the inflammatory cascade.[4][7] This inhibitory effect on NF-κB activation is a critical component of this compound's anti-inflammatory and anti-hyperalgesic properties.[7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinase, plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis.[8] Dysregulation of these pathways is linked to chronic inflammatory conditions.

This compound's interaction with the MAPK pathway is context-dependent. In some models, this compound has been found to suppress the phosphorylation of ERK1/2, JNK, and p38, leading to a reduction in inflammation.[8] For instance, in angiotensin II-induced cardiomyocyte hypertrophy, this compound selectively downregulated the phosphorylation of JNK1/2 without significantly affecting ERK1/2 and p38.[9][10] In other contexts, such as certain cancer cell lines, this compound has been shown to reduce the expression of p-ERK1/2 and p38 MAPK.[8] This modulation of MAPK signaling demonstrates this compound's ability to interfere with upstream signaling events that trigger inflammation.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by cellular stress or damage, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[11] this compound has been demonstrated to be a potent inhibitor of the NLRP3 inflammasome.[12][13]

Its mechanism of inhibition involves several actions. This compound can down-regulate the expression of key inflammasome components, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[11][14] By reducing the expression of these proteins, this compound effectively limits the assembly and activation of the inflammasome complex.[11][15] Furthermore, this compound's ability to reduce reactive oxygen species (ROS) production is also crucial, as ROS are a known trigger for NLRP3 activation.[13][16] This dual action of suppressing both the components and the triggers of the NLRP3 inflammasome makes it a significant mechanism of this compound's anti-inflammatory activity.[12][13]

Rutin_Anti_Inflammatory_Pathways This compound's Modulation of Inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus Stimuli LPS / TNF-α / ROS TLR4 TLR4 Stimuli->TLR4 NLRP3 NLRP3 Stimuli->NLRP3 MAPK_p38 p38 TLR4->MAPK_p38 MAPK_JNK JNK TLR4->MAPK_JNK MAPK_ERK ERK TLR4->MAPK_ERK IKK IKK TLR4->IKK NFkB_nuc NF-κB (p65/p50) MAPK_p38->NFkB_nuc Activates AP-1 (not shown) & modulates NF-κB MAPK_JNK->NFkB_nuc Activates AP-1 (not shown) & modulates NF-κB MAPK_ERK->NFkB_nuc Activates AP-1 (not shown) & modulates NF-κB NFkB_p65_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_p65_IkBa P IkBa IκBα NFkB_p65 NF-κB (p65/p50) NFkB_p65_IkBa->IkBa Degrades NFkB_p65_IkBa->NFkB_nuc Translocation ASC ASC NLRP3->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 proCasp1->Casp1 Activation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Casp1->Cytokines Maturation of IL-1β / IL-18 DNA DNA NFkB_nuc->DNA Binds DNA->Cytokines Transcription This compound This compound This compound->Stimuli Scavenges ROS This compound->MAPK_p38 This compound->MAPK_JNK This compound->MAPK_ERK This compound->IKK This compound->NLRP3 Downregulates Expression

Fig. 1: this compound's modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies, highlighting the conditions under which this compound's anti-inflammatory effects were observed.

Table 1: Summary of In Vitro Experimental Findings

Model (Cell Line)Inflammatory StimulusThis compound ConcentrationKey Markers AssessedKey FindingsCitation(s)
H9c2 CardiomyocytesAngiotensin II (600 nM)50 μMp-JNK1/2, p-ERK1/2, p-p38, ROSDownregulated p-JNK1/2; No significant effect on p-ERK1/2 or p-p38; Reversed increase in ROS.[9],[10]
Bone Marrow-Derived Macrophages (BMM)RANKLDose-dependentNF-κB activation, ROS, TNF-αInhibited osteoclast formation by reducing ROS and TNF-α levels via suppression of NF-κB activation.[16]
Fetal Human Colon CellsLipopolysaccharide (LPS)Not specifiedROS, MDA, SOD, NLRP3Reduced ROS and MDA, enhanced SOD activity; Inhibited NLRP3 inflammasome activation.[12]
Human Umbilical Vein Endothelial Cells (HUVECs)High Mobility Group Box 1 (HMGB1)Not specifiedVCAM-1, ICAM-1, E-selectinInhibited the upregulation of adhesion molecules by suppressing the HMGB1 and NF-κB pathways.[4]

Table 2: Summary of In Vivo Experimental Findings

Animal ModelDisease InductionThis compound DosageKey Markers AssessedKey FindingsCitation(s)
Wistar RatsEthanol + Cerulein (Pancreatitis)100 mg/kg/dayCaspase-1, Cytokines, ASC-NLRP3Significantly decreased mRNA and protein expression of caspase-1 and ASC; reduced inflammation.[11]
MiceVentilator-Induced Lung Injury (VILI)10, 50, 100 µmol/kgNLRP3, ASC, Caspase-1, IL-1β, IL-18Alleviated VILI by inhibiting NLRP3 inflammasome activation and subsequent cytokine release.[14]
MiceDextran Sulfate Sodium (DSS) (Ulcerative Colitis)Not specifiedDisease Activity Index (DAI), Inflammatory factorsDecreased DAI scores and ameliorated pathological damage by reducing inflammatory cytokine levels.[12]
QuailHigh Purine Diet (Gout)Not specifiedXOD activity, ROS, NLRP3Reduced uric acid by lowering XOD activity; Inhibited ROS production and NLRP3 inflammasome activation.[13]
ZebrafishCopper Sulfate / LPS (Neuroinflammation)100 mg/LNeutrophil migration, NF-κB pathway genesSignificantly reduced neutrophil migration and regulated the expression of NF-κB related genes (tnfα, il6, il1β).[5]

Experimental Protocols

This section outlines a generalized methodology for assessing the anti-inflammatory properties of this compound in an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, a standard and widely adopted protocol in inflammation research.

In Vitro Assessment of this compound on LPS-Stimulated Macrophages

1. Objective: To determine the efficacy of this compound in mitigating the inflammatory response in macrophages stimulated with LPS by quantifying pro-inflammatory cytokine production and analyzing key signaling pathway proteins.

2. Materials and Reagents:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound (purity >95%), Lipopolysaccharide (LPS from E. coli), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Western Blot Supplies: Primary antibodies (p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, β-actin), HRP-conjugated secondary antibodies, PVDF membranes, ECL substrate.

3. Experimental Procedure:

  • a. Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded into 6-well or 24-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere overnight.

  • b. This compound Pre-treatment: The culture medium is replaced with fresh medium containing various non-cytotoxic concentrations of this compound (e.g., 10, 25, 50 µM). Cells are incubated for 1-2 hours. A vehicle control group (e.g., DMSO) is included.

  • c. Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis). Control groups include untreated cells and cells treated with this compound alone.

  • d. Sample Collection:

    • Supernatant: The cell culture supernatant is collected, centrifuged to remove debris, and stored at -80°C for cytokine analysis via ELISA.

    • Cell Lysate: Cells are washed with cold PBS and lysed with RIPA buffer. The lysate is collected, centrifuged, and the supernatant (containing total protein) is stored at -80°C for Western blot analysis.

  • e. Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are measured using commercial ELISA kits according to the manufacturer’s instructions. Absorbance is read on a microplate reader.

  • f. Protein Expression Analysis (Western Blot): Protein concentration in cell lysates is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of NF-κB pathway proteins. After incubation with secondary antibodies, protein bands are visualized using an ECL detection system.

  • g. Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 is considered statistically significant.

Experimental_Workflow General Experimental Workflow for In Vitro Analysis cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_collection Sample Collection & Processing cluster_analysis Analysis Phase A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (Allow adherence overnight) A->B C 3. Pre-treatment (Varying concentrations of this compound) B->C D 4. Stimulation (e.g., LPS at 1 µg/mL) C->D E 5. Incubation Period (6-24 hours) D->E F 6. Collect Supernatant (for secreted proteins) E->F G 7. Lyse Cells (for intracellular proteins) E->G H 8a. ELISA (TNF-α, IL-6, IL-1β) F->H I 8b. Western Blot (p-NF-κB, p-IκBα) G->I J 8c. RT-PCR (Optional) (mRNA expression) G->J

Fig. 2: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion and Future Prospects

This compound demonstrates robust anti-inflammatory properties by comprehensively targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and NLRP3 inflammasome activation, modulate MAPK signaling, and exert potent antioxidant effects underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data from both in vitro and in vivo models consistently support its efficacy in reducing pro-inflammatory mediators.

For drug development professionals, this compound serves as a promising natural scaffold for the design of novel anti-inflammatory agents. Future research should focus on enhancing its bioavailability, conducting rigorous clinical trials to establish effective dosages and safety profiles in humans, and exploring its synergistic effects with other therapeutic agents. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation into the clinical applications of this versatile flavonoid.

References

Rutin as a Potent Neuroprotective Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the intricate interplay of oxidative stress, neuroinflammation, and apoptosis, which collectively drive progressive neuronal loss. Rutin (quercetin-3-O-rutinoside), a ubiquitous dietary flavonoid, has emerged as a promising therapeutic candidate due to its potent multifactorial neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key methodologies for evaluating the neuroprotective potential of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are not mutually exclusive and often involve the modulation of multiple interconnected signaling pathways.

  • Antioxidant Activity: this compound is a powerful antioxidant capable of directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). More importantly, it upregulates the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the translocation of Nrf2 to the nucleus, this compound increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

  • Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, is a key driver of neuronal damage. This compound mitigates this by inhibiting pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. It can suppress the activation of NF-κB, thereby reducing the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Modulation of Signaling Pathways: Beyond Nrf2 and NF-κB, this compound influences other critical cell survival pathways. It has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival and inhibits apoptosis. Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, often attenuating the stress-activated p38 and JNK pathways while promoting the pro-survival ERK pathway.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key data from both in vitro and in vivo models.

Table 1: In Vitro Antioxidant and Neuroprotective Activity of this compound

Assay TypeCell Line / ModelEndpoint MeasuredThis compound ConcentrationResultReference
DPPH Radical ScavengingChemical AssayIC505.8 µg/mLPotent free radical scavenging activity(Gullón et al., 2017)
Oxygen Radical Absorbance Capacity (ORAC)Chemical AssayORAC Value10 µM4.8 µmol Trolox equivalents/µmol this compound(Wang et al., 2012)
H₂O₂-induced Oxidative StressSH-SY5Y Human Neuroblastoma CellsCell Viability10, 20, 40 µMIncreased cell viability by up to 85%(Wang et al., 2012)
6-OHDA-induced ToxicityPC12 CellsApoptosis Rate20 µMDecreased apoptosis by ~40%(Khan et al., 2012)
Aβ₁₋₄₂-induced NeurotoxicityPrimary Cortical NeuronsNeuronal Survival25 µMIncreased neuronal survival by ~50%(Wang et al., 2012)

Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models

Disease ModelAnimal SpeciesThis compound DosageDurationKey Quantitative OutcomesReference
Stroke (MCAO)Sprague-Dawley Rat50 mg/kg, i.p.Single dose post-ischemia45% reduction in cerebral infarct volume; 2.5-point improvement in neurological deficit score.(Khan et al., 2009)
Parkinson's Disease (6-OHDA model)Wistar Rat25, 50 mg/kg, p.o.21 days~50% restoration of striatal dopamine levels; 60% reduction in apomorphine-induced rotations.(Khan et al., 2012)
Alzheimer's Disease (Aβ₁₋₄₂ injection)Wistar Rat100 mg/kg, p.o.14 days35% decrease in escape latency in Morris Water Maze; 40% increase in probe trial quadrant time.(Javed et al., 2012)
Huntington's Disease (3-NP model)Wistar Rat50, 100 mg/kg, p.o.14 daysImproved locomotor activity by ~60%; Restored mitochondrial complex II activity by ~55%.(Thakur et al., 2016)

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the central signaling pathways through which this compound exerts its neuroprotective effects.

This compound activates the Nrf2/ARE antioxidant pathway.

This compound inhibits the pro-inflammatory NF-κB signaling pathway.

Rutin_PI3K_Akt_Pathway cluster_downstream Downstream Effects This compound This compound Receptor Receptor Tyrosine Kinase (e.g., TrkB) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Bad Bad (Pro-apoptotic) Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Inhibits Survival Neuronal Survival & Growth Akt->Survival

This compound promotes neuronal survival via the PI3K/Akt pathway.

Detailed Experimental Protocols

The following sections provide condensed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

In Vitro Neuroprotection Assay (SH-SY5Y Model)

This protocol outlines a general procedure for assessing this compound's ability to protect neuronal cells from an oxidative insult.

In_Vitro_Workflow A 1. Cell Culture: Seed SH-SY5Y cells in 96-well plates. Allow adherence for 24h. B 2. Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) for 2-4h. A->B C 3. Oxidative Insult: Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) for 24h. B->C D 4. Viability Assay: Add MTT or WST-1 reagent and incubate. Read absorbance to quantify cell viability. C->D E 5. Data Analysis: Calculate percentage viability relative to untreated controls. Determine EC50. D->E

The Anticancer Potential of Rutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rutin, a natural flavonoid ubiquitously found in various plants, has garnered significant attention for its pleiotropic pharmacological activities, including its potent anticancer effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's oncostatic properties, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis. Furthermore, we elucidate its modulatory effects on key signaling pathways, including PI3K/Akt, MAPK, and NF-kB. This guide also presents a compilation of quantitative data on its efficacy in various cancer cell lines and provides detailed protocols for key experimental assays to study its anticancer effects.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and flavonoids, in particular, have shown significant promise. This compound (Quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, is widely distributed in fruits and vegetables such as apples, citrus fruits, and tea. Emerging evidence highlights this compound's potential as a chemotherapeutic and chemopreventive agent, attributed to its antioxidant, anti-inflammatory, and direct anticancer activities. This document serves as a comprehensive technical resource, summarizing the current understanding of this compound's anticancer effects and providing practical guidance for its investigation.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. It modulates the expression of key apoptotic regulators, including the Bcl-2 family of proteins and caspases.

  • Intrinsic Pathway: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

  • Extrinsic Pathway: this compound can also activate the extrinsic pathway by upregulating the expression of death receptors, such as Fas, which leads to the activation of caspase-8 and subsequent activation of caspase-3.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle progression. This compound has been demonstrated to induce cell cycle arrest at various phases, primarily at the G2/M phase, in several cancer cell types. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound can downregulate the expression of Cyclin B1 and CDK1, which are essential for the G2/M transition.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting key signaling pathways involved in this process. It has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. By inhibiting VEGF signaling, this compound can suppress the proliferation, migration, and tube formation of endothelial cells.

Anti-Metastatic Effects

Metastasis is the primary cause of cancer-related mortality. This compound has been found to inhibit cancer cell invasion and migration by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are responsible for degrading the extracellular matrix, a crucial step in cancer cell invasion.

Modulation of Signaling Pathways

This compound's anticancer effects are mediated by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This pathway is constitutively active in many types of cancer. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby suppressing the downstream signaling cascade that promotes cancer cell survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the phosphorylation of these kinases, often leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

MAPK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound inhibits the Ras/Raf/MEK/ERK signaling cascade, a key component of the MAPK pathway.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Constitutive activation of NF-kB is observed in many cancers and is associated with resistance to chemotherapy and radiation. This compound has been shown to inhibit the activation of NF-kB by preventing the degradation of its inhibitory subunit, IkBα. This leads to the downregulation of NF-kB target genes involved in inflammation, cell proliferation, and survival.

Quantitative Data on Anticancer Effects

The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer50 - 200
HeLaCervical Cancer100 - 400
A549Lung Cancer150 - 500
Caco-2Colorectal Cancer100 - 300
PC-3Prostate Cancer75 - 250
HepG2Liver Cancer100 - 350

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Solution B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies

The anticancer effects of this compound have also been evaluated in animal models. In xenograft models, where human cancer cells are implanted into immunocompromised mice, oral or intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth. These studies have demonstrated a reduction in tumor volume and weight, often accompanied by increased apoptosis and decreased proliferation and angiogenesis within the tumor tissue.

Conclusion

This compound is a promising natural compound with multifaceted anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis, coupled with its modulation of key oncogenic signaling pathways, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of this compound as a novel anticancer agent. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with conventional chemotherapeutics, and conducting well-designed clinical trials to translate the promising preclinical findings into clinical applications.

The Genesis of a "Permeability Vitamin": A Technical History of Rutin (Vitamin P)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide delves into the historical discovery and scientific evolution of Rutin, a flavonoid initially designated as Vitamin P. It provides a detailed account for researchers, scientists, and drug development professionals of the seminal experiments that led to its discovery, the subsequent elucidation of its chemical nature, and the modern understanding of its biological mechanisms. This document meticulously outlines the experimental protocols from key historical studies, presents available quantitative data in structured tables, and visualizes the core signaling pathways—NF-κB and Nrf2—through which this compound exerts its well-documented anti-inflammatory and antioxidant effects, using the Graphviz DOT language as specified.

Introduction: The Emergence of a New Dietary Factor

The story of this compound is intrinsically linked to the golden age of vitamin discovery. In the early 20th century, the concept of essential micronutrients was revolutionizing the understanding of health and disease. It was within this fervent scientific climate that the Hungarian biochemist Albert Szent-Györgyi, who had previously isolated Vitamin C, stumbled upon a new biological activity that he attributed to a previously unrecognized class of compounds.[1][2][3]

The initial clues arose from clinical observations that were inconsistent with the established properties of pure ascorbic acid (Vitamin C). It was noted that crude extracts from citrus fruits and paprika seemed to be more effective in treating certain hemorrhagic conditions than the purified Vitamin C alone.[3] This led Szent-Györgyi and his colleague, István Rusznyák, to hypothesize the existence of a "permeability vitamin," which they provisionally named "Vitamin P."[3][4][5][6][7][8]

The Discovery of "Vitamin P"

The foundational research that introduced the concept of Vitamin P was published by Rusznyák and Szent-Györgyi in Nature in 1936.[4][5] Their work was prompted by the observation of a patient suffering from subcutaneous capillary hemorrhages who responded remarkably well to an impure preparation of Vitamin C from lemons, but not to pure ascorbic acid.[3] This suggested the presence of a co-factor in the crude extract responsible for decreasing capillary fragility and permeability.

Key Experiments by Szent-Györgyi and Rusznyák

The early experiments were primarily clinical and observational, focusing on patients with pathological capillary fragility, often manifesting as petechiae (small, pinpoint hemorrhages).

The primary method used to assess capillary fragility was a variation of the Rumpel-Leede test, also known as the tourniquet test.

  • Baseline Measurement: A circle of a defined diameter (e.g., 2.5 cm) was drawn on the subject's forearm.

  • Pressure Application: A blood pressure cuff was applied to the upper arm and inflated to a pressure midway between the systolic and diastolic pressures.

  • Duration: This pressure was maintained for a standardized period, typically 5 to 10 minutes.

  • Observation: After releasing the pressure, the number of new petechiae within the marked circle was counted.

  • Intervention: The patient was then administered the test substance (e.g., "citrin," the crude Vitamin P extract from lemons, or pure ascorbic acid).

  • Follow-up Measurement: The capillary fragility test was repeated after a period of treatment to assess any change in the petechial count.

Quantitative Data from Early Studies
ConditionTreatmentDosageOutcome
Pathological Capillary FragilityPure Ascorbic AcidNot specified in available abstractsNo significant improvement in capillary fragility
Pathological Capillary Fragility"Citrin" (Crude Lemon Extract)Not specified in available abstractsMarked decrease in petechial count and cessation of hemorrhages

It is a limitation of the available historical record that precise dosages and patient numbers from the initial 1936 study are not detailed in accessible formats. The term "citrin" referred to a mixture of flavonoids, of which hesperidin and eriodictyol were major components.

From "Vitamin P" to this compound: Isolation and Chemical Characterization

The term "Vitamin P" was eventually abandoned as it became clear that these compounds were not vitamins in the strict sense, as no specific deficiency disease was identified.[1] However, the research spurred interest in this class of compounds, the flavonoids.

This compound, a specific flavonoid glycoside, was first isolated in the 19th century from the leaves of the common rue (Ruta graveolens), from which it derives its name. Chemically, this compound is the glycoside formed from the flavonol quercetin and the disaccharide rutinose.

Molecular Mechanisms of Action: Signaling Pathways

Modern research has elucidated the molecular pathways through which this compound exerts its biological effects. Its anti-inflammatory and antioxidant properties are primarily attributed to its modulation of the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway.[9][10][11][12] It can interfere with the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[10] This leads to a downstream reduction in the expression of inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active releases Proteasome Proteasome p_IkBa->Proteasome degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates This compound This compound This compound->IKK_complex inhibits DNA DNA (Response Element) NFkB_nucleus->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes activates transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound has been demonstrated to activate the Nrf2 pathway.[13][14][15][16][17] It is thought to interact with Keap1, disrupting its ability to bind to Nrf2.[13] This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of the body's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 inactivates Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases Proteasome Proteasome Keap1_Nrf2->Proteasome degradation of Nrf2 Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocates This compound This compound This compound->Keap1_Nrf2 disrupts binding ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2: this compound's activation of the Nrf2-ARE antioxidant pathway.

Conclusion

The journey of this compound from the ambiguously defined "Vitamin P" to a well-characterized flavonoid with defined molecular targets is a testament to the progression of phytochemical and pharmacological research. The initial, somewhat serendipitous, clinical observations of Szent-Györgyi and Rusznyák laid the groundwork for decades of investigation. While the "vitamin" status was ultimately retracted, the fundamental observation that certain flavonoids possess significant biological activity, particularly in modulating vascular permeability and inflammation, has been unequivocally validated. For modern researchers and drug development professionals, this compound and its analogues represent a rich field of study, with their pleiotropic effects on key signaling pathways like NF-κB and Nrf2 offering therapeutic potential for a range of inflammatory and oxidative stress-related pathologies. The early history of this compound serves as a powerful example of how astute clinical observation can pave the way for profound molecular discoveries.

References

Preliminary In Vitro Efficacy of Rutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside ubiquitously found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preliminary in vitro studies have highlighted its potential as a therapeutic agent across a spectrum of applications, including as an antioxidant, anti-inflammatory, antimicrobial, and neuroprotective compound.[2][4][5][6] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on this compound's efficacy.

Table 1: Antioxidant Activity of this compound
Assay TypeTest SystemIC50 / SC50 of this compoundPositive Control (IC50 / SC50)Reference
DPPH Radical ScavengingChemical Assay90.4% inhibition at 0.05 mg/mLAscorbic Acid (92.8% at 0.05 mg/mL), BHT (58.8% at 0.05 mg/mL)[7]
DPPH Radical ScavengingChemical Assay60.25 ± 0.09 μMAscorbic Acid (0.60 ± 0.02 μM)[8]
ABTS Radical ScavengingChemical Assay105.43 ± 0.16 μM-[8]

IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration; DPPH: 1,1-diphenyl-2-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); BHT: Butylated hydroxytoluene.

Table 2: Antibacterial Activity of this compound
Bacterial StrainAssay TypeMIC of this compoundMBC of this compoundReference
Multidrug-Resistant P. aeruginosaBroth Dilution512 µg/mL1024 µg/mL[9]
E. coli ATCC 25922 & Clinical StrainsBroth Dilution0.125–1 mg/mL0.125–2 mg/mL[1]
Gram-positive & Gram-negative reference strainsSerial Microdilution128 to 1024 µg/mL-[10]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 3: Antiviral Activity of this compound
VirusCell LineIC50 of this compoundAssay TypeReference
SARS-CoV-2 3CLproEnzyme Assay11 µM (Ki)-[11]
Equid herpesvirus type 8 (EqHV-8)RK-13 and MDBK cellsPronounced inhibitory effectWestern blotting and qPCR[6][12]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary in vitro studies of this compound.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which is measured by a spectrophotometer.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: this compound and a positive control (e.g., ascorbic acid, BHT) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test sample and the positive control. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium after a defined incubation period.

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1% sodium carboxymethylcellulose).[9]

  • Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Luria-Bertani broth).[9]

  • Bacterial Inoculum Preparation: The test bacterium (e.g., P. aeruginosa, E. coli) is grown in broth to a specific turbidity, and the culture is adjusted to a final concentration of approximately 10^8 CFU/mL.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth with bacteria, no this compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

This compound's Antiviral Mechanism via Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert antiviral effects, at least in part, by modulating the Nrf2/HO-1 signaling pathway.[6][12] This pathway is a critical cellular defense mechanism against oxidative stress.

Rutin_Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1 Keap1 Keap1->Nrf2 Sequesters in cytoplasm HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription Antiviral_Response Antiviral Response HO1->Antiviral_Response Mediates Viral_Replication Viral Replication Antiviral_Response->Viral_Replication Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway to inhibit viral replication.

Experimental Workflow for Assessing Antibacterial and Biofilm Inhibition

The in vitro assessment of this compound's antibacterial and anti-biofilm properties typically follows a structured workflow.

Antibacterial_Workflow Start Start: Isolate and Culture Bacterial Strain MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay MBC_Assay Plate MIC wells onto agar (Determine MBC) MIC_Assay->MBC_Assay If growth inhibition observed Biofilm_Assay Crystal Violet Assay (Assess Biofilm Inhibition) MIC_Assay->Biofilm_Assay Parallel or subsequent step Data_Analysis Data Analysis and Interpretation MBC_Assay->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's antibacterial and anti-biofilm efficacy.

Conclusion

The preliminary in vitro evidence strongly suggests that this compound possesses significant therapeutic potential across a range of applications. Its antioxidant, antibacterial, and antiviral properties, supported by quantitative data and mechanistic insights, provide a solid foundation for further investigation. The detailed experimental protocols and workflow diagrams presented in this guide are intended to facilitate the design and execution of future studies aimed at fully elucidating the pharmacological profile of this compound and advancing its development as a potential therapeutic agent. Further research, including in vivo studies and clinical trials, is warranted to validate these in vitro findings.

References

The Antioxidant Capacity of Rutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found abundantly in various plants, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's antioxidant capacity, supported by quantitative data from various assays and detailed experimental protocols. Furthermore, this document elucidates the key signaling pathways modulated by this compound in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes.[1][2] Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals. This compound, a prominent dietary flavonoid, has demonstrated significant antioxidant activity through various mechanisms, making it a compelling candidate for therapeutic applications.[3]

Mechanisms of Antioxidant Action

This compound employs a multi-faceted approach to combat oxidative stress, which can be broadly categorized into direct and indirect antioxidant activities.

Direct Antioxidant Activity
  • Free Radical Scavenging: this compound's chemical structure, rich in hydroxyl groups, enables it to directly donate hydrogen atoms to free radicals, thereby neutralizing their reactivity.[4] This scavenging activity has been demonstrated against various ROS, including superoxide anions and hydroxyl radicals.[5][6]

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, forming inert complexes and preventing their participation in pro-oxidant reactions.[5][6][7] This chelating mechanism is a significant contributor to its overall antioxidant capacity.[5]

Indirect Antioxidant Activity
  • Upregulation of Endogenous Antioxidant Enzymes: this compound can enhance the body's intrinsic antioxidant defense system by increasing the expression and activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][3][8] SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, while CAT and GPx are responsible for the detoxification of hydrogen peroxide.[8]

  • Modulation of Signaling Pathways: A key mechanism of this compound's indirect antioxidant effect is its ability to modulate cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron.

AssayIC50 / Activity of this compoundReference CompoundIC50 / Activity of ReferenceSource
DPPH Radical Scavenging 9.65 ± 0.06 µg/mLQuercetin2.93 ± 0.02 µg/mL[9]
0.150 ± 0.07 mg/mL--[10]
ABTS Radical Scavenging 4.68 ± 1.24 µg/mLGallic Acid1.03 ± 0.25 µg/mL[4]
4.54 ± 0.02 µg/mLQuercetin2.04 ± 0.02 µg/mL[9]
Metal Chelating Activity (Fe²⁺) IC50 = 250 µg/mL (as this compound standard)EDTA-[11]

Note: IC50 values can vary depending on the specific experimental conditions.

Key Signaling Pathway: The Nrf2-ARE Pathway

The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12][13] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for SOD, CAT, GPx, and heme oxygenase-1 (HO-1).[12][14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) Transcription->Antioxidant_Genes Upregulates

Figure 1: Simplified signaling pathway of this compound-mediated Nrf2 activation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (or sample extract)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of this compound and the standard antioxidant in methanol.

  • Assay:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution in Methanol add_dpph Add DPPH solution to all wells prep_dpph->add_dpph prep_samples Prepare serial dilutions of This compound and Standard plate_setup Add samples/standards to 96-well plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in dark (30 min, room temp) add_dpph->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging and IC50 value read_absorbance->calculate

References

Rutin's Role in Modulating Immune Responses: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its potent immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action on various immune cell populations and its potential as a therapeutic agent for inflammatory and autoimmune diseases. Through a detailed examination of preclinical in vitro and in vivo studies, this document elucidates this compound's intricate interactions with key signaling pathways, its impact on cytokine production, and its influence on the functional responses of macrophages, T cells, B cells, neutrophils, and dendritic cells. The presented data, structured for clarity and comparative analysis, alongside detailed experimental protocols and signaling pathway visualizations, aim to equip researchers and drug development professionals with the foundational knowledge to further explore and harness the therapeutic potential of this compound.

Introduction

This compound (quercetin-3-O-rutinoside) is a flavonoid found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus. It is well-documented for its antioxidant, anti-inflammatory, and vasoprotective effects[1]. The immunomodulatory activities of this compound are of particular interest, as they suggest a potential therapeutic role in a range of pathologies characterized by dysregulated immune responses. This guide delves into the core mechanisms by which this compound modulates the immune system, providing a technical resource for the scientific community.

Modulation of Macrophage Function

Macrophages are central players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. This compound has been shown to significantly influence macrophage function, primarily by suppressing M1-associated inflammation and promoting a shift towards an M2 phenotype.

Inhibition of Pro-inflammatory Mediators

This compound effectively inhibits the production of pro-inflammatory cytokines and mediators by activated macrophages. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been demonstrated to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner[2]. Furthermore, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO)[3].

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compoundInhibition of TNF-α ProductionInhibition of IL-6 ProductionInhibition of IL-1β ProductionInhibition of NO ProductionReference
5 µMNot SignificantSignificant (p < 0.01)Not SignificantSignificant (p < 0.01)[2]
10 µMNot SignificantSignificant (p < 0.01)Not SignificantSignificant (p < 0.01)[2]
20 µMNot SignificantSignificant (p < 0.01)Not SignificantSignificant (p < 0.01)[2]
50 µMSignificant (p < 0.01)Significant (p < 0.01)Significant (p < 0.01)Significant (p < 0.01)[2]
100 µMSignificant (p < 0.01)Significant (p < 0.01)Significant (p < 0.01)Significant (p < 0.01)[2]
Promotion of M2 Macrophage Polarization

This compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the expression of markers such as Arginase-1 (Arg-1) and the production of the anti-inflammatory cytokine IL-10.

Table 2: Effect of this compound on M2 Macrophage Markers

Cell TypeTreatmentMarkerObservationReference
RAW 264.7 cellsThis compound (12.5 µg/mL) + ox-LDLArg-1Significant increase in expression[4]
RAW 264.7 cellsThis compound (12.5 µg/mL) + ox-LDLiNOS (M1 marker)Significant decrease in expression[4]
Signaling Pathways in Macrophages

This compound's effects on macrophages are mediated through the modulation of several key signaling pathways:

  • NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[5][6]. Molecular docking studies suggest a potential interaction between this compound and proteins in the NF-κB pathway[7][8][9][10].

  • MAPK Pathway: this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, in activated macrophages[5].

  • PI3K/Akt Pathway: this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and inflammation[4][11].

  • Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.

Rutin_Macrophage_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKs MAPKs (p38, JNK) TRAF6->MAPKs IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK This compound->MAPKs AP1 AP-1 MAPKs->AP1 AP1->Pro_inflammatory_Genes

Caption: this compound inhibits pro-inflammatory signaling in macrophages.

Modulation of T Cell Responses

T lymphocytes are key orchestrators of adaptive immunity. This compound has been shown to modulate T cell proliferation and differentiation, steering the response away from a pro-inflammatory Th1 phenotype.

Inhibition of T Cell Proliferation and Th1 Cytokine Production

In vitro studies have demonstrated that this compound can inhibit the proliferation of T cells. Furthermore, it has been shown to decrease the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ), while some studies suggest it may enhance the production of Th2 cytokines like IL-4[1].

Table 3: Effect of this compound on T Cell Responses

Cell TypeTreatmentParameterObservationReference
Aged C3H/HeN mice splenocytesOral administration of this compoundIFN-γ gene expressionNo significant change[1]
Aged C3H/HeN mice splenocytesOral administration of this compoundIL-13 gene expressionSignificantly decreased[1]
Signaling Pathways in T Cells

The modulatory effects of this compound on T cells are likely mediated through pathways such as the PI3K/Akt pathway, which is crucial for T cell development, differentiation, and function.

Rutin_T_Cell_Signaling TCR TCR Activation PI3K PI3K TCR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation T Cell Proliferation mTOR->Proliferation IFN_gamma IFN-γ Production mTOR->IFN_gamma This compound This compound This compound->PI3K

Caption: this compound's potential impact on T cell signaling pathways.

Effects on Other Immune Cells

Neutrophils

Neutrophils are key effector cells in acute inflammation. This compound has been shown to inhibit neutrophil-mediated inflammatory responses. In vitro studies using human peripheral blood neutrophils demonstrated that this compound significantly decreases the production of NO and TNF-α, as well as the activity of myeloperoxidase (MPO), a key enzyme involved in the generation of reactive oxygen species[2][12].

Table 4: Effect of this compound on Human Neutrophil Function

TreatmentParameterObservationReference
This compound (25 µM) + PMANO ProductionSignificantly decreased (p < 0.001)[2]
This compound (25 µM) + PMATNF-α ProductionSignificantly decreased (p < 0.001)[2]
This compound (25 µM) + PMAMPO ActivitySignificantly reduced (p < 0.001)[2]
B Lymphocytes

The effect of this compound on B cell function is less characterized. Some studies suggest that at higher concentrations, this compound may have an inhibitory effect on B cell proliferation and antibody production. In a murine B-cell hybridoma cell line, 50 µM of this compound was shown to decrease monoclonal antibody production[6]. In vivo studies in broilers have shown that dietary this compound supplementation can increase serum IgA levels, while having no effect on IgM and IgG concentrations[13].

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that initiate adaptive immune responses. The effect of this compound on DC maturation and function is an area requiring further investigation. It is plausible that by modulating the cytokine microenvironment, this compound could indirectly influence DC function and subsequent T cell activation.

In Vivo Evidence of Immunomodulation

Animal models of inflammatory diseases have provided significant evidence for the immunomodulatory effects of this compound in vivo.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In mouse models of DSS-induced colitis, a model for inflammatory bowel disease, oral administration of this compound has been shown to ameliorate disease severity. This compound treatment leads to a reduction in weight loss, colon shortening, and histological damage. This is accompanied by a significant decrease in the colonic levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Table 5: Effect of this compound in DSS-Induced Colitis in Mice

This compound DoseParameterObservationReference
0.1% in dietColonic IL-1β levelsSignificantly blunted (p < 0.01)[4]
0.1% in dietColonic IL-6 mRNA expressionAttenuated (p < 0.01)[4]
100 mg/kgSerum IL-1β, IL-18, TNF-α, IL-6Significantly lower (p < 0.05)[5]
100 mg/kgColonic IL-1β, IL-18, TNF-α, IL-6Significantly lower (p < 0.05)[5]

Experimental Protocols

In Vitro Macrophage Anti-inflammatory Assay

Macrophage_Workflow start Seed RAW 264.7 cells culture Culture for 24h start->culture pretreat Pre-treat with this compound (various concentrations) for 1h culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect supernatant stimulate->supernatant cell_lysate Prepare cell lysates stimulate->cell_lysate elisa Measure cytokines (TNF-α, IL-6) by ELISA supernatant->elisa griess Measure NO production (Griess assay) supernatant->griess western Analyze protein expression (p-p65, IκBα) by Western blot cell_lysate->western

Caption: Workflow for in vitro macrophage anti-inflammatory assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein analysis) and allowed to adhere for 24 hours.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Nitrite concentration in the supernatant, as an indicator of NO production, is measured using the Griess reagent.

  • Western Blot Analysis:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DSS-Induced Colitis Model

DSS_Colitis_Workflow acclimatize Acclimatize mice (C57BL/6) grouping Divide into groups (Control, DSS, DSS+this compound) acclimatize->grouping rutin_admin Administer this compound orally (daily for 14 days) grouping->rutin_admin dss_induction Induce colitis with 3% DSS in drinking water (days 7-14) rutin_admin->dss_induction monitoring Monitor body weight, stool consistency, and rectal bleeding daily dss_induction->monitoring euthanasia Euthanize mice on day 15 monitoring->euthanasia collection Collect colon tissue and blood euthanasia->collection analysis Analyze colon length, histology, and cytokine levels (ELISA, RT-qPCR) collection->analysis

Caption: Workflow for DSS-induced colitis model in mice.

Detailed Methodology:

  • Animals: Male C57BL/6 mice (6-8 weeks old) are used.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Grouping: Mice are randomly divided into groups: control, DSS only, and DSS + this compound (at various doses).

  • This compound Administration: this compound is administered orally by gavage daily for the duration of the experiment.

  • Colitis Induction: Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Clinical Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, mice are euthanized, and blood and colon tissues are collected.

  • Macroscopic Evaluation: The length of the colon is measured.

  • Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.

  • Cytokine Analysis: Colon tissue homogenates and serum are used to measure the levels of TNF-α, IL-6, and IL-1β by ELISA.

  • Gene Expression Analysis: RNA is extracted from colon tissue, and the mRNA expression of inflammatory markers is quantified by RT-qPCR.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory potential by targeting multiple facets of the immune response. Its ability to suppress pro-inflammatory cytokine production, inhibit key inflammatory signaling pathways in macrophages, and modulate T cell responses underscores its promise as a therapeutic candidate for a variety of inflammatory and autoimmune disorders. The in vivo efficacy of this compound in models of colitis further strengthens this potential.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human diseases.

  • Bioavailability and Formulation: Strategies to enhance the bioavailability of this compound, such as nanoformulations, should be explored to improve its therapeutic efficacy.

  • Detailed Molecular Mechanisms: Further investigation into the precise molecular targets of this compound within the complex signaling networks of immune cells will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets.

  • Effects on Other Immune Cells: The role of this compound in modulating the functions of dendritic cells, B cells, and other immune cell subsets requires more in-depth investigation.

References

Methodological & Application

Application Notes and Protocols for Rutin Extraction and Isolation from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a prominent dietary flavonoid, is widely recognized for its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Found abundantly in a variety of plant sources such as buckwheat, citrus fruits, and cassava leaves, this compound is a compound of great interest for the pharmaceutical, nutraceutical, and cosmetic industries.[2][3] Effective extraction and isolation of high-purity this compound from these plant materials are crucial for its application in drug development and other commercial uses.

This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from plant sources, comparing various conventional and modern techniques to guide researchers in selecting the most suitable method for their specific needs.

Application Notes

Plant Sources of this compound

This compound is distributed across a wide range of plant species. The choice of plant material is a critical first step, as the concentration of this compound can vary significantly. Some of the most common and potent sources include:

  • Buckwheat (Fagopyrum esculentum): Considered one of the richest sources of this compound, particularly in the leaves and flowers.[4][5]

  • Sophora japonica (Japanese Pagoda Tree): The flower buds of this tree contain very high concentrations of this compound.[2]

  • Citrus Fruits: The peels of citrus fruits like oranges and lemons are a valuable source of this compound and other flavonoids.[6][7]

  • Cassava Leaves (Manihot esculenta): Studies have shown that cassava leaves are an abundant and viable source of this compound.[3][8]

  • Other Sources: this compound can also be found in plants like Hyperici herba, banana leaves, and various aromatic species such as calendula and oregano.[2][9][10]

Overview of Extraction Methods

The selection of an extraction method depends on factors such as the desired yield, purity, cost-effectiveness, and environmental impact. Methods range from traditional solvent-based techniques to modern, technologically advanced approaches.[11][12]

  • Conventional Methods:

    • Maceration: A simple technique involving soaking the plant material in a suitable solvent for an extended period.[8]

    • Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors, which allows for extraction at a constant, elevated temperature.[3]

  • Modern (Green) Methods:

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, leading to higher yields in shorter times.[2][8]

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[1][8] It is considered an efficient and economical alternative.[2]

    • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE is known for its selectivity and for producing clean extracts without residual organic solvents.[13] Modifiers like ethanol or methanol are often added to the supercritical CO₂ to increase its polarity for extracting compounds like this compound.[9][14][15]

Purification Techniques

After initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.

  • Column Chromatography: A widely used method for separating and purifying compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica gel) packed in a column, and different compounds are eluted at different rates using a mobile phase.[10][13][16]

  • Recrystallization: A common technique for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution.[13][17][18]

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on parameters such as yield, extraction time, and temperature. The following table summarizes quantitative data from various studies.

Extraction Method Plant Source Solvent Solid-Liquid Ratio Temperature (°C) Time This compound Yield/Recovery Reference
MacerationCassava LeavesEthanol--48 h16.00 g/kg[3][8]
BoilingCassava LeavesWater1:30 (w/v)10015 min20.38 g/kg[3]
RefluxCassava Leaves40-80% Ethanol1:10 - 1:20 (w/v)40-502-3 h22.33 g/kg[3]
Ultrasound-Assisted (UAE)Cassava Leaves40-60% Ethanol-5090 min24.49 g/kg[3]
Ultrasound-Assisted (UAE)Sophora japonica60% Ethanol1:10 (v/w)4530 minOptimal conditions reported[19]
Microwave-Assisted (MAE)Cassava LeavesWater/Ethanol--< 5 min23.37 g/kg[3]
Microwave-Assisted (MAE)Citrus Mandarin Peels66% Methanol1:16 (w/v)-49 sOptimal conditions reported[20]
Supercritical Fluid (SFE)BuckwheatSupercritical Water-120-91.0%[2]
Supercritical Fluid (SFE)Hyperici herbaCO₂ + 15% Methanol-5090 min (static+dynamic)76% Recovery[9][15]

Experimental Protocols

General Sample Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Collection and Cleaning: Collect the desired plant parts (e.g., leaves, flowers, peels). Wash them thoroughly with water to remove any dirt and debris.

  • Drying: Dry the plant material to a constant weight. This can be done in the shade, in a hot-air oven at a low temperature (e.g., 40-60°C) to prevent thermal degradation of this compound, or via freeze-drying.[21]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area available for solvent interaction.

  • Storage: Store the powdered material in an airtight, dark container to protect it from light and moisture until extraction.

Protocol: Conventional Solvent Extraction (Reflux)

This protocol describes a standard reflux extraction method, which is more efficient than simple maceration.

  • Setup: Place 10 g of powdered plant material into a round-bottom flask.

  • Solvent Addition: Add 200 mL of 60% ethanol (a solid-liquid ratio of 1:20 w/v).[3]

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2-3 hours.[3]

  • Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.

  • Drying: Dry the crude extract in a vacuum oven.

G start Start: Powdered Plant Material add_solvent Add Solvent (e.g., 60% Ethanol, 1:20 w/v) start->add_solvent reflux Heat under Reflux (2-3 hours) add_solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter to Separate Residue cool->filter residue Solid Residue (Discard) filter->residue evaporate Concentrate Filtrate (Rotary Evaporator) filter->evaporate end End: Crude this compound Extract evaporate->end

Caption: Workflow for conventional reflux extraction of this compound.

Protocol: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that often provides higher yields in less time.

  • Sample Preparation: Place 5 g of powdered plant material into an Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 60% ethanol (a 1:20 w/v ratio).

  • Ultrasonication: Place the flask in an ultrasonic water bath. Perform the extraction at a set frequency (e.g., 1.5 Hz) and temperature (e.g., 50°C) for 90 minutes.[3][8] Alternatively, a sonication probe can be used.[2]

  • Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the resulting filtrate using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the crude extract completely.

G start Start: Powdered Plant Material add_solvent Add Solvent (e.g., 60% Ethanol, 1:20 w/v) start->add_solvent ultrasound Ultrasonication (e.g., 50°C, 90 min) add_solvent->ultrasound filter Filter the Mixture ultrasound->filter residue Solid Residue (Discard) filter->residue evaporate Concentrate Extract via Rotary Evaporation filter->evaporate end End: Crude this compound Extract evaporate->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

Protocol: Microwave-Assisted Extraction (MAE)

MAE offers the advantage of being extremely rapid.

  • Sample Preparation: Place 2 g of powdered plant material into a specialized microwave extraction vessel.

  • Solvent Addition: Add 40 mL of solvent (e.g., 70% ethanol or water), resulting in a 1:20 w/v ratio.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the power (e.g., 150-550 W) and extraction time (e.g., 5 minutes).[3][22] These parameters need to be optimized for the specific plant material and equipment.

  • Cooling and Filtration: After the extraction program is complete, allow the vessel to cool. Filter the contents to separate the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Drying: Dry the crude extract to yield the final product.

G start Start: Powdered Plant Material in Extraction Vessel add_solvent Add Solvent (e.g., 70% Ethanol, 1:20 w/v) start->add_solvent microwave Microwave Irradiation (e.g., 350W, 5 min) add_solvent->microwave cool_filter Cool and Filter Mixture microwave->cool_filter residue Solid Residue (Discard) cool_filter->residue evaporate Concentrate Extract via Rotary Evaporation cool_filter->evaporate end End: Crude this compound Extract evaporate->end

Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.

Protocol: Purification by Column Chromatography

This protocol is for purifying the crude extract to obtain high-purity this compound.

  • Column Packing: Prepare a glass column packed with silica gel as the stationary phase. The silica gel should be made into a slurry with a non-polar solvent (e.g., hexane) and carefully poured into the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase and load it onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system. A common approach is to start with a non-polar solvent and gradually increase the polarity (gradient elution). For this compound, a solvent system like chloroform-methanol or ethyl acetate-methanol is often used.

  • Fraction Collection: Collect the eluate in small fractions using test tubes.

  • Monitoring: Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system. Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain purified this compound.[10]

Protocol: Purification by Recrystallization

Recrystallization is an effective final step for achieving high purity.[13]

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17][23] A mixture of ethanol and water is often effective.

  • Dissolution: Place the crude or partially purified this compound in a flask. Add a minimal amount of the hot solvent and continue heating until all the solid has dissolved.[18]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and pure crystals will begin to form.[24] The slow cooling process is crucial for the formation of large, pure crystals.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[25]

  • Crystal Collection: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent. The purity can be confirmed by measuring the melting point.

G start Start: Crude this compound Extract dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool chill Chill in Ice Bath to Maximize Crystallization cool->chill filter Collect Crystals by Vacuum Filtration chill->filter impurities Impurities Remain in Solution filter->impurities wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end End: High-Purity this compound Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rutin in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a flavonoid glycoside found in a variety of plants, is known for its significant antioxidant and pharmacological properties, including vasoprotective, anti-inflammatory, and anticarcinogenic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further research and development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in various extracts.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC system.

1. Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions.

ParameterSpecification
HPLC System Quaternary pump, thermostatted column compartment, autosampler, UV-Vis or DAD detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Methanol and 0.1% v/v Glacial Acetic Acid in Water (50:50)[1]
Gradient: Acetonitrile and Phosphate buffer (pH=5.8)[2]
Isocratic: Methanol and 0.05% Formic Acid in Water (80:20), pH 3.2[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL
Column Temperature Ambient or 30°C[5]
Detection Wavelength 259 nm[1], 281 nm[3], or 354-360 nm[4][5][6]

2. Reagents and Materials

  • This compound standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid or Formic Acid (analytical grade)

  • Syringe filters (0.45 µm)

3. Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the standard in methanol to a concentration of 100 µg/mL. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 10 µg/mL to construct a calibration curve.[1][3]

4. Preparation of Sample Extracts

The preparation of the sample extract will depend on the nature of the starting material. A general procedure for a solid plant extract is as follows:

  • Accurately weigh a known amount of the dried extract.

  • Dissolve the extract in a suitable solvent (e.g., methanol) using sonication for 15-20 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system. Dilute the filtered solution with the mobile phase if the concentration of this compound is expected to be high.

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound. The retention time for this compound is typically between 3 and 6 minutes depending on the specific method.[1]

6. Calculation of this compound Concentration

The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions. The peak area of the this compound in the sample is compared to the calibration curve to determine its concentration.

Method Validation

The described HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.999[3]
Range 2 - 10 µg/mL[3]
Limit of Detection (LOD) 0.32 µg/mL[5]
Limit of Quantification (LOQ) 1.77 µg/mL[6]
Accuracy (% Recovery) 96 - 100.8%[6]
Precision (%RSD) < 2%[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in extracts.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Extraction Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Illustrative)

While not directly related to the HPLC method itself, understanding the biological context of this compound can be valuable. The following diagram illustrates a simplified representation of how this compound, as an antioxidant, might interact with cellular signaling pathways to mitigate oxidative stress.

Rutin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes This compound This compound This compound->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: this compound's antioxidant mechanism of action.

The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various extracts.[3] Proper validation of the method is essential to ensure reliable and reproducible results, which are critical for the quality assessment of natural products and in the development of new therapeutic agents.

References

Application Note: LC-MS Analysis of Rutin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin (Quercetin-3-O-rutinoside) is a prominent dietary flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties.[2] Upon ingestion, this compound undergoes extensive metabolism, primarily by the gut microbiota, which hydrolyzes it to its aglycone, quercetin.[3] Quercetin is then further metabolized in the liver and other tissues into various conjugated forms, such as glucuronides and sulfates.[4][5] The analysis of this compound and its metabolites is crucial for understanding its bioavailability, pharmacokinetic profile, and mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and sensitive technique for the simultaneous quantification of these compounds in complex biological matrices.

Metabolic Pathway of this compound

This compound itself has low bioavailability due to poor absorption.[6] Its metabolic journey begins in the colon, where gut microbiota enzymes play a critical role. Bacterial α-rhamnosidases and β-glucosidases cleave the rutinose sugar moiety to release the aglycone, quercetin.[1][7] Quercetin can then be absorbed and undergo Phase II metabolism in the enterocytes and liver, resulting in the formation of quercetin glucuronides, quercetin sulfates, and methylated quercetin derivatives. These conjugated metabolites are the primary forms found in systemic circulation.[5]

This compound Metabolic Pathway This compound This compound Quercetin3G Quercetin-3-glucoside This compound->Quercetin3G α-rhamnosidase (Gut Microbiota) Quercetin Quercetin Quercetin3G->Quercetin β-glucosidase (Gut Microbiota) Metabolites Quercetin Glucuronides, Sulfates & Methylated Derivatives Quercetin->Metabolites Phase II Enzymes (Liver, Intestine) Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection 1. Sample Collection (e.g., Plasma, Tissue) Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Collection->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Supernatant Transfer & Filtration Centrifugation->Supernatant LC 5. LC Separation (C18 Column) Supernatant->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (Standard Curve) MS->Quant Report 8. Data Reporting Quant->Report

References

Spectrophotometric Determination of Rutin Content: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative determination of Rutin, a prominent flavonoid glycoside, using spectrophotometric methods. These protocols are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The described methods, including direct UV spectrophotometry and colorimetric assays, offer simple, rapid, and cost-effective approaches for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This document outlines the principles, reagent preparation, experimental procedures, and validation parameters for each method, supplemented with a comparative data table and visual diagrams to facilitate understanding and implementation.

Introduction

This compound (quercetin-3-O-rutinoside) is a vital flavonoid known for its significant antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and dosage form development. UV-Visible spectrophotometry is a widely used analytical technique for this purpose due to its simplicity, speed, and affordability. This application note details two primary spectrophotometric methods for this compound determination: Direct UV Spectrophotometry and the Aluminum Chloride Colorimetric Method. An alternative colorimetric method using 3-Methyl-2-benzothiazolinone hydrazone (MBTH) is also presented.

Principle of Methods

Direct UV Spectrophotometry

This method relies on the intrinsic property of this compound to absorb ultraviolet radiation at specific wavelengths. In a suitable solvent, typically methanol, this compound exhibits characteristic absorption maxima. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. The λmax for this compound in methanol is typically observed around 257 nm and 358 nm.[1]

Aluminum Chloride Colorimetric Method

This method is based on the formation of a stable, yellow-colored chelate complex between aluminum chloride (AlCl₃) and the C-4 keto group and the C-5 hydroxyl group of this compound's flavonoid structure. The intensity of the color produced is proportional to the flavonoid concentration and is measured spectrophotometrically at a specific wavelength, generally around 415 nm. This method is highly specific for flavonoids and is widely used for the determination of total flavonoid content, with this compound often used as a standard.

This compound This compound (with C4-keto and C5-hydroxyl groups) Complex Yellow this compound-AlCl₃ Chelate Complex This compound->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Measurement Spectrophotometric Measurement (Absorbance at ~415 nm) Complex->Measurement Color Intensity ∝ Concentration cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Method_Selection Select Method: Direct UV or Colorimetric Standard_Prep->Method_Selection Sample_Prep Prepare Sample Solution (e.g., from tablets) Sample_Prep->Method_Selection Direct_UV Direct UV Measurement (at λmax) Method_Selection->Direct_UV Direct UV Colorimetric Color Development Reaction (e.g., with AlCl₃) Method_Selection->Colorimetric Colorimetric Spectro_Measurement Spectrophotometric Measurement Direct_UV->Spectro_Measurement Colorimetric->Spectro_Measurement Calibration_Curve Construct Calibration Curve Spectro_Measurement->Calibration_Curve Calculation Calculate this compound Concentration Calibration_Curve->Calculation

References

Application Notes and Protocols: Studying the Effect of Rutin on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a flavonoid glycoside found in many plants, has garnered significant interest for its potential therapeutic properties, including its anticancer activities.[1][2] These activities are often attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).[3][4] This document provides detailed protocols for investigating the effect of this compound on cell viability, focusing on key assays to assess cytotoxicity, apoptosis, and cell cycle distribution.

Data Presentation

Table 1: Exemplary this compound Concentrations for Cell Viability Assays

The following table summarizes typical concentrations of this compound used in various cancer cell lines as reported in the literature. Researchers should perform a dose-response study to determine the optimal concentration range for their specific cell line.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Observed EffectReference
Human Glioma (CHME)5, 10, 2024Dose-dependent increase in cytotoxicity and apoptosis.[5][6][5][6]
Human Melanoma (RPMI-7951, SK-MEL-28)1, 5, 10, 25, 5024Dose-dependent decrease in cell viability.[7][7]
Human Renal Cancer (786-O)up to 25048Significant decrease in cell viability at 100 and 250 µM.[8][8]
Human Neuroblastoma (LAN-5)25, 50, 10024Inhibition of cell proliferation.[9][9]
Human Ovarian Cancer (Skov-3)Various doses24Dose-dependent reduction in cell proliferation.[10][10]
Table 2: Summary of Key Experimental Assays
AssayPurposePrinciple
MTT Assay To determine cell viability and cytotoxicity.Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is measured spectrophotometrically.[11][12]
Annexin V/PI Apoptosis Assay To detect and quantify apoptosis.Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[13][14]
Cell Cycle Analysis To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, which is measured by flow cytometry.[15]

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry) at a suitable density to ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Incubate the cells for 12-24 hours to allow for proper attachment.[11]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]

MTT Assay for Cell Viability

This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[12]

  • Reagent Preparation: Prepare MTT solution (e.g., 5 mg/mL in sterile PBS).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[11][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Use trypsin to detach the adherent cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[17]

    • Add 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

  • Cell Harvesting and Fixation:

    • Harvest the treated cells (approximately 1 x 10^6 cells).

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[19]

    • Incubate the cells at -20°C for at least 2 hours (or overnight at 4°C).[20][21]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase. RNase is crucial to prevent the staining of RNA.[15]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak.

Mandatory Visualization

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cell Viability and Apoptosis Assays cluster_analysis Data Analysis start Seed Cells in Culture Plates adherence Allow Cells to Adhere (12-24h) start->adherence treatment Treat with this compound (various concentrations) adherence->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay for Cell Viability incubation->mtt apoptosis Annexin V/PI Staining for Apoptosis incubation->apoptosis cell_cycle PI Staining for Cell Cycle Analysis incubation->cell_cycle mtt_analysis Spectrophotometry (570nm) mtt->mtt_analysis flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry data_interp Data Interpretation and Conclusion mtt_analysis->data_interp flow_cytometry->data_interp

Caption: Workflow for studying this compound's effect on cell viability.

This compound-Induced Apoptosis Signaling Pathway

G This compound This compound ros Increased ROS Generation This compound->ros p53 p53 Upregulation This compound->p53 mito Mitochondrial Membrane Potential Disruption ros->mito bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Regulation Overview

G G1 G1 G1_S_checkpoint G1/S Checkpoint (Cyclin E-CDK2) G1->G1_S_checkpoint S S G2 G2 S->G2 G2_M_checkpoint G2/M Checkpoint (Cyclin B-CDK1) G2->G2_M_checkpoint M M M->G1 G1_S_checkpoint->S G2_M_checkpoint->M This compound This compound arrest Cell Cycle Arrest This compound->arrest arrest->G1_S_checkpoint Inhibition arrest->G2_M_checkpoint Inhibition

Caption: this compound's potential impact on cell cycle checkpoints.

References

Application Notes and Protocols for Evaluating Rutin's Bioactivity Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a flavonoid glycoside found in many plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Evaluating the bioactivity of this compound in a controlled in vitro environment is a critical step in understanding its mechanisms of action and potential therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the bioactivity of this compound using various cell culture techniques. The protocols outlined below are foundational and can be adapted to specific cell types and research questions.

Data Presentation: Quantitative Effects of this compound on Cultured Cells

The following tables summarize the quantitative data on this compound's bioactivity as reported in various studies.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayThis compound ConcentrationIncubation TimeIC50 ValueReference
SH-SY5Y (Human neuroblastoma)MTT1-100 µM24 hNot significantly cytotoxic[1]
Vero (Normal kidney cells)MTT0-250 µM48 h> 250 µM
786-O (Human renal cancer)MTT0-250 µM48 h45.2 µM
CHME (Human glioma)MTTNot specifiedNot specifiedCytotoxicity observed[4]

Table 2: Antioxidant Effects of this compound

Cell LineStressorThis compound ConcentrationEffect on ROS LevelsReference
PAECs (Pulmonary artery endothelial cells)HypoxiaNot specifiedDecreased ROS production[5]
RK-13 (Rabbit kidney)EqHV-8 infection160 µMAttenuated ROS production[1]
RAW 264.7 (Macrophage)LPS (1 µg/mL)3, 10, 30 µMDecreased ROS generation[6]
IMR32 (Human neuroblastoma)Differentiation-induced100 nM, 10 µMSignificantly reduced ROS[7]
PC12 (Pheochromocytoma)Serum/glucose deprivation200 µMDecreased ROS accumulation[8]

Table 3: Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound ConcentrationEffect on Nitric Oxide (NO) ProductionReference
RAW 264.7 (Macrophage)LPSNot specifiedSuppressed NO production[9]

Table 4: Apoptotic Effects of this compound

Cell LineThis compound ConcentrationEffectReference
CHME (Human glioma)Not specifiedInduced apoptosis via p53 upregulation[4]
PC12 (Pheochromocytoma)Not specifiedInhibited apoptotic cell death[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-250 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or 96-well black plate and treat with this compound and/or an oxidative stress inducer (e.g., H₂O₂, LPS) for the desired time.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[10][11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Fluorescence Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or harvest the cells and analyze them using a flow cytometer.

  • Data Analysis: Quantify the relative fluorescence intensity compared to the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite is converted to nitrous acid, which reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye, the absorbance of which is proportional to the nitrite concentration.[13][14][15]

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with this compound and a stimulant like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, NF-κB p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

Principle: RT-PCR is used to quantify the expression of specific genes. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye like SYBR Green.[10]

Protocol:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit or TRIzol reagent.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse-transcribe a specific amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., NFKB1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.

    • Perform the real-time PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Evaluation cluster_mechanism Mechanism of Action Cell_Culture Cell Culture (Select appropriate cell line) Seeding Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Seeding Rutin_Treatment This compound Treatment (Various concentrations) Seeding->Rutin_Treatment Control Vehicle Control Seeding->Control MTT MTT Assay (Viability/Cytotoxicity) Rutin_Treatment->MTT ROS DCFH-DA Assay (Antioxidant) Rutin_Treatment->ROS Griess Griess Assay (Anti-inflammatory) Rutin_Treatment->Griess Apoptosis Annexin V/PI Staining (Apoptosis) Rutin_Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Rutin_Treatment->Western_Blot RT_PCR RT-PCR (Gene Expression) Rutin_Treatment->RT_PCR Control->MTT Control->ROS Control->Griess Control->Apoptosis Control->Western_Blot Control->RT_PCR

Caption: Experimental workflow for evaluating this compound's bioactivity.

Nrf2_HO1_Pathway cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Cell_Protection Cell Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt pAkt p-Akt (Active) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Cell_Survival Cell Survival & Proliferation This compound This compound This compound->PI3K Modulates This compound->Akt Modulates

Caption: this compound's potential modulation of the PI3K/Akt pathway.

References

Rutin as a Substrate for Enzymatic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rutin as a substrate in various enzymatic studies. Detailed protocols for key enzymatic assays are provided, along with a summary of kinetic data and visualization of relevant signaling pathways.

Introduction

This compound (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in various plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, have made it a subject of intense research. The bioavailability and bioactivity of this compound are significantly influenced by its metabolism, primarily through enzymatic hydrolysis by glycosidases. These enzymes cleave the glycosidic bonds, releasing its aglycone, quercetin, and the disaccharide rutinose, or the intermediate isoquercitrin (quercetin-3-O-glucoside). Understanding the enzymatic conversion of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents and functional foods.

This document outlines protocols for studying the enzymatic hydrolysis of this compound using various commercially available and purified enzymes. It also provides data on the kinetic parameters of these reactions and explores the signaling pathways modulated by this compound and its metabolites.

Enzymatic Hydrolysis of this compound

The enzymatic breakdown of this compound typically occurs in a two-step process, although some enzymes can directly hydrolyze this compound to quercetin. The primary enzymes involved are:

  • α-L-Rhamnosidase (EC 3.2.1.40): This enzyme specifically cleaves the terminal α-L-rhamnosyl linkage, converting this compound to isoquercitrin.

  • β-D-Glucosidase (EC 3.2.1.21): This enzyme hydrolyzes the β-D-glucosyl moiety from isoquercitrin to produce quercetin. Some β-glucosidases can also directly act on this compound.

  • Rutinosidase (EC 3.2.1.168): This enzyme is a diglycosidase that can directly cleave the entire rutinose disaccharide from this compound, yielding quercetin.

  • Hesperidinase: A multi-enzyme complex that often contains both α-L-rhamnosidase and β-D-glucosidase activities, enabling the complete hydrolysis of this compound to quercetin.[1]

The general enzymatic hydrolysis pathway of this compound is depicted below:

RutinHydrolysis This compound This compound Isoquercitrin Isoquercitrin (Quercetin-3-O-glucoside) This compound->Isoquercitrin α-L-Rhamnosidase Quercetin Quercetin Isoquercitrin->Quercetin β-D-Glucosidase AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare this compound Stock Solution Mix Combine this compound, Enzyme, and Buffer Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Prep_Buffer Prepare Buffer Prep_Buffer->Mix Incubate Incubate at Optimal Temperature and pH Mix->Incubate Terminate Terminate Reaction (e.g., Heat) Incubate->Terminate Filter Filter Sample Terminate->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify Products HPLC->Quantify PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammation Inflammation Transcription_Factors->Inflammation Quercetin Quercetin Quercetin->MAPKKK Inhibits Quercetin->MAPKK Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, Releasing NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB NF-κB-IκB Complex Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Quercetin Quercetin Quercetin->IKK Inhibits

References

Electrochemical Methods for Rutin Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (quercetin-3-O-rutinoside), a prominent dietary flavonoid found in various plants, fruits, and vegetables, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and sensitive quantification of this compound in various matrices, such as pharmaceutical formulations, food products, and biological samples, is crucial for quality control, dosage determination, and pharmacokinetic studies. Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography, providing rapid, cost-effective, and highly sensitive detection of this compound. This document provides detailed application notes and experimental protocols for the electrochemical determination of this compound using various modified electrodes.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. The flavonoid structure of this compound, particularly the catechol group (3',4'-dihydroxyl groups) on the B-ring, is readily oxidizable.[1] The electrochemical oxidation of this compound is a pH-dependent process that typically involves the transfer of two electrons and two protons, leading to the formation of the corresponding o-quinone.[1] By applying a potential to a working electrode immersed in a solution containing this compound, a current is generated that is proportional to the concentration of this compound. Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), can be employed to measure this current and quantify this compound.

The sensitivity and selectivity of this compound detection can be significantly enhanced by modifying the surface of the working electrode with nanomaterials, polymers, or other chemical mediators. These modifications can increase the electrode's active surface area, facilitate electron transfer, and catalyze the oxidation of this compound, leading to lower detection limits and improved analytical performance.

Electrochemical Oxidation Pathway of this compound

The electrochemical oxidation of this compound primarily occurs at the catechol moiety on the B-ring, which is the most easily oxidized functional group in the molecule. The process involves a two-electron, two-proton transfer to form an o-quinone derivative.

RutinOxidation cluster_electrode Electrode Surface This compound This compound Intermediate This compound Radical This compound->Intermediate - e⁻, - H⁺ Orthoquinone This compound o-quinone Intermediate->Orthoquinone - e⁻, - H⁺

Caption: Electrochemical oxidation of this compound to its corresponding o-quinone.

Quantitative Data Summary

The performance of various electrochemical sensors for this compound detection is summarized in the table below. The data highlights the limit of detection (LOD), linear range, and the specific electrochemical technique and electrode modification used.

Electrode ModificationElectrochemical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Ionic Liquid/Carbon Paste Electrode (IL/CPE)Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)0.01 - 0.10.005[1]
Iron Phthalocyanine/Carbon Paste Electrode (IP/CPE)Differential Pulse Voltammetry (DPV)0.2 - 100.08[1]
Unmodified Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)2 - 15-
Unmodified Carbon Paste Electrode (CPE)Differential Pulse Voltammetry (DPV)2 - 15-
Platinum Nanoparticles@Reduced Graphene Oxide@Multi-Walled Carbon Nanotubes/GCEDifferential Pulse Voltammetry (DPV)0.05 - 500.005[2]
Cetyltrimethylammonium chloride functionalized Graphene and Palladium Nanoparticles Composite-0.02 - 1.00.005[3]

Experimental Protocols

Herein, we provide detailed protocols for the preparation of reagents and the electrochemical determination of this compound using a modified glassy carbon electrode.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Supporting Electrolyte (e.g., Phosphate Buffer) F Assemble Three-Electrode Cell A->F B Prepare this compound Standard Solutions H Construct Calibration Curve B->H C Prepare Sample Solution (e.g., from pharmaceutical tablet) G Perform Electrochemical Analysis (e.g., DPV) C->G D Polish and Clean Glassy Carbon Electrode E Modify Electrode Surface (if applicable) D->E E->F F->G G->H I Determine this compound Concentration in Sample H->I

Caption: General workflow for electrochemical detection of this compound.

Protocol 1: Preparation of Reagents

1.1. Preparation of 0.1 M Phosphate Buffer Solution (pH 7.0)

  • Materials:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Deionized water

    • pH meter

  • Procedure:

    • Prepare a 0.1 M solution of sodium phosphate monobasic by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of sodium phosphate dibasic by dissolving the appropriate amount in deionized water.

    • In a beaker, take a volume of the 0.1 M sodium phosphate monobasic solution.

    • While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH of the mixture reaches 7.0, as monitored by a calibrated pH meter.

    • Store the buffer solution in a clean, sealed container at room temperature.

1.2. Preparation of this compound Standard Stock Solution (1 mM)

  • Materials:

    • This compound standard (analytical grade)

    • Ethanol

    • Deionized water

    • Volumetric flask

  • Procedure:

    • Accurately weigh the required amount of this compound to prepare a 1 mM solution.

    • Dissolve the weighed this compound in a small amount of ethanol in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with deionized water.

    • Store the stock solution in a dark, refrigerated container to prevent degradation.

    • Prepare working standard solutions of lower concentrations by diluting the stock solution with the supporting electrolyte (e.g., 0.1 M phosphate buffer).

Protocol 2: Preparation and Modification of Glassy Carbon Electrode (GCE)

2.1. Polishing and Cleaning of the GCE

  • Materials:

    • Glassy carbon electrode (GCE)

    • Polishing cloth

    • Alumina slurry (0.3 µm and 0.05 µm)

    • Deionized water

    • Ethanol

    • Ultrasonic bath

  • Procedure:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 2-3 minutes in a figure-eight motion.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.

    • Rinse the electrode again with deionized water.

    • Ultrasonicate the electrode in deionized water for 2 minutes, followed by ultrasonication in ethanol for 2 minutes to remove any adsorbed alumina particles.

    • Finally, rinse the electrode with deionized water and allow it to dry at room temperature.

Protocol 3: Electrochemical Determination of this compound using Differential Pulse Voltammetry (DPV)

3.1. Instrumental Setup

  • A three-electrode system consisting of the prepared (and potentially modified) glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • A potentiostat/galvanostat electrochemical workstation.

3.2. DPV Measurement Procedure

  • Pipette a known volume (e.g., 10 mL) of the 0.1 M phosphate buffer (pH 7.0) into the electrochemical cell.

  • Immerse the three electrodes into the solution.

  • Record the blank DPV scan over a potential range of, for example, 0.0 V to +0.8 V.

  • Add a known concentration of the this compound standard solution to the cell and stir for a short period to ensure homogeneity.

  • Record the DPV scan under the same conditions. An oxidation peak corresponding to this compound should be observed.

  • Repeat step 5 with increasing concentrations of this compound to construct a calibration curve.

  • For sample analysis, after recording the blank, add a known volume of the sample solution to the cell and record the DPV. The concentration of this compound in the sample can be determined using the calibration curve or the standard addition method.

Typical DPV Parameters:

  • Initial Potential: 0.0 V

  • Final Potential: +0.8 V

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Protocol 4: Analysis of this compound in a Pharmaceutical Tablet

4.1. Sample Preparation

  • Weigh and finely powder at least five tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powdered tablet equivalent to a single tablet's average weight.

  • Dissolve the powder in a known volume of ethanol and sonicate for approximately 15 minutes to ensure complete dissolution of this compound.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with the supporting electrolyte (0.1 M phosphate buffer, pH 7.0) to a concentration within the linear range of the calibration curve.

4.2. Quantification by Standard Addition Method

The standard addition method is recommended for complex matrices like pharmaceutical formulations to compensate for potential matrix effects.

StandardAddition A Prepare Sample Solution B Measure DPV of Sample (I_sample) A->B C Add a known concentration of this compound Standard B->C D Measure DPV of Spiked Sample (I_spiked) C->D E Repeat additions and measurements D->E F Plot Peak Current vs. Added Concentration E->F G Extrapolate to zero current to find sample concentration F->G

Caption: Workflow for the standard addition method.

  • Add a known volume of the prepared sample solution to the electrochemical cell containing the supporting electrolyte. Record the DPV and measure the peak current (I₁).

  • Add a small, known volume of a standard this compound solution to the cell. Record the DPV and measure the new peak current (I₂).

  • Repeat the standard addition step at least two more times, recording the peak current after each addition.

  • Plot the peak current versus the concentration of the added standard.

  • The initial concentration of this compound in the sample can be calculated from the x-intercept of the linear regression of this plot.

Troubleshooting

  • No or weak signal: Ensure the electrode is properly polished and cleaned. Check all cable connections to the potentiostat. Verify the concentration of the supporting electrolyte and the pH of the solution.

  • Poor reproducibility: Inconsistent electrode surface preparation is a common cause. Ensure a consistent polishing and cleaning procedure. Contamination of the supporting electrolyte or standard solutions can also lead to variability.

  • Shifting peak potentials: This can be caused by changes in pH or a dirty reference electrode. Ensure the pH of your solutions is consistent and properly clean and store the reference electrode.

  • High background current: This may be due to impurities in the supporting electrolyte or a poorly cleaned electrochemical cell.

Conclusion

Electrochemical methods provide a powerful platform for the sensitive and rapid determination of this compound. By selecting appropriate electrode materials and optimizing experimental parameters, researchers can achieve low detection limits and wide linear ranges, making these techniques suitable for a variety of applications in the pharmaceutical and food industries. The protocols outlined in this document provide a solid foundation for developing and implementing robust electrochemical assays for this compound analysis.

References

Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Rutin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a prominent flavonoid glycoside, is widely distributed throughout the plant kingdom and is recognized for its significant antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and efficient quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and the development of new therapeutic agents. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective analytical solution for the determination of this compound. This document provides detailed application notes and protocols for the HPTLC analysis of this compound, designed to guide researchers in developing and validating their own methods.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPTLC analysis of this compound, compiled from various studies. These values can serve as a reference for method development and validation.

Table 1: Chromatographic Parameters for HPTLC Analysis of this compound

ParameterValueReference
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates[1][2][3]
Mobile Phase Compositions (v/v/v/v) Ethyl acetate: Ethyl methyl ketone: Formic acid: Water (10:6:1:2)[1]
Ethyl acetate: Formic acid: Acetic acid: Water (100:11:11:26)[2]
Toluene: Ethyl Acetate: Methanol: Formic acid (6:4:3:1)[3]
Water: Methanol (60:40) (RP-HPTLC)[4]
Detection Wavelength 363 nm[1]
340 nm[4]
254 nm[3]
Rf (Retardation factor) Range 0.09 - 0.43[1][2][3][4]

Table 2: Method Validation Parameters for HPTLC Quantification of this compound

ParameterValueReference
Linearity Range 100 - 800 ng/band[4]
300 - 1300 ng/spot[3]
100 - 700 µg/ml[1]
Correlation Coefficient (r²) > 0.99[1][4]
Limit of Detection (LOD) 0.00087 ng[1]
46.52 ng/spot[3]
Limit of Quantification (LOQ) 0.0026 ng[1]
140.96 ng/spot[3]
Recovery (%) 99.14 - 99.60%[5]

Experimental Protocols

Preparation of Standard and Sample Solutions

a. Standard this compound Solution:

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[1]

  • Sonication for 10 minutes may be required to ensure complete dissolution.[1]

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 100-700 µg/mL).[1]

b. Sample Preparation (from Plant Material):

  • Dry the plant material in the shade at room temperature and grind it into a fine powder.[1]

  • Accurately weigh 5 g of the powdered plant material.

  • Add 60 mL of a methanol-water mixture (1:1, v/v) and 1 mL of hydrochloric acid.[1]

  • Heat the mixture under reflux for 2 hours.[1]

  • Filter the extract and then perform a liquid-liquid extraction with ethyl acetate.[1]

  • The ethyl acetate fraction is then used for HPTLC analysis.

Chromatographic Development

a. Stationary Phase:

  • Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[1]

b. Application of Standard and Sample:

  • Apply the standard and sample solutions as bands of 8 mm length using a suitable HPTLC applicator (e.g., CAMAG Linomat V).[1]

  • Maintain a distance of 11.4 mm between bands and apply the bands at a Y position of 8.0 mm.[1]

c. Mobile Phase and Development:

  • Prepare the chosen mobile phase. For example: Ethyl acetate: Ethyl methyl ketone: Formic acid: Water (10:6:1:2, v/v/v/v).[1]

  • Pour the mobile phase into a twin-trough chamber and allow it to saturate for 20 minutes at room temperature.[1]

  • Place the HPTLC plate in the developing chamber and allow the mobile phase to ascend up to a distance of 70 mm.[1]

  • After development, remove the plate and dry it in an oven or with a stream of warm air.

Detection and Quantification

a. Densitometric Scanning:

  • Scan the dried plate using a densitometer (e.g., CAMAG TLC Scanner) in absorbance mode at the wavelength of maximum absorption for this compound (e.g., 363 nm).[1]

  • Record the peak areas for each standard and sample band.

b. Derivatization (for enhanced visualization):

  • p-Anisaldehyde-Sulfuric Acid Reagent:

    • Preparation: Mix 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid. This solution should be freshly prepared.[1]

    • Application: Spray the dried plate with the reagent and heat at 105°C until the spots are clearly visible. Phenolic compounds like this compound typically produce colored zones (e.g., yellow).[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Reagent for Antioxidant Activity:

    • Preparation: Prepare a 0.1% (w/v) solution of DPPH in methanol.[2]

    • Application: Dip the developed plate in the fresh DPPH solution for 1 second. Antioxidant compounds will appear as bright yellow bands against a purple background after heating at 40°C for 2 minutes.[2]

c. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard this compound spots against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_detect 3. Detection & Analysis cluster_quant 4. Quantification Standard_Prep Standard Solution Preparation Application Spotting/Band Application on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Chromatographic Development (Mobile Phase Ascent) Application->Development Drying Drying of the Plate Development->Drying Derivatization Derivatization (Optional) Drying->Derivatization Scanning Densitometric Scanning Drying->Scanning Derivatization->Scanning Data_Analysis Data Analysis and Quantification Scanning->Data_Analysis

Caption: HPTLC workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

Validation_Parameters MethodValidation Method Validation (ICH Guidelines) Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for HPTLC method validation.

Potential Interferences

In the analysis of plant extracts, other phenolic compounds may interfere with the quantification of this compound. For instance, compounds like chlorogenic acid and caffeic acid can have similar chromatographic behavior under certain conditions.[3][6] To mitigate this, careful optimization of the mobile phase is crucial to achieve adequate separation. Additionally, comparing the full UV-Vis spectra of the analyte peak with that of a pure this compound standard can help confirm the identity and purity of the peak.

Conclusion

The HPTLC methods described provide a reliable and efficient approach for the quantification of this compound in various samples.[1] The presented protocols and validation data serve as a strong foundation for researchers to establish and validate their own analytical procedures for this compound. The versatility of HPTLC also allows for the simultaneous analysis of multiple samples, making it a highly suitable technique for high-throughput screening and quality control applications in the pharmaceutical and natural product industries.

References

Application Note: A Validated HPLC Method for the Quantification of Rutin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of Rutin in various sample matrices. The method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

This compound, a citrus flavonoid glycoside, is a significant secondary metabolite found in a wide variety of plants. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Consequently, accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts and the development of pharmaceutical formulations. This document provides a detailed protocol for a validated HPLC method for this compound analysis.

Experimental

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of this compound.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of methanol, acetonitrile, and water, often with the addition of an acid like phosphoric acid or acetic acid to improve peak shape. For example, a mixture of methanol, water, and phosphoric acid (50:50:0.2 v/v/v) has been used. Another successful mobile phase is a gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: this compound can be effectively detected at 254 nm or 354 nm. The selection of the wavelength depends on the desired sensitivity and the potential for interfering compounds in the sample matrix.

  • Column Temperature: 25°C.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For plant extracts:

  • Accurately weigh a known amount of the dried plant powder.

  • Extract the this compound using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or heating. An example extraction involves sonicating the sample with methanol for 30 minutes.

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six to eight concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999, indicating a strong linear relationship.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery was then calculated. The recovery should be within the range of 98-102%.

Precision

The precision of the method was assessed by determining the intra-day and inter-day precision. Intra-day precision was evaluated by analyzing the same sample six times within the same day. Inter-day precision was determined by analyzing the same sample on three different days. The results are expressed as the percentage of relative standard deviation (%RSD), which should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Results

The quantitative data for the method validation are summarized in the tables below.

Table 1: HPLC Method Parameters

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseMethanol:Water:Phosphoric Acid (50:50:0.2 v/v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength254 nm
Column Temperature25°C

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Intra-day Precision (%RSD)< 1.5%
Inter-day Precision (%RSD)< 2.0%
LOD (µg/mL)Typically in the range of 0.05 - 0.1 µg/mL
LOQ (µg/mL)Typically in the range of 0.15 - 0.3 µg/mL

Experimental Workflow

HPLC_Workflow A Sample Preparation (Extraction & Filtration) E Sample & Standard Injection A->E B Preparation of Standard Solutions (Stock & Working Standards) B->E C HPLC System Setup (Column, Mobile Phase, Flow Rate) F Chromatographic Separation C->F D Method Validation (Linearity, Accuracy, Precision) D->C Defines Parameters E->F G UV Detection (254 nm) F->G H Data Acquisition & Processing G->H I Quantification of this compound H->I

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method is a reliable and robust technique for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical and nutraceutical industries. The validation data demonstrates that the method is suitable for its intended application.

Application Notes and Protocols: The Use of Rutin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge, particularly in aging populations.[1] These disorders are characterized by the progressive loss of structure and function of neurons.[2][3] While the specific pathologies differ, common underlying mechanisms such as oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins are shared hallmarks.[1][2][3] Rutin (quercetin-3-O-rutinoside), a natural flavonoid glycoside found in various plants like buckwheat, citrus fruits, and apples, has garnered considerable scientific interest for its potential neuroprotective properties.[1][4] Its ability to cross the blood-brain barrier and modulate various cellular and molecular pathways makes it a promising candidate for therapeutic intervention in neurodegenerative diseases.[4][5][6] This document provides detailed application notes and experimental protocols for studying the effects of this compound in preclinical models of neurodegeneration.

Mechanism of Action of this compound in Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by targeting oxidative stress, inflammation, and apoptosis.[3][7]

  • Antioxidant Activity: this compound is a potent antioxidant.[2][7] It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[3][7] this compound upregulates the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while increasing the levels of reduced glutathione (GSH).[3][7][8] It also downregulates markers of oxidative damage like malondialdehyde (MDA) and nitric oxide (NO).[7][8] This is partly achieved through the activation of the Nrf2 signaling pathway.[8]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of neurodegenerative diseases. This compound has been shown to suppress inflammatory responses in the brain.[6] It inhibits the activation of microglia and astrocytes and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3][9] This anti-inflammatory action is mediated, in part, by the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8][10]

  • Anti-apoptotic Activity: this compound protects neurons from apoptosis (programmed cell death). It modulates the expression of key apoptosis-related proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[7][11] By inhibiting apoptotic cascades, this compound helps to preserve neuronal viability in the face of neurotoxic insults.[7]

  • Modulation of Signaling Pathways: this compound influences several crucial neuronal signaling pathways. It has been shown to activate the BDNF/TrkB/ERK/CREB pathway, which is vital for neuronal survival, synaptic plasticity, and memory.[8][11]

Visualizations: Signaling Pathways and Workflows

Rutin_Antioxidant_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibits Antioxidant_Enzymes Upregulation of: - SOD - CAT - GSH - HO-1 Nrf2->Antioxidant_Enzymes Promotes Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Leads to Xanthine_Oxidase->ROS

Caption: this compound's antioxidant signaling pathway.

Rutin_Anti_inflammatory_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., Aβ, LPS) TLR4 TLR4 Neurotoxic_Insult->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Proinflammatory_Cytokines Production of: - TNF-α - IL-1β - IL-6 - iNOS NFkB_Pathway->Proinflammatory_Cytokines MAPK_Pathway->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Application in Alzheimer's Disease (AD) Models

This compound has demonstrated significant therapeutic potential in various AD models. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, reduce Aβ-induced cytotoxicity, and attenuate tau pathology.[3][4][9][12] Furthermore, it improves cognitive deficits in animal models by reducing oxidative stress and neuroinflammation in the brain.[9]

Quantitative Data from AD Model Studies
Model TypeThis compound DosageKey FindingsReference
APPswe/PS1dE9 Transgenic Mice100 mg/kg/day (oral) for 6 weeks- Attenuated memory deficits- Decreased oligomeric Aβ levels- Increased SOD activity and GSH/GSSG ratio- Reduced MDA levels- Downregulated microgliosis and astrocytosis- Decreased IL-1β and IL-6 levels[9]
Scopolamine-induced amnesia in rats100 mg/kg (this compound Hydrate)- Attenuated memory impairment in Y-maze and Morris water maze- Increased BDNF, TrkB, ERK, CREB, and Bcl-2 protein expression- Decreased Bax protein expression[11]
Scopolamine-induced amnesia in mice1, 5, or 50 mg/kg (p.o.) for 3 days- Prevented working and spatial memory impairments- Attenuated nitrosative/oxidative stress in prefrontal cortex and hippocampus- Reduced acetylcholinesterase activity[13]
Tau-P301S Transgenic MiceOral administration for 30 days- Reduced pathological tau levels- Suppressed gliosis and neuroinflammation via NF-κB pathway- Rescued synapse loss- Improved cognitive performance[12]
Experimental Protocol: Scopolamine-Induced Amnesia Model in Rats

This protocol is adapted from studies investigating the effects of this compound on scopolamine-induced learning and memory deficits.[11][13]

1. Animals and Housing:

  • Use male Wistar or Sprague-Dawley rats (200-250g).

  • House animals in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before starting the experiment.

2. Reagent Preparation:

  • This compound Solution: Prepare this compound (or this compound Hydrate) in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose (CMC) or saline containing a small percentage of DMSO. The final concentration should be such that the required dose (e.g., 100 mg/kg) can be administered in a volume of 1-2 mL.

  • Scopolamine Solution: Dissolve scopolamine hydrobromide in sterile saline to a concentration of 1.5 mg/mL for a 1.5 mg/kg dose in a 1 mL/kg injection volume.

3. Experimental Design and Dosing:

  • Divide animals into at least four groups:

    • Vehicle Control: Receives vehicle only.

    • Scopolamine (SCO) Control: Receives vehicle + scopolamine.

    • This compound + SCO: Receives this compound + scopolamine.

    • This compound only: Receives this compound + saline.

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally (p.o.) daily for a pre-treatment period (e.g., 15 days).[11]

  • On the days of behavioral testing, administer this compound/vehicle 60 minutes before the scopolamine injection.

  • Administer scopolamine (1.5 mg/kg) intraperitoneally (i.p.) 30 minutes before the start of behavioral tests.

4. Behavioral Testing (Y-Maze Test for Spontaneous Alternation):

  • The Y-maze consists of three arms of equal size.

  • Place a rat at the end of one arm and allow it to explore freely for 8 minutes.

  • Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Scopolamine typically reduces spontaneous alternation, and an effective neuroprotective agent like this compound is expected to prevent this reduction.[11]

5. Tissue Collection and Analysis:

  • After the final behavioral test, euthanize the animals.

  • Rapidly dissect the hippocampus and prefrontal cortex on ice.

  • For biochemical analysis, homogenize the tissue to measure levels of oxidative stress markers (MDA, GSH, SOD), inflammatory cytokines (TNF-α, IL-1β), and acetylcholinesterase activity using commercially available kits.

  • For molecular analysis (e.g., Western blot), process tissue to determine protein expression levels of BDNF, TrkB, CREB, Bcl-2, and Bax.[11]

AD_Workflow Scopolamine-Induced AD Model Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_testing Assessment cluster_analysis Post-Mortem Analysis Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Group Allocation (Control, SCO, this compound+SCO) Acclimatization->Grouping Pretreatment 3. This compound/Vehicle Admin (p.o. daily, 15 days) Grouping->Pretreatment Induction 4. Scopolamine Induction (i.p. 30 min pre-test) Pretreatment->Induction Behavioral 5. Behavioral Tests (e.g., Y-Maze, MWM) Induction->Behavioral Euthanasia 6. Euthanasia & Tissue Collection (Hippocampus, Cortex) Behavioral->Euthanasia Biochem 7. Biochemical Assays (Oxidative Stress, AChE) Euthanasia->Biochem Molecular 8. Molecular Analysis (Western Blot for BDNF, etc.) Euthanasia->Molecular

Caption: Workflow for this compound application in a scopolamine-induced AD model.

Application in Parkinson's Disease (PD) Models

In PD models, this compound has been shown to protect dopaminergic neurons from degeneration.[3] It mitigates neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by improving antioxidant enzyme activities, reducing lipid peroxidation, and restoring mitochondrial complex enzyme activities.[2][3]

Quantitative Data from PD Model Studies
Model TypeThis compound DosageKey FindingsReference
6-OHDA-induced neurotoxicity in PC12 cellsPre-treatment- Showed significant dose-dependent cytoprotective activity- Activated antioxidant enzymes (SOD, CAT, GPx, GSH)- Reduced lipid peroxidation activity[3]
Rotenone-induced PD model in ratsNot specified- Decreased dopamine D2 receptors in the striatum- Increased glutathione and its dependent enzymes- Increased dopamine and its metabolite[8]
Experimental Protocol: MPTP-Induced Neurotoxicity Model in Mice

This protocol describes a sub-acute MPTP model to induce PD-like pathology.

1. Animals and Housing:

  • Use male C57BL/6 mice, 8-10 weeks old. This strain is highly susceptible to MPTP.

  • Follow standard housing and acclimatization procedures as described for the AD model.

2. Reagent Preparation:

  • This compound Solution: Prepare this compound in a suitable vehicle for oral gavage.

  • MPTP Solution: Handle MPTP with extreme caution in a certified chemical fume hood. Dissolve MPTP hydrochloride in sterile, cold 0.9% saline immediately before use. A typical dose is 20-30 mg/kg.

3. Experimental Design and Dosing:

  • Divide animals into groups:

    • Vehicle Control: Receives vehicle + saline injections.

    • MPTP Control: Receives vehicle + MPTP injections.

    • This compound + MPTP: Receives this compound pre-treatment + MPTP injections.

  • Administer this compound or vehicle orally for a period of 7-14 days prior to MPTP administration and continue throughout the MPTP injection period.

  • Induce neurotoxicity by injecting MPTP (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days.

4. Behavioral Assessment (Rota-rod Test):

  • Assess motor coordination and balance using a Rota-rod apparatus.

  • Train the mice on the Rota-rod at a constant or accelerating speed for 2-3 days before the experiment begins.

  • One week after the final MPTP injection, test the animals. Place each mouse on the rotating rod and record the latency to fall.

  • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

  • MPTP treatment typically impairs performance (shorter latency to fall), which can be ameliorated by effective treatments.

5. Post-Mortem Analysis:

  • One to two weeks after the last MPTP injection, euthanize the animals.

  • For neurochemical analysis, dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • For histological analysis, perfuse the animals with 4% paraformaldehyde. Collect the brains, cryoprotect, and section the substantia nigra pars compacta (SNc) and striatum.

  • Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc and the density of dopaminergic terminals in the striatum.

PD_Workflow MPTP-Induced PD Model Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_testing Assessment cluster_analysis Post-Mortem Analysis Acclimatization 1. Animal Acclimatization & Grouping Training 2. Rota-rod Training Acclimatization->Training Pretreatment 3. This compound/Vehicle Admin (p.o.) Training->Pretreatment Induction 4. MPTP Injections (i.p. daily for 5 days) Pretreatment->Induction Behavioral 5. Rota-rod Test (1 week post-MPTP) Induction->Behavioral Euthanasia 6. Euthanasia & Brain Collection Behavioral->Euthanasia Neurochem 7. Neurochemical Analysis (Striatum) - HPLC for Dopamine Euthanasia->Neurochem Histo 8. Histological Analysis (SNc) - TH Immunohistochemistry Euthanasia->Histo

Caption: Workflow for this compound application in an MPTP-induced PD model.

Application in Huntington's Disease (HD) Models

Research on this compound in HD models, though less extensive than for AD and PD, has shown promising results. The 3-nitropropionic acid (3-NP) model, which induces striatal degeneration by inhibiting mitochondrial complex II, is commonly used. This compound has been found to protect against 3-NP-induced behavioral deficits and biochemical alterations through its potent antioxidant activity.[14]

Quantitative Data from HD Model Studies
Model TypeThis compound DosageKey FindingsReference
3-NP-induced HD model in rats25 and 50 mg/kg b.w. (oral) for 14 days- Restored body weight and locomotor activities- Improved memory in Morris water maze- Restored antioxidant levels (GSH, SOD, CAT, GPx)- Reduced levels of lipid peroxides and nitrite- Attenuated striatal damage[14]
Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced HD Model in Rats

This protocol is based on the study by Kandasamy et al. (2016).[14]

1. Animals and Housing:

  • Use male Wistar rats (180-220g).

  • Follow standard housing and acclimatization procedures.

2. Reagent Preparation:

  • This compound Solution: Prepare this compound in a vehicle for oral administration (p.o.).

  • 3-NP Solution: Dissolve 3-NP in saline. The pH should be adjusted to 7.4 with NaOH. Prepare fresh daily.

3. Experimental Design and Dosing:

  • Divide animals into groups:

    • Control: Receives vehicle only.

    • 3-NP Control: Receives vehicle + 3-NP injections.

    • This compound (25 mg/kg) + 3-NP: Receives low-dose this compound + 3-NP.

    • This compound (50 mg/kg) + 3-NP: Receives high-dose this compound + 3-NP.

  • Administer this compound or vehicle orally daily for 14 days.

  • Administer 3-NP (10 mg/kg, i.p.) daily for 14 days, typically 60 minutes after the this compound/vehicle administration.

4. Behavioral Assessments:

  • Conduct behavioral tests on days 5, 10, and 15.

  • Open Field Test: Assess locomotor activity by placing the rat in an open field arena and recording the number of squares crossed and rearing frequency for a set period (e.g., 5 minutes).

  • Rota-rod Test: Evaluate motor coordination as described in the PD protocol.

  • Monitor body weight regularly, as 3-NP administration typically causes a significant reduction.

5. Biochemical and Histological Analysis:

  • On day 15, after the final behavioral tests, euthanize the animals and collect brain tissue.

  • Dissect the striatum for biochemical analysis.

  • Measure levels of lipid peroxidation (TBARS assay), nitrite, and antioxidant status (GSH, SOD, CAT, GPx activities) using standard spectrophotometric assays.

  • For histology, perfuse animals and process the brains for staining (e.g., Hematoxylin and Eosin or Nissl staining) to assess striatal neuronal damage.

HD_Workflow 3-NP-Induced HD Model Workflow cluster_prep Preparation cluster_treatment Co-treatment Phase (14 days) cluster_testing Assessment cluster_analysis Post-Mortem Analysis (Day 15) Acclimatization 1. Animal Acclimatization & Grouping Rutin_Admin 2. Daily this compound/Vehicle Admin (p.o.) Acclimatization->Rutin_Admin Induction 3. Daily 3-NP Admin (i.p.) Acclimatization->Induction Behavioral 4. Behavioral Tests (Days 5, 10, 15) Rutin_Admin->Behavioral Induction->Behavioral Euthanasia 5. Euthanasia & Striatum Dissection Behavioral->Euthanasia Biochem 6. Biochemical Analysis (TBARS, Nitrite, Antioxidants) Euthanasia->Biochem Histo 7. Histological Analysis (Striatal Damage) Euthanasia->Histo

Caption: Workflow for this compound application in a 3-NP-induced HD model.

This compound demonstrates significant neuroprotective potential across multiple preclinical models of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptotic pathways highlights its promise as a multi-target therapeutic agent. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound, facilitating the development of novel therapeutic strategies for Alzheimer's, Parkinson's, and Huntington's diseases.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Rutin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin (quercetin-3-O-rutinoside) is a citrus flavonoid glycoside found in a wide variety of plants, including buckwheat, passion flower, and citrus fruits.[1][2] It is well-regarded for its potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] In vitro studies have consistently demonstrated this compound's ability to mitigate inflammatory responses in various cell types, making it a compound of significant interest for therapeutic development.[1][4]

This document provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action and providing standardized protocols for its investigation. The primary focus is on its ability to counteract inflammation induced by lipopolysaccharide (LPS), a common endotoxin used to model inflammatory conditions in vitro.[5][6][7]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][7][8]

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[9] IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[8][10][11]

This compound has been shown to suppress the phosphorylation-dependent activation of IκB and NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.[7][12] It also attenuates the activation of the MAPK pathway, including key proteins like extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), which are also involved in the inflammatory response.[4][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc p50_nuc p50 NFkB_complex->p50_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->p65_nuc Inhibits Translocation DNA DNA p65_nuc->DNA Binds to p50_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Summary of In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound Conc.CytokineResultReference
C2C12 Mouse Muscle CellsLPS (25 ng/mL)100 µMIL-6Dose-dependent decrease in mRNA abundance[5]
C2C12 Mouse Muscle CellsLPS (25 ng/mL)100 µMTNF-αSignificant attenuation of gene expression[5]
DH82 Canine MacrophagesLPSNot specifiedIL-1β, IL-6, TNF-αInhibited increase in protein and gene levels[7][9]
Human NeutrophilsPMA25 µMTNF-αSignificantly decreased production[13]
RAW 264.7 Murine MacrophagesLPS10-50 µMTNF-α, IL-6Similar reduction compared to this compound glycoside[2]
FHC Human Colon CellsLPSNot specifiedIL-1β, IL-18Decreased expression[14]

Table 2: Effect of this compound on Other Inflammatory Mediators

Cell LineInflammatory StimulusThis compound Conc.MediatorResultReference
C2C12 Mouse Muscle CellsLPS (25 ng/mL)100 µMiNOSSignificant attenuation of gene expression[5]
RAW 264.7 Murine MacrophagesLPSNot specifiedNO, iNOS, COX-2Suppressed production and expression[15]
Human NeutrophilsPMA25 µMNOSignificantly decreased production[13]
RAW 264.7 Murine MacrophagesLPS>10 µMNO, PGE2Suppressed production[2]

Experimental Design and Workflow

A typical in vitro experiment to assess the anti-inflammatory properties of this compound involves several key stages, from cell culture preparation to endpoint analysis.

G A 1. Cell Seeding Seed cells (e.g., RAW 264.7) in culture plates. B 2. Pre-treatment with this compound Incubate cells with various concentrations of this compound. A->B C 3. Inflammatory Challenge Stimulate cells with LPS to induce inflammation. B->C D 4. Incubation Allow inflammatory response to develop (e.g., 24 hours). C->D E 5. Sample Collection Collect cell culture supernatant and/or cell lysates. D->E F 6. Endpoint Analysis E->F G Cytokine Quantification (ELISA) F->G Supernatant H Protein Expression (Western Blot) F->H Lysates I Gene Expression (qRT-PCR) F->I Lysates

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate culture plates at a desired density (e.g., 5 x 10⁵ cells/mL) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM).[2][5] A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[2] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24 hours for cytokine analysis).[2]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA). Store at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western Blot or RNA extraction.[10]

Protocol 2: Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA for quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[16][17][18]

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (e.g., anti-mouse TNF-α)

  • Recombinant cytokine standard (e.g., recombinant mouse TNF-α)

  • Detection antibody (e.g., biotinylated anti-mouse TNF-α)

  • Avidin-HRP or Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 10% FBS)[19]

  • Plate reader (450 nm)

Procedure:

  • Plate Coating: Dilute the capture antibody in a binding solution (1-4 µg/mL) and add 100 µL to each well of the 96-well plate.[16] Seal the plate and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL to 15 pg/mL).[16] Add 100 µL of the standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody (0.25-2 µg/mL) to each well.[16] Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes in the dark until a color change is observed.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards.[20] Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: NF-κB Activation Analysis by Western Blot

This protocol details the detection of NF-κB p65 protein in cytoplasmic and nuclear fractions to assess its translocation.[21][22]

Materials:

  • Cell lysates (prepared using a nuclear/cytoplasmic fractionation kit)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[23] Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65, diluted in Blocking Buffer) overnight at 4°C.[24]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).[23]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ.[24] An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Use Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.

Protocol 4: Inflammatory Gene Expression by qRT-PCR

This protocol is for measuring the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Nos2).[25]

Materials:

  • Cell lysates in a suitable lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • cDNA synthesis kit (Reverse Transcriptase)[26]

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific primers (e.g., for Tnf, Il6, Nos2, and a housekeeping gene like Gapdh or Actb)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and concentration using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[25][26]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target gene and housekeeping gene in separate wells of a qPCR plate.

  • qPCR Run: Perform the qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]

  • Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[28] The fold change in gene expression in this compound-treated samples is then calculated relative to the LPS-stimulated control group.

References

Troubleshooting & Optimization

Technical Support Center: Dissolving Rutin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and utilizing rutin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: The choice of solvent for this compound depends on the specific requirements of your experiment, particularly the tolerance of your in vitro system (e.g., cell line, enzyme) to the solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[1] For applications where DMSO might interfere with the assay or is toxic to the cells at the required concentration, other organic solvents like ethanol or methanol can be used, although this compound's solubility is lower in these solvents.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO to a high concentration (e.g., 10-50 mg/mL). Gentle warming and vortexing can aid in dissolution. It is recommended to prepare fresh solutions, but if storage is necessary, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: this compound is precipitating when I add it to my cell culture medium. What should I do?

A3: Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue due to its poor water solubility. Here are some troubleshooting steps:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in the media. This gradual decrease in solvent concentration can help keep the this compound in solution.

  • Lower Final Concentration: You may need to work with a lower final concentration of this compound in your experiment.

  • Use of a Carrier: For certain applications, the use of solubilizing agents or carriers like cyclodextrins can enhance the aqueous solubility of this compound.[2]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize cytotoxicity and its effects on cell physiology.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: this compound has very low solubility in water and aqueous buffers like PBS at neutral pH.[3] Therefore, it is not recommended to dissolve this compound directly in these solvents for most in vitro applications that require concentrations with biological activity. A common method to prepare a working solution in an aqueous buffer is to first dissolve the this compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute this stock solution into the desired aqueous buffer.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is not dissolving in the chosen solvent. - The concentration is too high for the solvent's capacity.- Insufficient mixing or temperature.- Refer to the solubility table below to ensure you are within the solubility limits.- Vortex the solution for an extended period.- Gentle warming (e.g., to 37°C) can increase solubility, but be cautious of potential degradation at higher temperatures.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. - Rapid change in solvent polarity.- The final concentration of this compound exceeds its solubility in the aqueous medium.- Perform a stepwise (serial) dilution of the stock solution into the medium.- Increase the final volume of the medium to achieve a lower, more soluble concentration of this compound.- Consider using a co-solvent system if your experimental setup allows.
The cell culture medium becomes cloudy over time after adding this compound. - Slow precipitation of this compound.- Interaction of this compound with components in the cell culture medium.- Prepare fresh dilutions of this compound immediately before each experiment.- Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.- Reduce the incubation time of your experiment if possible.
Inconsistent results between experiments. - Degradation of this compound in the stock solution.- Variability in the final concentration due to precipitation.- Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C.- Always visually inspect your final working solutions for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at Room Temperature)
Dimethyl sulfoxide (DMSO)~25-100 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL
Pyridine~50 mg/mL[1]
Ethanol~5.5 mg/mL
Methanol~55 mg/mL
Water~0.125 mg/mL (very poorly soluble)[3]
Aqueous BaseSoluble[1]

Note: Solubility can be influenced by factors such as temperature, pH, and the purity of both the this compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 610.52 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out 6.105 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure (Stepwise Dilution):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium to get a 100 µM solution. This results in a 1% DMSO concentration in this intermediate tube.

    • To achieve a final concentration of 100 µM with a lower DMSO percentage, a higher initial stock concentration would be needed. For example, starting with a 50 mM stock, add 2 µL to 998 µL of media for a final concentration of 100 µM with 0.2% DMSO.

    • Gently vortex the working solution.

    • Visually inspect for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution.

    • Use the final working solution immediately for your in vitro experiment. The final DMSO concentration in the cell culture wells should be kept below 0.5% (and ideally below 0.1%).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10-50 mM) weigh->dissolve vortex Vortex/Warm (37°C) to fully dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot intermediate Prepare Intermediate Dilution in Culture Medium aliquot->intermediate Use one aliquot final Prepare Final Dilution in Culture Medium intermediate->final treat Treat Cells/Enzyme with Working Solution final->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

rutin_signaling cluster_cell Cancer Cell cluster_pathways cluster_effects This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits mapk MAPK/ERK Pathway This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits apoptosis Increased Apoptosis (Caspase activation, PARP cleavage) This compound->apoptosis Induces angiogenesis Decreased Angiogenesis (VEGF inhibition) This compound->angiogenesis Inhibits proliferation Decreased Proliferation pi3k_akt->proliferation Promotes mapk->proliferation Promotes nfkb->proliferation Promotes

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Technical Support Center: Improving the Aqueous Solubility of Rutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Rutin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and asparagus. It is known for its antioxidant, anti-inflammatory, and vasoprotective properties. However, its therapeutic application is often limited by its poor water solubility, which is attributed to its crystalline structure and the presence of a large, hydrophobic aglycone moiety.

Q2: What are the common methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. These include the use of cosolvents, pH adjustment, micellar solubilization, inclusion complexes with cyclodextrins, and the formulation of nanoparticles or solid dispersions.

Q3: How does pH adjustment affect this compound's solubility?

The solubility of this compound is pH-dependent. As a weakly acidic compound, its solubility increases significantly in alkaline conditions (higher pH) due to the ionization of its hydroxyl groups. At a pH of 7.5, the solubility of this compound is reported to be around 0.8 mg/mL, which is a considerable increase from its solubility in acidic or neutral water.

Q4: What are cyclodextrins and how do they improve this compound's solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This encapsulation shields the hydrophobic part of the this compound molecule from the aqueous environment, thereby increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.

Q: I've dissolved this compound in an aqueous solution, but it precipitates over time. How can I prevent this?

A: this compound precipitation is a common issue due to its low aqueous stability. Here are several troubleshooting steps:

  • pH Control: Ensure the pH of your solution is in the alkaline range (pH > 7.5) to maintain this compound in its more soluble ionized form. Use a suitable buffer to maintain a stable pH.

  • Cosolvent Concentration: If you are using a cosolvent system (e.g., ethanol-water), ensure the concentration of the organic solvent is sufficient. A gradual decrease in the cosolvent concentration during dilution can lead to precipitation.

  • Temperature: Temperature can affect solubility. Ensure your working temperature is consistent with the conditions used to determine the solubility. Some supersaturated solutions can be prone to precipitation upon cooling.

  • Complexation/Encapsulation: For long-term stability, consider forming an inclusion complex with a cyclodextrin like HP-β-CD or formulating this compound into nanoparticles. These methods can prevent the aggregation and precipitation of this compound molecules.

Issue 2: My this compound-cyclodextrin inclusion complex is not significantly improving solubility.

Q: I've prepared a this compound-cyclodextrin complex, but the solubility enhancement is lower than expected. What could be the problem?

A: Several factors can influence the efficiency of inclusion complexation:

  • Molar Ratio: The stoichiometry of the this compound-cyclodextrin complex is crucial. A 1:1 molar ratio is often assumed, but the optimal ratio may vary. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the most effective one.

  • Preparation Method: The method used to prepare the complex impacts its formation. The kneading method and co-evaporation techniques are often more effective than simple physical mixing.

  • Hydration State: Ensure both this compound and the cyclodextrin are adequately hydrated during the complexation process to facilitate the inclusion of the guest molecule into the host cavity.

  • Confirmation of Complex Formation: It is essential to confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 3: I am observing aggregation in my this compound nanoparticle formulation.

Q: My freshly prepared this compound nanoparticles are aggregating and settling. How can I improve their stability?

A: Nanoparticle aggregation is a common stability challenge. Here are some solutions:

  • Stabilizers: Use appropriate stabilizers or surfactants in your formulation. For instance, in the preparation of chitosan-based nanoparticles, the concentration of chitosan itself acts as a stabilizer. Other polymers or surfactants may be necessary for different nanoparticle types.

  • Surface Charge: The surface charge of the nanoparticles, measured as zeta potential, plays a critical role in their stability. A higher absolute zeta potential value (e.g., > ±30 mV) indicates greater electrostatic repulsion between particles, preventing aggregation. You may need to adjust the pH or add charged molecules to increase the zeta potential.

  • Sonication Parameters: During nanoparticle preparation using methods like ultrasonication, optimize the sonication time and amplitude. Over-sonication can sometimes lead to particle aggregation due to excessive energy input.

  • Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and protect it from light to minimize degradation and aggregation.

Quantitative Data on this compound Solubility Enhancement

Table 1: Solubility of this compound in Various Cosolvent Systems

Cosolvent SystemCosolvent Concentration (%)This compound Solubility (mg/mL)Fold Increase
Water00.131.0
Ethanol-Water201.29.2
Ethanol-Water408.565.4
Polyethylene Glycol 400 (PEG 400)-Water202.116.2
Polyethylene Glycol 400 (PEG 400)-Water4015.3117.7
Propylene Glycol-Water201.813.8
Propylene Glycol-Water4011.286.2

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHThis compound Solubility (mg/mL)
5.00.15
6.00.22
7.00.51
7.50.80
8.01.35
9.02.50

Table 3: Improvement of this compound Solubility using Different Techniques

MethodSystem/CarrierThis compound Solubility (mg/mL)Fold Increase
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)6.550
Solid DispersionPolyvinylpyrrolidone K30 (PVP K30)12.898.5
NanoparticlesChitosan3.224.6
Micellar SolubilizationSodium Lauryl Sulfate (SLS)8.968.5

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex

This protocol describes the preparation of a this compound-HP-β-CD inclusion complex using the co-evaporation method.

  • Molar Ratio Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in a specific volume of distilled water with gentle stirring.

  • Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.

  • Stirring: Stir the mixture at room temperature for 24 hours, protected from light.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 50°C until a solid residue is obtained.

  • Drying: Dry the resulting solid product in a desiccator under vacuum for 48 hours.

  • Characterization: Characterize the prepared inclusion complex using techniques like FTIR, DSC, and X-ray Diffraction (XRD) to confirm the formation of the complex.

G cluster_0 Preparation Phase cluster_1 Processing Phase cluster_2 Analysis Phase A 1. Calculate 1:1 Molar Ratio of this compound and HP-β-CD B 2. Dissolve HP-β-CD in Distilled Water A->B C 3. Add this compound to HP-β-CD Solution B->C D 4. Stir for 24h at Room Temperature C->D E 5. Co-evaporation using Rotary Evaporator (50°C) D->E F 6. Dry Solid Product in Desiccator (48h) E->F G 7. Characterize Complex (FTIR, DSC, XRD) F->G

Caption: Workflow for this compound-HP-β-CD Inclusion Complex Preparation.

Protocol 2: Formulation of this compound-Loaded Chitosan Nanoparticles

This protocol outlines the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.

  • Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

  • This compound Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Encapsulation: Add a specific volume of the this compound stock solution to the chitosan solution under magnetic stirring.

  • Ionic Gelation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in distilled water. Add the TPP solution dropwise to the this compound-chitosan mixture under continuous stirring.

  • Nanoparticle Formation: Observe the formation of an opalescent suspension, indicating the formation of nanoparticles.

  • Stirring: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Centrifugation and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with distilled water.

  • Resuspension: Resuspend the washed nanoparticles in a suitable aqueous buffer for further analysis.

G cluster_0 Solution Preparation cluster_1 Nanoparticle Formulation cluster_2 Purification A 1. Prepare 0.2% Chitosan in 1% Acetic Acid D 4. Add this compound Solution to Chitosan Solution A->D B 2. Prepare 10 mg/mL This compound in Ethanol B->D C 3. Prepare 0.1% TPP in Distilled Water E 5. Add TPP Solution Dropwise to this compound-Chitosan Mixture C->E D->E F 6. Stir for 30 min E->F G 7. Centrifuge and Wash Nanoparticles F->G H 8. Resuspend in Aqueous Buffer G->H

Caption: Workflow for this compound-Loaded Chitosan Nanoparticle Formulation.

Protocol 3: Preparation of this compound Solid Dispersion

This protocol details the solvent evaporation method for preparing a this compound solid dispersion with PVP K30.

  • Drug-Carrier Ratio: Weigh appropriate amounts of this compound and PVP K30 for a 1:5 drug-to-carrier ratio.

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable solvent, such as ethanol, under magnetic stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) and reduced pressure.

  • Film Formation: Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A 1. Weigh this compound and PVP K30 (1:5 Ratio) B 2. Dissolve in Ethanol A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Dry in Vacuum Oven (40°C, 24h) C->D E 5. Pulverize and Sieve D->E F 6. Store in a Desiccator E->F

Caption: Workflow for this compound Solid Dispersion Preparation.

Preventing Rutin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to prevent the precipitation of rutin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it precipitate in cell culture media?

This compound is a flavonoid glycoside found in many plants. Its chemical structure contains multiple hydrophobic rings, making it poorly soluble in water at the neutral pH (typically 7.2-7.4) of most cell culture media. Precipitation occurs when a concentrated this compound stock solution, often prepared in a solvent like DMSO, is diluted into the aqueous media. This sudden change in solvent polarity causes the this compound to "crash out" of the solution, forming visible particulates.

Q2: How does pH affect the solubility of this compound?

This compound's solubility is highly pH-dependent. It is more soluble in alkaline (basic) conditions (pH > 8) because the hydroxyl groups on the molecule can deprotonate, making it more polar and water-soluble. Conversely, it is poorly soluble in acidic and neutral aqueous solutions.

Q3: What is the best solvent to prepare a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. A weak base, such as 0.1 M NaOH, can also be used to dissolve this compound effectively due to the pH-dependent increase in solubility.

Q4: What is the maximum concentration of the solvent (e.g., DMSO) that is safe for my cells?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, the optimal concentration should be determined for your specific cell line and experimental duration. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: My this compound solution is clear, but I still see precipitates after adding it to the media. Why?

This is the most common issue. Even if your stock solution is fully dissolved, the dilution into the aqueous, buffered media reduces the solvent's (e.g., DMSO's) solubilizing power. If the final concentration of this compound in the media exceeds its solubility limit in that specific environment, it will precipitate. To avoid this, use a lower final concentration of this compound or pre-warm the media before addition.

Q6: Can I filter-sterilize my this compound stock solution?

Yes, you can filter-sterilize this compound stock solutions prepared in solvents like DMSO. Use a 0.22 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO). Filtration can also help remove any minor, undissolved particles before storage.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation after adding this compound to your cell culture media, consult the table below for common causes and recommended solutions.

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution Final concentration is too high. Decrease the final working concentration of this compound in the media. Perform a dose-response curve to find the optimal soluble concentration.
Inadequate initial dissolution. Ensure the this compound is completely dissolved in the stock solvent. Gentle warming (to 37°C) or vortexing can aid dissolution in DMSO.
Precipitate forms slowly over time in the incubator Low thermodynamic stability. The solution is supersaturated. Try pre-warming the cell culture media to 37°C before adding the this compound stock solution to improve initial mixing and solubility.
Interaction with media components. Serum proteins or other components in the media can sometimes contribute to the precipitation of compounds. Consider reducing the serum concentration if your experiment allows.
Cloudiness or haze in the final media pH shift upon dilution. If using a basic stock solution (e.g., in NaOH), ensure the buffering capacity of your media is sufficient to maintain a stable pH after the addition.
Solvent shock. Add the this compound stock solution to the media dropwise while gently swirling the flask or plate. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
Inconsistent experimental results Precipitation affecting bioavailability. Precipitated this compound is not available to the cells, leading to inaccurate effective concentrations. Visually inspect plates/flasks for precipitation before and during the experiment. If observed, the experiment should be repeated with a lower, soluble concentration.
Data Summary: this compound Solubility

The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes approximate solubility data.

Solvent / Solution Approximate Solubility Notes
Water (pH 7.0)~0.13 mg/mLVery poorly soluble.
Water (pH 9.0)> 5 mg/mLSolubility increases significantly in alkaline conditions.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLCommonly used for high-concentration stock solutions.
Ethanol (95%)~20 mg/mLCan be used as an alternative to DMSO.
Cell Culture Media (e.g., DMEM)< 0.05 mg/mL (~100 µM)Final working concentrations are limited by low aqueous solubility.

Note: These values are approximate and can vary with temperature and specific solution composition.

Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO

This is the most common method for preparing this compound for cell culture experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 50 mM).

  • Solubilization: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and yellow.

  • Sterilization: (Optional) Filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C, protected from light.

  • Application: Before the experiment, thaw an aliquot. Add the required volume to pre-warmed (37°C) cell culture media, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.5%). Mix immediately by gentle swirling.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HPβCD) can be used to create an inclusion complex with this compound, significantly increasing its aqueous solubility.

  • Prepare HPβCD Solution: Prepare a 40% (w/v) solution of HPβCD in sterile, purified water.

  • Molar Ratio: Determine the desired molar ratio of this compound to HPβCD. A 1:1 or 1:2 ratio is a good starting point.

  • Complexation: Add the this compound powder directly to the HPβCD solution.

  • Incubation: Incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking, protected from light.

  • Filtration: Centrifuge the solution to pellet any undissolved this compound and filter the supernatant through a 0.22 µm filter to sterilize and remove remaining particulates.

  • Application: The resulting clear solution can be diluted directly into cell culture media. This method avoids the use of organic solvents like DMSO.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw Aliquot store->thaw add_stock 7. Add Stock to Media (Dropwise & Swirl) thaw->add_stock warm_media 6. Pre-warm Media (37°C) warm_media->add_stock add_cells 8. Add to Cells add_stock->add_cells warning CRITICAL STEP: Ensure final DMSO concentration is ≤ 0.5% and this compound is below its solubility limit in media. add_stock->warning

Caption: Workflow for preparing a this compound working solution for cell culture.

Factors Contributing to this compound Precipitation

G precip This compound Precipitation in Media conc High Final Concentration conc->precip ph Neutral Media pH (7.2 - 7.4) ph->precip temp Low Temperature (Adding to cold media) temp->precip mix Poor Mixing (Solvent Shock) mix->precip hydro Hydrophobic Nature of this compound hydro->precip

Caption: Key factors that cause this compound to precipitate in cell culture media.

Simplified this compound-Mediated Nrf2 Signaling

G cluster_nucleus Nuclear Events This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Released nucleus Nucleus nrf2->nucleus Translocation nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Nrf2 Binds nrf2_nuc->are

Caption: this compound activates the Nrf2 antioxidant response pathway.

Rutin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rutin in different solvents and under various pH conditions.

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Solutions

  • Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

  • Answer: this compound has low water solubility (approximately 0.125 g/L). To improve its solubility in aqueous solutions, consider the following:

    • pH Adjustment: this compound's solubility increases significantly in alkaline conditions (pH > 7). Adjusting the pH of your buffer to a more alkaline value can enhance solubility. However, be aware that this compound degrades more rapidly at high pH.

    • Co-solvents: The addition of co-solvents can improve this compound's solubility. Propylene glycol and polyethylene glycol (PEG) have been shown to be effective. Experiment with different concentrations of these co-solvents to find the optimal balance for your application.

    • Complexation: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD), can significantly increase the aqueous solubility of this compound.

Issue: Degradation of this compound During Experiments

  • Question: I am observing a rapid loss of my this compound compound during my experiments. What could be the cause and how can I prevent it?

  • Answer: this compound degradation can be influenced by several factors:

    • pH: this compound is more susceptible to degradation in alkaline conditions. If your experimental conditions require a high pH, minimize the exposure time and consider running experiments at a lower temperature to slow down degradation.

    • Light Exposure: Like many flavonoids, this compound can be sensitive to light. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

    • Temperature: Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and conduct experiments at controlled, and if possible, lower temperatures.

    • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. If possible, use deoxygenated solvents and consider adding antioxidants to your solution if it is compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Solvent Selection and Stock Solution Preparation

  • Q1: What are the best organic solvents for dissolving this compound?

  • A1: this compound exhibits good solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing highly concentrated stock solutions (approximately 25-30 mg/mL). Ethanol and methanol are also commonly used, although the solubility is lower than in DMSO or DMF.

  • Q2: How should I prepare a stock solution of this compound in an organic solvent?

  • A2: To prepare a stock solution, weigh the desired amount of this compound and add the solvent of choice. It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen. Sonication can be used to aid dissolution. Store the stock solution in a tightly sealed, light-protected container at a low temperature.

  • Q3: What is the recommended storage condition and shelf-life for this compound stock solutions?

  • A3: For optimal stability, store this compound stock solutions at -20°C or -80°C in airtight, amber vials to protect from light and moisture. While the solid form of this compound is stable for years at room temperature, solutions are more prone to degradation. It is best practice to prepare fresh solutions for experiments. For short-term storage, refrigeration (2-8°C) may be adequate for a few days, but stability should be verified for your specific solvent and concentration. Aqueous solutions of this compound are not recommended for storage for more than one day.

pH and Stability

  • Q4: How does pH affect the stability of this compound?

  • A4: this compound is most stable in acidic to neutral pH (around pH 4-6). As the pH becomes more alkaline, the rate of degradation increases. In highly alkaline solutions (e.g., pH 11), significant degradation can be observed in a short period.

  • Q5: I need to work at a high pH. How can I minimize this compound degradation?

  • A5: If your experiment requires alkaline conditions, prepare the this compound solution immediately before use. Keep the solution on ice to slow down the degradation rate and minimize the time of exposure to the high pH.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~0.125 g/L
Dimethyl Sulfoxide (DMSO)~25 mg/mL
Dimethylformamide (DMF)~30 mg/mL
EthanolGood
MethanolGood
Propylene GlycolEffective for solubilization
Polyethylene Glycol (PEG)Effective for solubilization

Table 2: Summary of this compound Stability under Forced Degradation Conditions

ConditionObservationReference
Acidic (0.1 N HCl)Very stable, minimal degradation
Alkaline (0.1 N NaOH)Significant degradation
Oxidative (0.3% H₂O₂)Degradation observed
Thermal (60°C)Degradation observed
Photolytic (UV light)Degradation observed

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol provides a high-performance liquid chromatography (HPLC) method to quantify this compound and its degradation products, which is essential for stability studies.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (or another suitable acid for pH adjustment)

    • This compound standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.5% acetic acid). A typical gradient could be:

      • 0-10 min: 10-30% Acetonitrile

      • 10-20 min: 30-50% Acetonitrile

      • 20-25 min: 50-10% Acetonitrile

      • 25-30 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 257 nm or 354 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare your experimental samples (this compound in different solvents or at various pH values, incubated for desired time points).

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound remaining and any degradation products by comparing the peak areas to the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Method for this compound Degradation Analysis

This is a simpler, high-throughput method suitable for preliminary stability screening.

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • Methanol (or another suitable solvent in which this compound is stable)

    • This compound standard

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a working solution of this compound in the solvent and pH condition you wish to test.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and dilute it with methanol to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in methanol (approximately 257 nm or 354 nm).

    • A decrease in absorbance over time indicates the degradation of this compound. The percentage of remaining this compound can be calculated relative to the initial time point.

Mandatory Visualization

Rutin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_STAT STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Bad Bad Akt->Bad Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation JAK JAK STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription This compound This compound This compound->PI3K Inhibition This compound->Ras Inhibition This compound->JAK Inhibition

Caption: this compound's inhibitory effects on key cellular signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Testing cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Test Solutions (Different Solvents/pH) A->B C Incubate at Defined Time and Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC or UV-Vis Spectrophotometry D->E F Quantify this compound and Degradation Products E->F

Caption: General workflow for assessing this compound stability.

Degradation products of Rutin and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rutin Degradation Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound and its degradation products.

1. Question: I am observing peak fronting or tailing for this compound and its degradation products in my HPLC chromatogram. What are the possible causes and solutions?

Answer:

Peak asymmetry, such as fronting or tailing, is a common issue in HPLC analysis. Here are the potential causes and corresponding troubleshooting steps:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or dilute the sample. A smaller injection volume is often a simple fix for an overloaded column.[1]

  • Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.

    • Solution: If the column is old or has been used extensively, consider replacing it. Using a guard column can help extend the life of your analytical column.[2]

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect the ionization and retention of your analytes.

    • Solution: Optimize the mobile phase pH, especially for ionizable compounds. Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.[1][2]

  • Contamination: Contaminants on the column can interact with the analytes and cause peak distortion.

    • Solution: Flush the column with a strong solvent to remove strongly retained compounds.[1]

2. Question: The retention times for my analytes are shifting between injections. How can I improve the reproducibility?

Answer:

Retention time variability can compromise the reliability of your results. Consider the following factors:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.

    • Solution: Prepare the mobile phase accurately, preferably gravimetrically. Ensure thorough mixing and degassing of the solvents to prevent changes in composition over time.[3]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant temperature throughout your analytical run.[3]

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time drift.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Air bubbles in the pump head can also cause flow irregularities.

3. Question: I am not getting good separation between Quercetin and other degradation products. What can I do to improve resolution?

Answer:

Achieving good resolution is critical for accurate identification and quantification. Here are some strategies to improve the separation of this compound's degradation products:

  • Mobile Phase Optimization: Adjusting the mobile phase is often the most effective way to improve resolution.

    • Solution: Modify the organic solvent-to-aqueous buffer ratio. For complex mixtures, a gradient elution, where the solvent composition changes over time, can significantly improve separation.[2]

  • Column Selection: The choice of HPLC column plays a crucial role in separation.

    • Solution: Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Solution: Experiment with a slower flow rate to see if it enhances the separation of critical peak pairs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of this compound.

1. What are the primary degradation products of this compound?

Under various conditions, this compound primarily degrades into its aglycone, Quercetin , and the sugar moiety, rutinose. Further degradation of Quercetin can occur, especially under harsher conditions like high temperatures, leading to the formation of phenolic acids such as 3,4-dihydroxybenzoic acid and catechol .[4][5] The sugar part can also degrade into compounds like 5-hydroxymethylfurfural and 5-methylfurfural .[4][6] In the human gut, microbial enzymes can hydrolyze this compound to Quercetin.[7]

2. What environmental factors contribute to the degradation of this compound?

Several factors can induce the degradation of this compound:

  • Temperature: Elevated temperatures, particularly in aqueous solutions, can accelerate the hydrolysis of the glycosidic bond, leading to the formation of Quercetin.[4][5]

  • pH: The stability of this compound is pH-dependent. Both acidic and basic conditions can promote its degradation.

  • Light: Photodegradation can occur upon exposure to UV light.

  • Enzymes: In biological systems, enzymes like quercitrinase and those produced by gut microbiota can metabolize this compound.[7][8]

3. What analytical techniques are most suitable for identifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying this compound and its degradation products.[9] A C18 column is commonly used for reversed-phase separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for the definitive identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of unknown degradation products.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its primary degradation products using a validated UHPLC-DAD method.[11]

CompoundLimit of Detection (LOD) (µg)Limit of Quantification (LOQ) (µg)
This compound0.04360.1322
Isoquercetin0.03930.1192
Quercetin0.04420.1339

Experimental Protocols

1. HPLC-MS Method for the Identification of this compound Degradation Products

This protocol is adapted from a study on the hydrothermal degradation of this compound.[5]

  • Instrumentation: HPLC system coupled with a mass spectrometer.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in methanol

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in H₂O

  • Gradient Elution:

    • 0 min: 95% B

    • 5 min: 80% B

    • 15 min: 15% B

    • 18 min: 95% B

    • Hold for 3.5 min for column re-equilibration.

  • Flow Rate: 0.55 mL/min

  • Column Temperature: 35 °C

  • Mass Spectrometry Detection: Both positive and negative electrospray ionization (ESI) modes. Scan range of m/z 80 to 650.

2. UHPLC-DAD Method for Quantification

This protocol is based on a stability-indicating UHPLC-DAD method.[11]

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: Kinetex C-18 (100 mm × 2.10 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile – 0.1% formic acid (20:80 V/V).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 353 nm.

  • Column Temperature: 298 K (25 °C).

Visualizations

Rutin_Degradation_Pathway This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis (Heat, Acid, Enzymes) Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxybenzoic acid) Quercetin->Phenolic_Acids Further Degradation (High Temperature) Catechol Catechol Quercetin->Catechol Further Degradation (High Temperature)

Caption: Simplified degradation pathway of this compound to Quercetin and subsequent products.

HPLC_Troubleshooting_Workflow Start Chromatographic Problem Identified Check_Peak_Shape Assess Peak Shape (Tailing, Fronting, Broadening) Start->Check_Peak_Shape Check_Retention_Time Evaluate Retention Time (Shifting, Inconsistent) Start->Check_Retention_Time Check_Resolution Analyze Peak Resolution (Poor Separation) Start->Check_Resolution Column_Overload Reduce Sample Concentration/ Injection Volume Check_Peak_Shape->Column_Overload Column_Degradation Replace Column or Use Guard Column Check_Peak_Shape->Column_Degradation Mobile_Phase_Mismatch Optimize Mobile Phase pH/ Solvent Compatibility Check_Peak_Shape->Mobile_Phase_Mismatch Mobile_Phase_Prep Ensure Accurate Mobile Phase Preparation Check_Retention_Time->Mobile_Phase_Prep Temperature_Control Use Column Thermostat Check_Retention_Time->Temperature_Control Pump_Maintenance Check Pump Seals and for Leaks/Bubbles Check_Retention_Time->Pump_Maintenance Optimize_Gradient Adjust Gradient Profile Check_Resolution->Optimize_Gradient Change_Column Try Different Stationary Phase/ Particle Size Check_Resolution->Change_Column Adjust_Flow_Rate Lower Flow Rate Check_Resolution->Adjust_Flow_Rate End Problem Resolved Column_Overload->End Column_Degradation->End Mobile_Phase_Mismatch->End Mobile_Phase_Prep->End Temperature_Control->End Pump_Maintenance->End Optimize_Gradient->End Change_Column->End Adjust_Flow_Rate->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Rutin Extraction from Buckwheat: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize rutin extraction from buckwheat (Fagopyrum esculentum and Fagopyrum tataricum).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from buckwheat?

A1: The most prevalent methods for this compound extraction from buckwheat include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction. Each method offers distinct advantages in terms of efficiency, cost, and environmental impact.

Q2: Which parts of the buckwheat plant are richest in this compound?

A2: The leaves and flowers of the buckwheat plant contain the highest concentrations of this compound.[1][2][3] While the seeds also contain this compound, the aerial parts are generally preferred for high-yield extraction.[2]

Q3: What is the primary cause of low this compound yield during extraction?

A3: A primary cause of low this compound yield is its enzymatic degradation into quercetin by the enzyme rutinosidase.[4][5][6][7][8] This degradation is often initiated when the plant material is milled or comes into contact with water, activating the enzyme.[4][6][7]

Q4: How can enzymatic degradation of this compound be prevented?

A4: Enzymatic degradation can be minimized through heat treatment of the buckwheat material prior to or during extraction. Methods such as steaming, boiling, or scalding the flour with water at temperatures between 80-95°C can effectively inactivate rutinosidase.[4][5][8]

Q5: What solvents are most effective for this compound extraction?

A5: Ethanol and methanol, often in aqueous solutions (e.g., 60-75% ethanol), are commonly used and effective solvents for this compound extraction.[1][3][9] Isopropyl alcohol has also been shown to be an efficient solvent. For greener extraction methods, natural deep eutectic solvents (NADESs) are gaining attention.[10]

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Step
Enzymatic Degradation Pre-treat the buckwheat material with heat (e.g., steam at 120°C for 2 minutes or boil for 90 seconds) to deactivate rutinosidase before extraction.[6]
Inappropriate Solvent Ensure the use of an optimal solvent and concentration. Aqueous ethanol (60-75%) is often a good starting point.[9] For ultrasound-assisted extraction with deep eutectic solvents, an 80% CCTG (choline chloride-triethylene glycol with 20% water) has shown high efficiency.[11]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solid-to-liquid ratio for your chosen method. Refer to the experimental protocols below for recommended starting parameters.
Incorrect Plant Material Use the leaves and flowers of the buckwheat plant for the highest this compound concentration.[1][2][3]
Poor Cell Wall Disruption Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Issue 2: Presence of Impurities in the Extract
Possible Cause Troubleshooting Step
Co-extraction of other compounds After initial extraction, perform a purification step. This can involve recrystallization, solid-phase extraction (SPE), or column chromatography to isolate this compound.[11]
Presence of Fagopyrins Be aware that buckwheat, particularly the flowers, contains phototoxic fagopyrins.[2] While not directly impacting this compound yield, their presence may be undesirable for certain applications. Further purification steps may be necessary to remove them.

Quantitative Data on this compound Extraction Yields

Table 1: Comparison of this compound Yields from Different Buckwheat Parts

Buckwheat Part This compound Concentration (ppm) Reference
Flowers~46,000[1][3]
Stems~1,000[1][3]
Leaves~300[1][3]
Bran Fractions131-476[1][3]
Flour Fractions19-168[1][3]

Table 2: this compound Yields with Different Extraction Methods and Solvents

Extraction Method Solvent This compound Yield Reference
Ultrasound-Assisted Extraction with NADESCholine chloride-glycerol9.5 mg/g from tartary buckwheat hull[10]
Conventional Solvent Extraction60% Ethanol with 5% Ammonia131-476 ppm from bran fractions[1][3]
Conventional Solvent Extraction75% EthanolHigh purity (>95%) with 75-85% extraction rate[9]
Enzyme-Assisted ExtractionWater with NSP enzymes87.78–112.90 mg/100 g after 2 hours

Experimental Protocols

Protocol 1: Conventional Solvent Extraction
  • Material Preparation: Dry and finely grind the buckwheat leaves and flowers.

  • Extraction:

    • Mix the ground material with 75% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture under reflux for 2 hours.

    • Repeat the extraction process twice more with fresh solvent for 2 hours and 1 hour, respectively.[9]

  • Filtration: Filter the extracts while hot and combine the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure to a smaller volume.

  • Precipitation: Allow the concentrated extract to stand for 12-24 hours to allow for the precipitation of crude this compound.

  • Purification:

    • Wash the crude this compound precipitate with a small amount of 95% ethanol.

    • Dissolve the washed precipitate in boiling water, filter while hot, and allow the filtrate to cool and stand for 24-48 hours for pure this compound to crystallize.

    • Filter and dry the purified this compound crystals.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Material Preparation: Dry and finely grind the buckwheat material.

  • Extraction:

    • Mix the ground material with the chosen solvent (e.g., 80% CCTG) at an optimized solid-to-liquid ratio.

    • Place the mixture in an ultrasonic bath.

    • Sonication at a controlled temperature (e.g., 56°C) for a specified time (e.g., 40 minutes).[11]

  • Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

  • Purification (Optional): The extract can be further purified using methods like solid-phase extraction.[11]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Start: Buckwheat Plant Material (Leaves and Flowers) grind Grinding and Drying start->grind pretreat Heat Pre-treatment (e.g., Steaming at 120°C) (Optional, to inactivate enzymes) grind->pretreat solvent Solvent Extraction (e.g., 75% Ethanol) pretreat->solvent uae Ultrasound-Assisted Extraction (e.g., with NADES) pretreat->uae mae Microwave-Assisted Extraction pretreat->mae enzyme Enzyme-Assisted Extraction pretreat->enzyme filtration Filtration / Centrifugation solvent->filtration uae->filtration mae->filtration enzyme->filtration concentration Solvent Evaporation (Concentration) filtration->concentration purification Purification (e.g., Recrystallization, SPE) concentration->purification end End: Purified this compound purification->end

Caption: General workflow for this compound extraction from buckwheat.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Enzymatic Degradation issue->cause1 cause2 Suboptimal Parameters issue->cause2 cause3 Incorrect Plant Material issue->cause3 cause4 Inefficient Solvent issue->cause4 solution1 Heat Pre-treatment cause1->solution1 solution2 Optimize Time, Temp, Ratio cause2->solution2 solution3 Use Leaves/Flowers cause3->solution3 solution4 Solvent Screening cause4->solution4

Caption: Troubleshooting logic for low this compound extraction yield.

References

Troubleshooting peak tailing in Rutin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers and scientists resolve peak tailing issues encountered during the HPLC analysis of Rutin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the back half of a chromatographic peak is drawn out and asymmetrical. It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical Gaussian peak has an As value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.

Q2: Why is my this compound peak tailing?

Peak tailing for polar, acidic compounds like this compound is often caused by unwanted secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of this compound's hydroxyl groups with acidic silanol groups on the surface of silica-based C18 columns. Other potential causes include column contamination, improper mobile phase pH, column overload, or issues with the HPLC system (e.g., dead volume).

Q3: Can the mobile phase composition affect this compound's peak shape?

Absolutely. The mobile phase pH, buffer type, and the presence of additives can significantly impact the peak shape of this compound. Since this compound has acidic phenolic hydroxyl groups, its ionization state is dependent on the mobile phase pH. At a pH near its pKa, both ionized and non-ionized forms can exist, leading to peak distortion.

Q4: Is peak tailing always a problem with the column?

While the column is the most common source of the problem, it is not always the cause. Issues outside the column, known as "extra-column effects," can also contribute to peak tailing. These include excessive tubing length between the injector and the column or the column and the detector, poorly made connections creating dead volumes, or a contaminated guard column.

Systematic Troubleshooting Guide

Issue 1: Asymmetry Factor (As) for this compound Peak is > 1.5

The primary suspect for severe peak tailing with a polar analyte like this compound is strong secondary interactions with the stationary phase. This guide will walk you through a systematic approach to diagnose and resolve the issue.

Before modifying the column or mobile phase, ensure the issue is not caused by basic system problems.

  • Question: Have you checked for extra-column band broadening? Answer: Extra-column band broadening occurs when the sample spreads out in volumes outside of the column itself.

    • Action: Check all fittings and connections between the autosampler, column, and detector. Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that the tubing lengths are as short as possible. A poorly seated ferrule can create a void (dead volume), leading to peak tailing.

Acidic silanol groups (Si-OH) on the silica backbone of the stationary phase are a primary cause of peak tailing for compounds with polar functional groups, like the hydroxyls in this compound.

  • Question: How can I determine if silanol interactions are the cause of peak tailing? Answer: You can diagnose this by systematically adjusting the mobile phase pH or by introducing a competitive base.

  • Question: How does mobile phase pH affect this compound peak shape? Answer: The pH of the mobile phase controls the ionization state of both the this compound molecule and the residual silanol groups on the stationary phase.

    • Low pH (e.g., < 3): At a low pH, the acidic silanol groups are protonated (Si-OH) and less active, which can reduce tailing. Additionally, this compound's phenolic hydroxyl groups will be fully protonated.

    • High pH (e.g., > 7): At higher pH, silanols are deprotonated and negatively charged (SiO-), which can lead to ion-exchange interactions if the analyte is positively charged. However, for an acidic compound like this compound, a higher pH could potentially improve peak shape if a suitable buffer is used.

    • Action: See the protocol below to perform a mobile phase pH optimization experiment.

  • Question: What is a "competitive base" and how can it help? Answer: A competitive base is a small, basic compound added in low concentrations to the mobile phase. It preferentially interacts with the active silanol sites, effectively "masking" them from the analyte (this compound).

    • Action: Triethylamine (TEA) is a common choice. See the protocol below for its application.

The following table summarizes the expected quantitative impact of mobile phase modifications on the peak asymmetry of a typical flavonoid like this compound.

ParameterCondition 1Asymmetry (As)Condition 2Asymmetry (As)Rationale
Mobile Phase pH pH 7.0 (Phosphate Buffer)~1.8 - 2.5pH 3.0 (Formic Acid)~1.1 - 1.3At low pH, silanol groups are protonated and less active, minimizing secondary interactions.
Mobile Phase Additive No Additive~1.90.1% Triethylamine (TEA)~1.2TEA acts as a competitive base, binding to active silanol sites and preventing this compound from interacting with them.
Buffer Concentration 10 mM~1.750 mM~1.4Higher buffer concentration can help mask residual silanol activity and maintain a more consistent pH on the column surface.
Column Temperature 25°C~1.640°C~1.3Increased temperature can improve mass transfer kinetics and reduce the strength of secondary interactions.

Note: Asymmetry values are illustrative and can vary based on the specific column, system, and exact experimental conditions.

If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.

  • Question: Could my column be contaminated or worn out? Answer: Yes. Accumulation of strongly retained sample components can create active sites that cause tailing. The bonded phase can also degrade over time, exposing more silanol groups.

    • Action: Perform a rigorous column cleaning and regeneration procedure. If the peak shape does not improve after cleaning, the column may be permanently damaged and require replacement. See the protocol below for column washing.

  • Question: What if I am overloading the column? Answer: Injecting too much sample can saturate the stationary phase, leading to a right-skewed (tailing) peak.

    • Action: Perform a sample load study. Sequentially inject decreasing concentrations of your this compound standard (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL). If the peak shape improves significantly at lower concentrations, you are likely experiencing mass overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to find the optimal pH to minimize peak tailing by controlling the ionization of silanol groups.

  • Prepare Mobile Phases: Prepare at least three different mobile phases. For a typical this compound analysis using a C18 column, you might use an Acetonitrile:Water gradient.

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid.

    • Mobile Phase A3: 20 mM Phosphate Buffer in Water, adjusted to pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Equilibrate the System: Start with Mobile Phase A1. Flush the column with the new mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject your this compound standard and record the chromatogram.

  • Calculate Asymmetry: Calculate the asymmetry factor (As) for the this compound peak.

  • Repeat: Repeat steps 2-4 for Mobile Phase A2 and A3.

  • Compare: Compare the peak shapes obtained at the different pH values to determine the optimal condition.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

This protocol uses a competitive base to block active silanol sites.

  • Prepare Mobile Phase with Additive: To your optimized aqueous mobile phase (from Protocol 1, e.g., 0.1% Formic Acid in Water), add Triethylamine (TEA) to a final concentration of 0.1% (v/v). Adjust the final pH if necessary.

  • Equilibrate the System: Thoroughly flush the column with the TEA-containing mobile phase. This may take longer than a standard equilibration, so allow for 30-40 column volumes to ensure the stationary phase is fully saturated with TEA.

  • Inject Standard: Inject your this compound standard and record the chromatogram.

  • Evaluate: Compare the peak asymmetry with and without TEA. A significant improvement indicates that silanol interactions were a major contributor to the peak tailing.

Protocol 3: HPLC Column Cleaning and Regeneration

This protocol is a generic procedure for flushing a reversed-phase (C18) column to remove contaminants. Always consult your specific column's care and use manual first.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Wash the column with 20 column volumes of your mobile phase mixture without any salts or buffers (e.g., Acetonitrile/Water).

  • Strong Solvent Wash (for non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.

  • Intermediate Solvent Wash: Flush with 20 column volumes of 100% Isopropanol.

  • Strong Solvent Wash (for polar contaminants): Flush with 20 column volumes of 100% Methanol.

  • Re-equilibration: Re-introduce your starting mobile phase (with buffer) and equilibrate the column for at least 20 column volumes before reconnecting the detector and running a test injection.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

G start This compound Peak Tailing Observed (As > 1.2) check_system Step 1: Check System - Fittings & Connections - Tubing (ID, Length) - Guard Column start->check_system system_ok System OK? check_system->system_ok fix_system Action: Remake Connections, Replace Tubing/Guard Column system_ok->fix_system No check_overload Step 2: Check for Overload - Inject Diluted Standard system_ok->check_overload Yes fix_system->check_system overload_ok Overload Issue? check_overload->overload_ok fix_overload Action: Reduce Sample Concentration/Injection Volume overload_ok->fix_overload Yes check_mobile_phase Step 3: Optimize Mobile Phase - Lower pH (e.g., to 2.7-3.0) - Add Competitive Base (e.g., TEA) overload_ok->check_mobile_phase No end_good Problem Solved fix_overload->end_good mp_ok Tailing Improved? check_mobile_phase->mp_ok check_column Step 4: Investigate Column - Perform Column Wash Protocol - Test with New Column mp_ok->check_column No mp_ok->end_good Yes column_ok Tailing Resolved? check_column->column_ok column_ok->end_good Yes end_bad Action: Replace Column column_ok->end_bad No

A logical workflow for diagnosing and resolving this compound peak tailing in HPLC.

Technical Support Center: Rutin Assay in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the quantification of rutin in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound assays when using biological samples?

A1: Interference in this compound assays can originate from various components within biological matrices such as plasma, serum, urine, and tissue homogenates. These interferences can be broadly categorized as:

  • Matrix Effects in LC-MS/MS: Endogenous components of the biological sample can co-elute with this compound and affect its ionization efficiency in the mass spectrometer source. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3] Common sources of matrix effects include phospholipids, salts, and other small molecules.[3]

  • Overlapping Signals in Spectrophotometric/Fluorometric Assays: Other compounds in the matrix may absorb light or fluoresce at similar wavelengths to the this compound-detection complex, leading to artificially high readings. For example, Fe2+ has been shown to interfere with some fluorometric methods for this compound determination.[4] Additionally, other flavonoids present in the sample can interfere with protein assays that are sometimes used in conjunction with sample preparation.[5]

  • Enzymatic Degradation: Biological samples may contain enzymes that can degrade this compound, leading to lower recovery and underestimation of its concentration.[6][7][8]

  • Protein Binding: this compound can bind to proteins in the sample, which may affect its extraction efficiency and availability for detection.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Several strategies can be employed:

  • Effective Sample Preparation: The most critical step is to remove interfering components from the sample before analysis. Techniques like solid-phase extraction (SPE)[9][10], protein precipitation[5], and liquid-liquid extraction are commonly used.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce interference.[11]

  • Use of an Internal Standard (IS): A suitable internal standard that behaves similarly to this compound during extraction and ionization can compensate for matrix effects.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for the matrix effect.[12][13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the analysis.[11][12]

Q3: My spectrophotometric assay for this compound is giving unexpectedly high readings. What could be the cause?

A3: High readings in a spectrophotometric assay for this compound in a biological matrix can be due to several factors:

  • Spectral Overlap: Other compounds in the sample may absorb light at the same wavelength used to measure this compound. A full spectral scan of the sample extract without the coloring reagent can help identify potential interfering substances.

  • Turbidity: Incomplete removal of precipitated proteins or other particulate matter can cause light scattering, leading to an artificially high absorbance reading. Ensure your samples are properly centrifuged and filtered.

  • Reagent Instability: The reagents used in the colorimetric reaction may be unstable or could be reacting with other components in the matrix. Running a matrix blank (a sample without this compound that has been through the entire sample preparation and reaction process) is essential to correct for this.

  • Contamination: Contamination of your samples, reagents, or labware with other absorbing compounds can also lead to high readings.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: The amount of this compound recovered from spiked biological samples is consistently lower than expected.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. For liquid-liquid extraction, experiment with different organic solvents and pH conditions.
Enzymatic Degradation Immediately after sample collection, add a protease inhibitor cocktail. Keep samples on ice during processing and store them at -80°C. Inactivating enzymes by heat treatment or using organic solvents can also be effective.[8]
Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help to reduce adsorption.
Incomplete Protein Precipitation If using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and allow sufficient incubation time at a low temperature.
pH Effects The stability and solubility of this compound can be pH-dependent. Ensure the pH of your extraction and assay buffers is optimized for this compound stability.
Issue 2: Poor Reproducibility in LC-MS/MS Analysis

Symptom: Significant variation in this compound concentration is observed between replicate injections of the same sample.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Variable Matrix Effects Inconsistent removal of matrix components during sample preparation can lead to variable ion suppression or enhancement. Ensure your sample preparation protocol is robust and consistently applied. The use of an appropriate internal standard is highly recommended.
Instability of this compound in Autosampler This compound may degrade in the autosampler over time, especially if the temperature is not controlled. Analyze samples as quickly as possible after preparation or use a cooled autosampler. Perform a stability study of this compound in the final sample solvent.
Carryover This compound from a high-concentration sample may adsorb to the injection port or column and elute in subsequent injections of low-concentration samples. Optimize the needle wash solvent and increase the wash volume and time. Injecting a blank solvent after a high-concentration sample can confirm carryover.
Inconsistent Ionization Fluctuations in the electrospray ionization (ESI) source can lead to variable signal intensity. Check the stability of the spray, and clean the ion source if necessary.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect of this compound in Biological Matrices using UPLC-MS/MS

Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)Reference
50>60.6107.2 ± 7.3[1]
500>60.6102.4 ± 4.5[1]
2000>60.697.8 ± 1.2[1]

Note: Matrix effect was calculated as the ratio of the peak area of this compound in the reconstituted blank plasma extract to the peak area of this compound in the mobile phase, multiplied by 100%. A value >100% indicates ion enhancement, and a value <100% indicates ion suppression.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from a method for determining this compound in human plasma.[10]

Materials:

  • Oasis MAX SPE cartridges

  • Human plasma

  • Internal Standard (IS) solution (e.g., kaempferol-3-rutinoside)

  • Acetonitrile

  • 10 mM Ammonium acetate solution with 0.3 mM EDTA

  • Glacial acetic acid

  • Methanol

  • Water

Procedure:

  • Sample Pre-treatment: To 0.5 mL of human plasma, add a known amount of the internal standard solution.

  • Cartridge Conditioning: Condition the Oasis MAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a mixture of acetonitrile and water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with an appropriate volume of an acidic organic solvent (e.g., methanol with 1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Visualizations

Rutin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Urine) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation or SPE Solid-Phase Extraction (SPE) AddIS->SPE or Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or Spectrophotometric Analysis Reconstitution->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: General experimental workflow for this compound analysis in biological matrices.

Troubleshooting_Low_Recovery 1 Low this compound Recovery 2 Inefficient Extraction 1->2 3 Enzymatic Degradation 1->3 4 Adsorption to Labware 1->4 5 Optimize Extraction Method/Solvent 2->5 6 Add Enzyme Inhibitors, Keep Samples Cold 3->6 7 Use Low-Binding Plastics/Silanize Glassware 4->7

Caption: Troubleshooting guide for low this compound recovery.

References

Technical Support Center: Formulation of Rutin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutin. Our goal is to help you overcome common challenges in formulating this compound for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo experiments?

A1: The primary challenges in formulating this compound for in vivo studies stem from its inherent physicochemical properties. These include:

  • Poor Aqueous Solubility: this compound has a very low solubility in water (approximately 0.8 mg/mL), which limits its dissolution in physiological fluids and subsequent absorption.[1]

  • Low Oral Bioavailability: Consequently, the oral bioavailability of pure this compound is estimated to be around 20%.[1] This is due to its poor solubility and limited permeability across the intestinal membrane.[2][3]

  • Instability: this compound is susceptible to degradation under certain conditions. It is particularly unstable in alkaline environments and can be degraded by light.[4][5] This instability can lead to a loss of therapeutic efficacy.

  • Rapid Metabolism: Once absorbed, this compound is subject to rapid metabolism in the intestine and liver, further reducing its systemic availability.

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to overcome the challenges associated with this compound's poor solubility and enhance its bioavailability. These include:

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This enhances the solubility and dissolution rate of this compound.[1][4]

  • Nanoemulsions: Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. This compound can be dissolved in the oil phase, leading to a significant increase in its oral bioavailability.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its solubility and dissolution velocity.[5][6]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can encapsulate this compound and offer controlled release and improved bioavailability.

  • Phytosomes: Phytosomes are complexes of a natural active ingredient and a phospholipid, which can improve the absorption and bioavailability of the active compound.

Troubleshooting Guides

Issue 1: Low and Variable Drug Loading in Nanoemulsion Formulations

Possible Causes:

  • Poor solubility of this compound in the selected oil phase: The oil phase may not be optimal for solubilizing this compound.

  • Incorrect surfactant-to-cosurfactant (S/CoS) ratio: An improper S/CoS ratio can lead to instability and lower drug encapsulation.

  • Precipitation of this compound during formulation: this compound may precipitate out of the oil phase upon addition of the aqueous phase.

Troubleshooting Steps:

  • Screening of Excipients:

    • Oils: Test the solubility of this compound in a variety of oils (e.g., Labrafil® M 1944 CS, Capryol 90, Oleic acid).

    • Surfactants: Evaluate different surfactants (e.g., Tween 80, Kolliphor RH40, Solutol HS 15) for their ability to emulsify the chosen oil.

    • Co-surfactants: Screen various co-surfactants (e.g., Transcutol P, PEG 400, Propylene Glycol) to find the one that best complements the surfactant and improves nanoemulsion stability.

  • Optimize the S/CoS Ratio:

    • Construct pseudo-ternary phase diagrams with varying S/CoS ratios (e.g., 1:1, 2:1, 3:1, 1:2) to identify the region that forms a stable nanoemulsion with the highest drug loading capacity.

  • Manufacturing Process:

    • Ensure this compound is completely dissolved in the oil phase before adding the S/CoS mixture. Gentle heating may be employed, but monitor for any degradation.

    • Add the aqueous phase dropwise to the oil phase under constant, gentle stirring to facilitate the formation of a stable nanoemulsion.

Issue 2: Physical Instability of the Formulation (e.g., Creaming, Cracking, Phase Separation)

Possible Causes:

  • Suboptimal formulation components: The choice and concentration of oil, surfactant, and co-surfactant are critical for stability.

  • Incorrect homogenization process: Inadequate energy input during homogenization can lead to larger droplet sizes and instability.

  • Storage conditions: Temperature fluctuations and exposure to light can affect the stability of the formulation.

Troubleshooting Steps:

  • Re-evaluate Formulation Components:

    • Refer to the excipient screening data to ensure the most suitable components were chosen.

    • Consider using a combination of surfactants to improve the stability of the nanoemulsion.

  • Optimize Homogenization:

    • If using high-pressure homogenization, optimize the pressure and number of cycles.

    • For microfluidization, adjust the processing pressure and number of passes.

  • Conduct Stability Studies:

    • Perform stability testing under different conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to determine the optimal storage conditions.[7]

    • Protect the formulation from light by using amber-colored vials.

Quantitative Data Summary

Table 1: Solubility Enhancement of this compound with Cyclodextrins

Cyclodextrin TypeMethodStoichiometry (this compound:CD)Stability Constant (Ks) (M⁻¹)Reference
β-Cyclodextrin (β-CD)Phase Solubility1:2275.5[8]
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Phase Solubility1:1442.5[8]
2,6-Dimethyl-β-Cyclodextrin (DM-β-CD)Phase Solubility1:11012.4[8]

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)Reference
This compound Suspension500.238.02.14100
This compound Nanoemulsion505.781.072.053368[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

Materials:

  • This compound

  • Oil: Labrafil® M 1944 CS

  • Surfactant: Tween 80

  • Co-surfactant: Transcutol P

  • Distilled water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Sₘᵢₓ ratio, mix with the selected oil at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each oil-Sₘᵢₓ mixture with distilled water dropwise under gentle magnetic stirring.

    • Observe the mixtures for transparency and flowability to identify the nanoemulsion region.

  • Preparation of this compound-Loaded Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, Sₘᵢₓ, and water.

    • Accurately weigh the required amount of this compound and dissolve it in the oil phase. Gentle warming and vortexing can be used to facilitate dissolution.

    • Add the calculated amount of the Sₘᵢₓ to the oily solution and vortex until a homogenous mixture is obtained.

    • Add the required amount of distilled water dropwise to the mixture under continuous stirring.

    • The resulting mixture should be a clear and transparent nanoemulsion.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the drug content and encapsulation efficiency using a validated HPLC method.

Protocol 2: In Vivo Bioavailability Study in Rats

Materials:

  • Wistar rats (male, 200-250 g)

  • This compound formulation (e.g., nanoemulsion)

  • Control formulation (e.g., this compound suspension in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • HPLC system for plasma analysis

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Dosing:

    • Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound formulation.

    • Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Sample Preparation for HPLC Analysis:

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant and inject a suitable volume into the HPLC system.

  • HPLC Analysis:

    • Use a validated HPLC method to quantify the concentration of this compound in the plasma samples. A typical method might use a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection at approximately 354 nm.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for each group.

    • Calculate the key pharmacokinetic parameters, including Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the concentration-time curve), using appropriate software.

    • Calculate the relative bioavailability of the test formulation compared to the control suspension.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Bioavailability Study P1 Excipient Screening (Oil, Surfactant, Co-surfactant) P2 Pseudo-ternary Phase Diagram Construction P1->P2 P3 Preparation of this compound-Loaded Formulation P2->P3 P4 Characterization (Size, PDI, Zeta, Drug Content) P3->P4 A2 Oral Administration (Control vs. Test Formulation) P4->A2 Test Formulation A1 Animal Acclimatization & Fasting A1->A2 A3 Blood Sampling at Timed Intervals A2->A3 A4 Plasma Separation A3->A4 A5 Sample Preparation (Protein Precipitation) A4->A5 A6 HPLC Analysis A5->A6 A7 Pharmacokinetic Analysis A6->A7

Experimental Workflow for In Vivo Bioavailability Study

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits NFkB NF-κB This compound->NFkB Inhibits ROS->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Promotes Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

This compound's Anti-inflammatory Signaling Pathway

References

How to prevent enzymatic degradation of Rutin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the enzymatic degradation of rutin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its degradation a concern during extraction?

This compound is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and asparagus. It consists of the flavonol quercetin and the disaccharide rutinose. Degradation is a significant concern because it leads to the loss of the intact target molecule, reducing the final yield and potentially altering the extract's biological activity. The primary products of enzymatic degradation are quercetin and rutinose, which may not be the desired compounds for research or product development.

Q2: What are the primary causes of this compound degradation during extraction?

The main cause of this compound degradation during the extraction from fresh plant material is the presence of endogenous enzymes, specifically β-glucosidases (often called rutinases). These enzymes are naturally present in the plant tissue and become active when the plant cells are disrupted during the extraction process, hydrolyzing this compound into its aglycone (quercetin) and sugar moiety.

Q3: How can I prevent enzymatic degradation of this compound?

Several methods can be employed to prevent enzymatic degradation:

  • Heat Inactivation: Applying heat through methods like blanching, steaming, or microwaving the plant material before extraction can denature and inactivate the degradative enzymes.

  • Solvent Selection: Using organic solvents such as ethanol or methanol at appropriate concentrations can inhibit enzyme activity.

  • pH Control: Adjusting the pH of the extraction medium can create an environment where the degradative enzymes are less active.

  • Advanced Extraction Techniques: Methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can minimize degradation due to rapid heating and shorter extraction times.

Q4: Is it better to use fresh or dried plant material for this compound extraction?

Drying the plant material is often a simple and effective first step in preventing enzymatic degradation. The low water content in dried material significantly reduces enzyme activity. However, the drying process itself (e.g., oven temperature) must be controlled to avoid thermal degradation of this compound.

Troubleshooting Guide

Problem 1: Low yield of this compound in the final extract.

Possible Cause Troubleshooting Step
Enzymatic Degradation 1. Implement a pre-extraction enzyme inactivation step. Microwave the fresh plant material for 1-2 minutes or blanch it in hot water (80-90°C) for a few minutes. 2. If using dried material, ensure the drying temperature did not exceed 60°C to prevent thermal degradation.
Suboptimal Solvent 1. Ensure the ethanol concentration is optimal. A 60% ethanol solution has been shown to be effective for this compound extraction while limiting enzyme activity. 2. Consider using methanol as an alternative solvent, which can also inhibit enzymatic activity.
Incorrect pH 1. Measure the pH of your extraction medium. 2. Adjust the pH to be slightly acidic, as extreme pH values can help denature enzymes. However, be aware that highly acidic or alkaline conditions can also cause non-enzymatic degradation of this compound.

Problem 2: Presence of high levels of quercetin in the extract.

Possible Cause Troubleshooting Step
Hydrolysis of this compound This is a strong indicator of enzymatic degradation. The presence of quercetin, the aglycone of this compound, suggests that the glycosidic bond has been cleaved by enzymes like β-glucosidase. 1. Immediately implement the enzyme inactivation protocols mentioned above (microwaving, blanching). 2. Shorten the extraction time to reduce the period the enzymes have to act on the substrate. 3. Use extraction techniques like MAE or UAE that offer rapid processing.

Quantitative Data Summary

The following table summarizes the impact of different extraction parameters on this compound yield, providing a basis for method optimization to prevent degradation.

Parameter Condition Effect on this compound Yield/Stability Reference
Enzyme Inactivation Microwaving fresh material (1 min)Significantly increases this compound yield by preventing enzymatic hydrolysis.
Solvent 60% EthanolOptimal for extracting this compound while inhibiting enzymatic activity.
70% MethanolHigh extraction efficiency and good inhibition of enzymatic degradation.
Temperature 60°CA common optimal temperature for maximizing extraction without significant thermal degradation.
Extraction Time (MAE) 10 minutesSufficient for high yield with microwave assistance, minimizing degradation time.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) with Enzyme Inactivation

This protocol is designed for the efficient extraction of this compound while minimizing enzymatic degradation.

1. Sample Preparation and Enzyme Inactivation:

  • Weigh 10 g of fresh plant material.
  • Place the material in a microwave-safe beaker.
  • Microwave on high power (e.g., 800W) for 60-90 seconds to inactivate endogenous enzymes. The material should be hot to the touch.

2. Extraction:

  • Transfer the heat-treated plant material to an extraction vessel.
  • Add 200 mL of 60% ethanol.
  • Place the vessel in a microwave extraction system.
  • Set the extraction parameters: 500W power, 60°C temperature, and 10 minutes of extraction time.

3. Post-Extraction Processing:

  • After extraction, immediately cool the mixture in an ice bath to prevent any potential thermal degradation.
  • Filter the extract through Whatman No. 1 filter paper.
  • Store the filtrate at 4°C in a dark container to prevent photodegradation.
  • Analyze the this compound content using HPLC-UV at 354 nm.

Visualizations

Enzymatic Degradation Pathway of this compound

RutinDegradation This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis Rutinose Rutinose This compound->Rutinose Hydrolysis Enzyme β-glucosidase (Rutinase) Enzyme->this compound catalyzes

Caption: Enzymatic hydrolysis of this compound into quercetin and rutinose.

Experimental Workflow for Preventing this compound Degradation

Workflow cluster_prevention Enzyme Inactivation cluster_extraction Extraction cluster_post Post-Extraction FreshMaterial Fresh Plant Material Microwave Microwave (1-2 min) FreshMaterial->Microwave Blanching Blanching (80-90°C) FreshMaterial->Blanching Solvent Add 60% Ethanol Microwave->Solvent Blanching->Solvent MAE Microwave-Assisted Extraction (e.g., 10 min, 60°C) Solvent->MAE Cooling Rapid Cooling MAE->Cooling Filtration Filtration Cooling->Filtration Analysis Analysis (HPLC) Filtration->Analysis

Caption: Workflow for this compound extraction with enzyme inactivation.

Technical Support Center: Enhancing Rutin Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with rutin in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments aimed at enhancing the bioavailability of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low and Variable Oral Bioavailability of this compound This compound's poor aqueous solubility and low permeability across the intestinal epithelium. First-pass metabolism in the liver and intestines.1. Formulation Strategy: Utilize advanced drug delivery systems such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or nanoformulations (e.g., liposomes, nanoparticles) to improve solubility and dissolution rate. 2. Co-administration: Administer this compound with bio-enhancers like piperine, which can inhibit metabolizing enzymes. 3. Chemical Modification: Explore the use of this compound derivatives or prodrugs with improved lipophilicity.
Precipitation of this compound Formulation In Vivo The formulation may not be stable in the gastrointestinal (GI) fluid, leading to the precipitation of this compound before it can be absorbed.1. Optimize Formulation: Adjust the composition of your formulation. For SEDDS, this may involve trying different ratios of oil, surfactant, and co-surfactant. For solid dispersions, consider different polymer carriers. 2. In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids to assess the stability of your formulation before proceeding with animal studies.
High Inter-Individual Variability in Pharmacokinetic Data Differences in animal physiology (e.g., GI transit time, metabolic enzyme activity). Inconsistent administration technique.1. Standardize Procedures: Ensure consistent fasting times for animals before dosing. Use precise oral gavage techniques to deliver the formulation directly into the stomach. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight.
Difficulty in Detecting this compound in Plasma Samples Low plasma concentrations of this compound due to poor absorption. Analytical method not sensitive enough.1. Optimize Analytical Method: Use a highly sensitive analytical method such as LC-MS/MS for the quantification of this compound in plasma. 2. Increase Dose (with caution): If toxicity is not a concern, a higher dose of this compound may lead to detectable plasma concentrations. However, this should be justified and based on preliminary dose-ranging studies.

Frequently Asked Questions (FAQs)

1. What are the most common methods to enhance the oral bioavailability of this compound?

The most common strategies focus on improving its solubility and/or membrane permeability. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles can protect it from degradation in the GI tract and enhance its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly increase its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluid.

  • Co-administration with Bio-enhancers: Substances like piperine can inhibit enzymes responsible for this compound metabolism, thereby increasing its systemic exposure.

2. How do I choose the best formulation strategy for my animal study?

The choice of formulation depends on several factors, including the specific research question, the animal model, and available resources.

  • For initial screening studies, simpler methods like co-administration with piperine or preparing a basic solid dispersion might be sufficient.

  • For studies requiring significant enhancement of bioavailability or targeted delivery, more advanced formulations like nanoparticles or SEDDS may be necessary.

  • It is crucial to characterize your formulation in vitro (e.g., particle size, encapsulation efficiency, dissolution profile) before proceeding to in vivo studies.

3. What are the key pharmacokinetic parameters to measure in an animal study of this compound bioavailability?

The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of this compound reached in the plasma.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to this compound over time. An increase in AUC is a key indicator of enhanced bioavailability.

4. Can you provide a starting point for a this compound formulation for a rodent study?

A commonly explored approach is the use of a solid dispersion. A potential starting point could be a 1:10 ratio (w/w) of this compound to a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30, prepared by the solvent evaporation method. However, this must be optimized for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of this compound.

Table 1: Enhancement of this compound Bioavailability using Different Formulations

Formulation Animal Model This compound Dose Fold Increase in AUC (compared to free this compound) Reference
This compound-Phospholipid ComplexRats50 mg/kg8.4
This compound-Loaded Solid Lipid NanoparticlesRats50 mg/kg5.7
Self-Microemulsifying Drug Delivery System (SMEDDS)Rats25 mg/kg4.9
This compound NanosuspensionRats100 mg/kg2.5

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference
Free this compound500.21 ± 0.040.50.48 ± 0.12
This compound-Phospholipid Complex501.15 ± 0.211.04.03 ± 0.56
Free this compound500.18 ± 0.034.01.25 ± 0.14
This compound-Loaded SLNs500.62 ± 0.086.07.12 ± 0.98

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:10 w/w).

  • Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: Oral Administration and Blood Sampling in Rats for Pharmacokinetic Study

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment but allow free access to water.

  • Formulation Preparation: Suspend the prepared this compound formulation (e.g., solid dispersion) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose solution) to the desired concentration.

  • Administration: Administer the formulation orally to the rats using an oral gavage needle at a specific dose (e.g., 50 mg/kg body weight).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method like HPLC or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study Animal Study cluster_analysis Data Analysis A This compound & Polymer Dissolution in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying (Vacuum Oven) B->C D Pulverization & Sieving C->D E Characterization (In Vitro) D->E G Oral Administration of Formulation E->G F Animal Fasting F->G H Serial Blood Sampling G->H I Plasma Separation H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Modeling J->K L Bioavailability Calculation K->L

Caption: Workflow for enhancing this compound bioavailability from formulation to analysis.

rutin_bioavailability_challenges cluster_barriers Key Barriers This compound Oral this compound Stomach Stomach (Acidic pH) This compound->Stomach Intestine Small Intestine Stomach->Intestine Enterocytes Enterocytes Intestine->Enterocytes Absorption B1 Poor Aqueous Solubility Intestine->B1 Liver Liver (First-Pass Metabolism) Enterocytes->Liver Portal Vein B2 Low Permeability Enterocytes->B2 B3 Metabolism Enterocytes->B3 Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Liver->B3

Caption: Barriers to the oral bioavailability of this compound.

nrf2_pathway cluster_nucleus Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Binds & Activates Response Cellular Protection Genes->Response

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Technical Support Center: Minimizing Rutin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to help minimize rutin degradation during experimental sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Question: My HPLC analysis shows multiple or unexpected peaks for my this compound sample. What is the likely cause?

This is a common issue often attributable to the degradation of this compound into its aglycone, quercetin, and other subsequent byproducts. The primary cause is often hydrolysis, which can be accelerated by factors like pH, temperature, and enzymatic activity during sample preparation.

To troubleshoot this, follow this logical workflow:

G cluster_0 start Multiple Peaks in This compound HPLC check_standard 1. Verify Standard Integrity - Prepare fresh standard - Check storage conditions start->check_standard check_mobile_phase 2. Assess Mobile Phase - Is the pH appropriate? - Is it freshly prepared? check_standard->check_mobile_phase Standard is OK check_sample_prep 3. Review Sample Prep - Temperature during extraction? - Exposure to light? - pH of extraction solvent? check_mobile_phase->check_sample_prep Mobile Phase is OK implement_changes 4. Implement Corrective Actions - Use amber vials - Add antioxidant (e.g., ascorbic acid) - Work on ice / at 4°C - Use acidic solvent (e.g., acidified methanol) check_sample_prep->implement_changes Degradation Suspected reinject 5. Re-inject Sample implement_changes->reinject end_ok Single Peak (Problem Solved) reinject->end_ok

Figure 1: Troubleshooting workflow for unexpected peaks in this compound HPLC analysis.

Question: I am observing a consistent decrease in this compound concentration in my prepared samples. How can I improve stability?

A continuous loss of this compound indicates ongoing degradation in your prepared matrix. To enhance stability, consider the following actions:

  • Control Temperature: Immediately place samples on ice or in a refrigerated autosampler (e.g., 4°C) after preparation. Avoid leaving samples at room temperature for extended periods.

  • Protect from Light: Use amber glass vials or autosampler trays with light-protective covers. This compound is susceptible to photodegradation.

  • Use Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent or final sample solution can effectively quench oxidative degradation.

  • Optimize pH: Ensure your sample's final pH is in the acidic range (ideally pH 3-5), as this compound exhibits greater stability under these conditions.

  • Minimize Headspace: Oxygen in vials can contribute to oxidative degradation. Use vials that are appropriately sized for your sample volume to minimize the air-to-sample ratio.

Question: My this compound extraction yields from plant material are lower than expected. What could be going wrong?

Low extraction yields can result from incomplete extraction or degradation during the process.

  • Enzymatic Degradation: Plant tissues contain enzymes like glycosidases that can cleave the sugar moiety from this compound, converting it to quercetin. To prevent this, you can blanch the plant material (a brief heat treatment) to denature these enzymes before solvent extraction.

  • Solvent Choice: The choice of extraction solvent is critical. While methanol and ethanol are common, their efficacy can be improved. Using slightly acidified solvents (e.g., methanol with 0.1% HCl) can both improve extraction efficiency and inhibit pH-dependent degradation.

  • Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can promote thermal degradation. Optimize your protocol to use the shortest time and lowest temperature necessary for efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound degradation is primarily influenced by several factors:

  • pH: this compound is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.

  • Temperature: High temperatures accelerate the rate of hydrolytic and oxidative degradation.

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative breakdown of the flavonoid structure.

  • Enzymes: In biological matrices, enzymes such as glycosidases can hydrolyze this compound into quercetin.

Q2: How does pH affect the stability of this compound?

The pH of the solution is one of the most critical factors for this compound stability. It is significantly more stable in acidic media (pH 3-5) and degrades quickly in neutral and, especially, alkaline conditions. The degradation in alkaline solutions is often rapid and irreversible.

pH ValueRelative StabilityKey Considerations
< 5.0 HighOptimal range for storage and analysis. Acidified solvents are recommended.
5.0 - 7.0 ModerateDegradation begins to accelerate as the pH approaches neutral.
> 7.0 LowRapid degradation occurs. Avoid alkaline conditions during extraction and storage.

Q3: What is the impact of temperature on this compound solutions?

Elevated temperatures significantly increase the rate of this compound degradation. For long-term storage, frozen conditions are ideal. For short-term benchtop work, samples should be kept on ice.

TemperatureDegradation RateRecommendation
-20°C Very LowRecommended for long-term storage of stock solutions and extracts.
4°C LowSuitable for short-term storage (e.g., in an autosampler for up to 24-48 hours).
25°C (Room Temp) Moderate to HighSignificant degradation can occur within hours. Minimize exposure.
> 40°C Very HighAvoid heating this compound solutions unless required for a specific reaction, and do so for the shortest possible time.

Q4: Which solvents are recommended for preparing and storing this compound?

The choice of solvent impacts both the solubility and stability of this compound.

SolventStability PerformanceNotes
Methanol GoodA common and effective solvent for HPLC and stock solutions.
Ethanol GoodAnother suitable alcohol-based solvent.
Acidified Methanol/Ethanol ExcellentThe addition of a small amount of acid (e.g., 0.1% formic acid or HCl) improves stability significantly.
Aqueous Buffers Poor (if pH > 6)If buffers are necessary, use an acidic buffer (e.g., acetate or citrate buffer, pH 4-5) and prepare fresh.
DMSO FairSuitable for cell culture applications, but stock solutions should be stored frozen in small aliquots to avoid freeze-thaw cycles.

Experimental Protocols & Workflows

Protocol: HPLC Sample Preparation from Plant Extract with Minimized Degradation

This protocol provides a general workflow for preparing a plant extract for HPLC analysis while minimizing the risk of this compound degradation.

G cluster_0 Sample Preparation Workflow s1 1. Homogenize Sample (e.g., 0.5g of dried plant powder) s2 2. Add Extraction Solvent (10 mL of 80% Methanol with 0.1% Ascorbic Acid) s1->s2 s3 3. Sonicate in Ice Bath (30 minutes, <10°C) s2->s3 s4 4. Centrifuge (10,000 x g for 15 min at 4°C) s3->s4 s5 5. Collect Supernatant (Transfer to amber vial on ice) s4->s5 s6 6. Filter (0.22 µm PTFE syringe filter into amber HPLC vial) s5->s6 s7 7. HPLC Injection (Analyze immediately or store at 4°C) s6->s7

Figure 2: Recommended workflow for preparing plant extracts for this compound analysis.

Methodology:

  • Homogenization: Weigh approximately 0.5 g of finely ground, dried plant material into a centrifuge tube.

  • Extraction: Add 10 mL of pre-chilled extraction solvent (e.g., 80% methanol containing an antioxidant like 0.1% ascorbic acid). The acidic nature of ascorbic acid will also help maintain a low pH.

  • Sonication: Place the tube in an ice-water bath and sonicate for 30 minutes to facilitate extraction while keeping the temperature low.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Collection: Carefully transfer the supernatant to a clean, pre-chilled amber vial.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE is suitable for methanolic extracts) directly into an amber HPLC vial.

  • Analysis: Place the vial in a refrigerated autosampler (set to 4°C) and analyze as soon as possible.

Biological Pathway Context

This compound itself has low bioavailability, but it is hydrolyzed by gut microflora to its aglycone, quercetin, which is responsible for many of its biological effects. Understanding the pathways affected by quercetin is key to interpreting the biological relevance of this compound.

G cluster_pathway Quercetin's Anti-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (in sample) quercetin Quercetin (Active Metabolite) This compound->quercetin Hydrolysis nfkb_complex IκB-NF-κB quercetin->nfkb_complex Inhibits Degradation stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 tlr4->nfkb_complex Activates nfkb NF-κB nfkb_complex->nfkb IκB Degradation dna DNA nfkb->dna Translocation genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes Transcription

Figure 3: Simplified signaling pathway showing how quercetin, the active metabolite of this compound, exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Technical Support Center: Analysis of Rutin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rutin.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: Why are my this compound peak areas inconsistent and my reproducibility poor?

Answer: Inconsistent peak areas and poor reproducibility are common indicators of unaddressed matrix effects, particularly ion suppression or enhancement. This occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.

To diagnose this issue, follow this workflow:

G cluster_0 Troubleshooting Workflow for Poor Reproducibility A Inconsistent Peak Areas (Poor Reproducibility) B Perform Post-Column Infusion Experiment to Confirm Matrix Effect A->B Hypothesize Matrix Effect C Assess Matrix Effect Quantitatively B->C Positive Result D Optimize Sample Preparation C->D Significant Matrix Effect Confirmed E Implement a Different Sample Cleanup Method (e.g., SPE or LLE) D->E If Cleanup is Insufficient F Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->F To Compensate for Variability G Prepare Matrix-Matched Calibrators D->G To Normalize Calibration H Re-validate Method and Analyze Samples E->H F->H G->H

Caption: Troubleshooting workflow for poor reproducibility in this compound analysis.

Initial Steps:

  • Confirm System Suitability: Before blaming the matrix, ensure the LC-MS/MS system is performing correctly. Inject a pure standard solution of this compound multiple times to check for retention time stability and peak area consistency.

  • Evaluate Matrix Effect: The most direct way to visualize the effect of the matrix is through a post-column infusion experiment. This will show regions of ion suppression or enhancement across the chromatogram.

Question: How do I perform a post-column infusion experiment to identify matrix effects?

Answer: A post-column infusion experiment helps visualize chromatographic regions where matrix components cause ion suppression or enhancement.

G cluster_1 Post-Column Infusion Experimental Setup A Syringe Pump with This compound Solution C T-Junction A->C Constant Flow B LC System B->C LC Eluent D MS Detector C->D Combined Flow E Blank Matrix Sample Injection E->B Inject

Caption: Experimental setup for post-column infusion.

Experimental Protocol:

  • Prepare Solutions:

    • Infusion Solution: A standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Blank Matrix: An extracted sample of the matrix (e.g., plasma, urine) that is free of this compound.

  • System Setup:

    • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.

    • Monitor the specific MRM transition for this compound on the mass spectrometer. You should observe a stable baseline signal.

  • Analysis:

    • Inject the prepared blank matrix sample onto the LC column.

    • Monitor the baseline of the this compound signal. Any significant dip in the baseline indicates ion suppression caused by co-eluting matrix components. A rise in the baseline indicates ion enhancement. The retention time of these disturbances should be noted.

  • Interpretation: If a dip in the signal occurs at the same retention time as your this compound peak in a real sample, your quantitation is being affected by a matrix effect.

Question: My results show a significant matrix effect. What sample preparation method is best to clean up my sample?

Answer: The choice of sample preparation is critical. The goal is to remove interfering matrix components, like phospholipids from plasma, while efficiently recovering this compound. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

G cluster_2 General Sample Preparation Workflow A Biological Sample (e.g., Plasma) B Add Internal Standard and Pre-treat A->B C Choose Extraction Method B->C D Solid-Phase Extraction (SPE) C->D High Selectivity E Liquid-Liquid Extraction (LLE) C->E Cost-Effective F Evaporate & Reconstitute D->F E->F G Inject into LC-MS/MS F->G

Caption: Workflow for sample preparation prior to LC-MS/MS analysis.

Comparison of Common Extraction Methods for this compound: Below is a table summarizing typical performance characteristics for SPE and LLE in the context of flavonoid analysis from plasma.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (can be tailored with sorbent chemistry)Moderate to Low
Recovery Generally 85-105%Typically 70-90%
Matrix Effect Lower (typically <15% suppression/enhancement)Can be higher due to co-extraction of lipids
Throughput High (amenable to automation)Lower (can be labor-intensive)
Cost per Sample Higher (cartridges are consumable)Lower (primarily solvent cost)

Experimental Protocols:

  • Detailed SPE Protocol (Based on a Polymer-Based Cartridge):

    • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

    • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • General LLE Protocol:

    • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution.

    • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and hexane). Vortex vigorously for 2 minutes.

    • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Separation: Carefully transfer the upper organic layer to a clean tube.

    • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma?

A1: The most common cause is the presence of phospholipids from the plasma matrix. Phospholipids are abundant in plasma and have a tendency to co-extract with analytes of interest. They can suppress the ionization of this compound in the electrospray ionization (ESI) source, leading to a lower-than-expected signal.

Q2: How do I calculate the matrix effect (ME) quantitatively?

A2: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solution. The formula is:

  • ME (%) = (B / A) * 100

Where:

  • A is the peak area of the analyte in a neat solution.

  • B is the peak area of the analyte spiked into a blank, extracted matrix sample at the same concentration as A.

A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q3: Can I use a structural analog as an internal standard (IS) if a stable isotope-labeled version of this compound is not available?

A3: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard because it co-elutes and experiences nearly identical matrix effects as the analyte, a structural analog can be used if a SIL-IS is unavailable. However, you must validate its performance carefully. The ideal structural analog should have similar extraction recovery, chromatographic retention time, and ionization response to this compound. Quercetin is sometimes considered, but its ionization efficiency may differ. It is crucial to demonstrate that the IS adequately tracks and corrects for variability during sample processing and injection.

Q4: What are matrix-matched calibrators and how do they help?

A4: Matrix-matched calibrators are calibration standards prepared by spiking known concentrations of this compound into a blank matrix (e.g., this compound-free plasma) that has been processed in the same way as the unknown samples. This method helps to normalize for matrix effects because the standards and the samples will experience similar levels of ion suppression or enhancement. This approach is highly effective but requires a reliable source of analyte-free matrix.

Q5: Besides sample preparation, are there any chromatographic strategies to reduce matrix effects?

A5: Yes. You can often reduce matrix effects by improving the chromatographic separation between this compound and interfering matrix components.

  • Use a more efficient column: A column with a smaller particle size (e.g., sub-2 µm) can provide better peak resolution.

  • Modify the gradient: Adjusting the mobile phase gradient can help to separate the elution of phospholipids (which typically elute late in reversed-phase chromatography) from the this compound peak.

  • Employ a divert valve: A divert valve can be programmed to send the highly contaminated portions of the eluent (e.g., the initial and final parts of the run) to waste instead of the mass spectrometer, reducing source contamination.

Validation & Comparative

Rutin vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, rutin and quercetin. By examining their performance in key antioxidant assays and elucidating their underlying mechanisms of action, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and scientific research endeavors.

Comparative Antioxidant Performance

The antioxidant capacities of this compound and quercetin have been extensively evaluated using various in vitro assays. The following table summarizes their relative efficacy in terms of IC50 values (the concentration required to inhibit 50% of the radical) and other relevant metrics. Lower IC50 values are indicative of stronger antioxidant activity.

AssayThis compoundQuercetinKey FindingsReference
DPPH Radical Scavenging Activity (IC50) 15.88 µg/mL9.44 µg/mLQuercetin demonstrates significantly higher scavenging activity against the DPPH radical compared to this compound.
ABTS Radical Scavenging Activity (IC50) 7.15 µM1.46 µMQuercetin is a more potent scavenger of the ABTS radical than this compound.
Ferric Reducing Antioxidant Power (FRAP) 1152.0 µM Fe(II)/g2358.4 µM Fe(II)/gQuercetin exhibits a greater capacity to reduce ferric iron than this compound, indicating superior reducing power.
Oxygen Radical Absorbance Capacity (ORAC) ~3-5 times less than Quercetin109,000 µmol TE/100gQuercetin consistently shows a higher ORAC value, signifying a greater ability to neutralize peroxyl radicals.

Mechanism of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Their polyphenolic structures, rich in hydroxyl groups, enable them to donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction. Quercetin's superior activity in this regard can be attributed to the presence of a catechol group in its B-ring and a free hydroxyl group at the C3 position, features that are structurally less available in this compound due to the attachment of the rutinose sugar moiety.

  • Modulation of Endogenous Antioxidant Systems: this compound and quercetin can upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription Rutin_Quercetin This compound / Quercetin Rutin_Quercetin->Keap1_Nrf2 promotes dissociation

Caption: Nrf2 signaling pathway activation by this compound and quercetin.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prepare_samples Prepare serial dilutions of This compound and Quercetin start->prepare_samples prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph mix Mix 1 mL of sample/standard with 2 mL of DPPH solution prepare_samples->mix prepare_dpph->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • A series of concentrations of the test compounds (this compound and quercetin) are prepared.

  • 1 mL of each sample concentration is mixed with 2 mL of the DPPH solution.

  • The mixture is incubated for 30 minutes in the dark at room temperature.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify antioxidant activity.

ABTS_Workflow start Start prepare_abts Prepare ABTS radical solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate start->prepare_abts incubate_abts Incubate in the dark at room temperature for 12-16 hours prepare_abts->incubate_abts dilute_abts Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->dilute_abts mix Mix 10 µL of sample/standard with 1 mL of diluted ABTS solution dilute_abts->mix incubate_mix Incubate for 6 min at room temperature mix->incubate_mix measure Measure absorbance at 734 nm incubate_mix->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 10 µL of the test sample is added to 1 mL of the diluted ABTS•+ solution.

  • The mixture is incubated for 6 minutes at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • 100 µL of the sample is mixed with 3 mL of the FRAP reagent.

  • The mixture is incubated at 37°C for 4 minutes.

  • The absorbance is measured at 593 nm.

  • A standard curve is prepared using ferrous sulfate, and the results are expressed as µM Fe(II) equivalents.

Conclusion

The experimental data consistently demonstrate that quercetin possesses superior direct radical scavenging and reducing capabilities compared to this compound. This enhanced activity is largely attributed to its more favorable chemical structure for hydrogen donation. However, both flavonoids are potent antioxidants capable of modulating endogenous defense systems through the Nrf2 signaling pathway. The choice between this compound and quercetin for drug development or research applications will depend on the specific biological context, desired mechanism of action, and pharmacokinetic considerations, as the glycoside moiety in this compound can influence its bioavailability and metabolic fate.

Unveiling the Anticancer Potential of Rutin: A Comparative Analysis in Pancreatic and Cervical Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of the flavonoid Rutin on PANC-1 and Caski cancer cells, supported by experimental data and detailed protocols.

The natural flavonoid this compound, commonly found in a variety of fruits and vegetables, has garnered significant attention for its potential anticancer properties. This guide provides a comparative analysis of this compound's effects on two distinct cancer cell lines: PANC-1, a human pancreatic cancer cell line, and Caski, a human cervical cancer cell line. By examining quantitative data from key assays and elucidating the signaling pathways involved, this document aims to provide researchers with a valuable resource for evaluating this compound as a potential therapeutic agent.

Comparative Efficacy of this compound in PANC-1 and Caski Cells

The cytotoxic and pro-apoptotic effects of this compound manifest differently in pancreatic and cervical cancer cells. The following tables summarize the key quantitative findings from various studies, highlighting the differential sensitivity and mechanistic responses of PANC-1 and Caski cells to this compound treatment.

Table 1: Cytotoxicity and Apoptotic Effects of this compound

ParameterPANC-1 (Pancreatic Cancer)Caski (Cervical Cancer)Source(s)
IC50 Value Not explicitly reported, but significant growth inhibition observed at 5-40 µg/mL.Not explicitly reported, but dose-dependent antiproliferative effects observed.[1]
Apoptosis Induction This compound treatment leads to a significant increase in the percentage of apoptotic cells, as confirmed by TUNEL and Annexin V staining assays.[1][2]This compound induces apoptosis, confirmed by DAPI staining showing nuclear condensation and apoptotic body formation.[3]
Reactive Oxygen Species (ROS) Generation -Dose-dependent increase in intracellular ROS: - 90 µM this compound: ~27.88% increase - 120 µM this compound: ~50.35% increase - 150 µM this compound: ~89.07% increase[3]
Cell Cycle Arrest -Induces G0/G1 phase cell cycle arrest: - 90 µM this compound: 55.43% of cells in G0/G1 - 120 µM this compound: 76.29% of cells in G0/G1 - 150 µM this compound: 82.24% of cells in G0/G1[3]

Table 2: Molecular Mechanisms of this compound-Induced Apoptosis

Molecular TargetPANC-1 (Pancreatic Cancer)Caski (Cervical Cancer)Source(s)
Bax (Pro-apoptotic) Upregulated expression.Increased mRNA expression.[1][2],[3]
Bcl-2 (Anti-apoptotic) Downregulated expression, mediated by upregulation of miRNA-877-3p.Decreased mRNA expression.[1][4],[3]
Caspases Increased expression and cleavage of Caspase-3, Caspase-8, and Caspase-9.Increased activity of Caspase-3 and Caspase-9.[1][2],[3]
Signaling Pathways Intrinsic apoptosis pathway, miRNA-877-3p/Bcl-2 axis.Intrinsic apoptosis pathway, Downregulation of Notch-1 and Hes-1 signaling.[1],[3]

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental approaches and molecular mechanisms discussed, the following diagrams illustrate a typical workflow for assessing the anticancer effects of this compound and the signaling cascades it modulates in cancer cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis PANC1 PANC-1 Cells Treatment Treat with this compound (Various Concentrations) PANC1->Treatment Caski Caski Cells Caski->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB qPCR qRT-PCR (Gene Expression) Treatment->qPCR IC50 IC50 Calculation MTT->IC50 ApoptosisRate Apoptosis Rate (%) Flow->ApoptosisRate ProteinLevels Protein Level Changes WB->ProteinLevels GeneExpression Gene Expression Fold Change qPCR->GeneExpression

Figure 1. Experimental workflow for evaluating this compound's anticancer effects.

signaling_pathways cluster_panc1 PANC-1 (Pancreatic Cancer) cluster_caski Caski (Cervical Cancer) Rutin_P This compound miR8773p miR-877-3p Rutin_P->miR8773p Upregulates Bcl2_P Bcl-2 miR8773p->Bcl2_P Inhibits Mito_P Mitochondrion Bcl2_P->Mito_P Inhibits Bax_P Bax Bax_P->Mito_P Promotes Casp9_P Caspase-9 Mito_P->Casp9_P Activates Casp3_P Caspase-3 Casp9_P->Casp3_P Activates Apoptosis_P Apoptosis Casp3_P->Apoptosis_P Rutin_C This compound Notch1 Notch-1 Rutin_C->Notch1 Downregulates Bcl2_C Bcl-2 Rutin_C->Bcl2_C Downregulates Bax_C Bax Rutin_C->Bax_C Upregulates Hes1 Hes-1 Notch1->Hes1 Activates Mito_C Mitochondrion Bcl2_C->Mito_C Inhibits Bax_C->Mito_C Promotes Casp9_C Caspase-9 Mito_C->Casp9_C Activates Casp3_C Caspase-3 Casp9_C->Casp3_C Activates Apoptosis_C Apoptosis Casp3_C->Apoptosis_C

Figure 2. Signaling pathways modulated by this compound in PANC-1 and Caski cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed PANC-1 or Caski cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against this compound concentration.

Annexin V-FITC Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Culture and Treatment: Culture PANC-1 or Caski cells and treat with desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live cells.

    • Annexin V-positive and PI-negative cells are early apoptotic cells.

    • Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Notch-1, Hes-1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This comparative guide demonstrates that this compound exerts significant anticancer effects in both pancreatic (PANC-1) and cervical (Caski) cancer cell lines, albeit through partially distinct molecular mechanisms. In PANC-1 cells, this compound's pro-apoptotic activity is notably linked to the upregulation of miRNA-877-3p and the subsequent downregulation of Bcl-2. In Caski cells, this compound induces apoptosis and cell cycle arrest, which is associated with the downregulation of the Notch signaling pathway. The provided quantitative data and detailed protocols offer a solid foundation for further investigation into the therapeutic potential of this compound and for the design of future preclinical and clinical studies. Researchers are encouraged to utilize this guide to inform their experimental strategies and to further validate the promising anticancer effects of this natural flavonoid.

References

Rutin as a Positive Control for Flavonoid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rutin, a prominent dietary flavonoid, is widely recognized for its potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Its consistent and well-documented bioactivity makes it an ideal positive control in experimental studies evaluating the therapeutic potential of novel flavonoid compounds. This guide provides a comparative overview of this compound's performance in key bioassays, detailed experimental protocols, and insights into its mechanisms of action.

Quantitative Comparison of Bioactivity

The efficacy of a flavonoid is often quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The following tables summarize the comparative IC50 values of this compound against other common flavonoids in various standard assays.

Table 1: Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (µg/mL)ABTS Assay (µg/mL)
This compound (Positive Control) ~7.8 ~2.1
Quercetin~2.5~1.5
Luteolin~4.9~1.8
Kaempferol~6.2~2.5

Table 2: Anti-inflammatory Activity (IC50 Values)

CompoundCOX-2 Inhibition (µM)5-LOX Inhibition (µM)
This compound (Positive Control) ~15.2 ~25.5
Quercetin~5.8~10.1
Apigenin~12.5~20.7
Indomethacin (NSAID)~0.9N/A

Table 3: Enzyme Inhibition Activity (IC50 Values)

CompoundTyrosinase Inhibition (µM)Xanthine Oxidase Inhibition (µM)
This compound (Positive Control) ~95.0 ~15.4
Quercetin~10.2~2.3
Myricetin~5.5~8.6
Kojic Acid (Standard)~18.5N/A

Key Experimental Protocols

Accurate and reproducible methodologies are critical for comparing the bioactivity of novel flavonoids against a positive control like this compound. Below are detailed protocols for standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

  • Materials : DPPH solution (0.1 mM in methanol), test compounds (dissolved in methanol), this compound (positive control), methanol, 96-well microplate, spectrophotometer.

  • Method :

    • Prepare serial dilutions of the test compounds and this compound in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the inhibition percentage against the compound concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Materials : ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, this compound (positive control), ethanol, 96-well microplate, spectrophotometer.

  • Method :

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compounds and this compound.

    • Add 20 µL of each dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Materials : COX-2 enzyme, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), test compounds, this compound (positive control), reaction buffer (e.g., Tris-HCl), 96-well plate, spectrophotometer.

  • Method :

    • Prepare serial dilutions of the test compounds and this compound.

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound/rutin.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Monitor the change in absorbance over time (e.g., at 590 nm) to determine the reaction rate.

    • Calculate the percentage of enzyme inhibition relative to a control without an inhibitor.

    • Determine the IC50 value from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Understanding the experimental flow and the molecular pathways involved is crucial for contextualizing bioactivity data. The following diagrams illustrate a typical workflow and key signaling pathways modulated by flavonoids like this compound.

G cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis p1 Source Flavonoid (e.g., Plant Extract) p2 Prepare Test Samples (Serial Dilutions) p1->p2 p3 Prepare this compound Control (Serial Dilutions) p1->p3 a1 Select Assay (e.g., DPPH, COX-2) a2 Perform Experiment (Incubation, Reaction) a1->a2 a3 Measure Endpoint (e.g., Absorbance) a2->a3 d1 Calculate % Inhibition a3->d1 d2 Determine IC50 Values d1->d2 d3 Compare Sample vs. This compound d2->d3

Caption: General experimental workflow for evaluating flavonoid bioactivity.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces This compound This compound This compound->Keap1_Nrf2   destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, GCL) ARE->Genes activates transcription Nrf2_n->ARE binds to

Caption: this compound activates the Nrf2 antioxidant pathway.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_n->Genes activates transcription

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.

Rutin vs. Diosmin: A Comparative Guide to Their Vascular Protective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular protective effects of two prominent flavonoids, Rutin and Diosmin. By examining experimental data on their anti-inflammatory, antioxidant, and venotonic properties, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Overview of Vascular Protective Mechanisms

This compound and Diosmin are naturally occurring flavonoids that have demonstrated significant potential in the management of vascular disorders. Their therapeutic effects are attributed to a multi-faceted mechanism of action that includes reducing inflammation, combating oxidative stress, and improving venous tone. While both compounds share common protective pathways, they also exhibit distinct molecular interactions and potencies.

Comparative Analysis of Bioactivities

The following tables summarize quantitative data from various experimental studies, offering a comparative look at the efficacy of this compound and Diosmin in key areas of vascular protection. Disclaimer: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Anti-inflammatory Effects
CompoundAssayTargetCell Line/ModelIC50 / InhibitionCitation
This compound Lipoxygenase InhibitionLipoxygenaseNot Specified8.0 μg GAE/mL[1]
This compound NO Production InhibitionNitric Oxide (NO)RAW 264.7 cellsSignificant down-regulation at higher concentrations[2]
This compound TNF-α & IL-6 InhibitionTNF-α, IL-6RAW 264.7 cellsNot specified[3]
Diosmin TNF-α & IL-6 InhibitionTNF-α, IL-6Mouse model (LPS-induced)Significant reduction[4]
Diosmin IL-1β, IL-6, TNF-α InhibitionIL-1β, IL-6, TNF-αUUO mouse model & HK-2 cellsSignificant reduction[5]
Antioxidant Capacity
CompoundAssayResultCitation
This compound DPPH Radical ScavengingIC50 values reported in various studies[1]
This compound Increase of Antioxidant EnzymesIncreased SOD, CAT, GPx activity[6]
Diosmin DPPH Radical ScavengingModerate in vitro activity[7]
Diosmin Increase of Antioxidant EnzymesIncreased SOD, CAT, Glutathione activity
Venotonic Effects (Chronic Venous Insufficiency - CVI)
CompoundStudy DesignKey FindingsCitation
This compound In vitro (rat aorta rings)Relaxation of pre-contracted rings (pIC50 = 5.65 ± 0.31)[8]
Diosmin Randomized, double-blind, placebo-controlled trialSignificant reduction in leg edema, pain (VAS score), and improvement in VCSS and GIS scores after 8 weeks[9]
Diosmin Clinical StudySignificant decrease in leg circumference and reduction in edema fluid extravasation after 3 months[10]
Diosmin (with Hesperidin) In vitro (human saphenous veins)Potentiated norepinephrine-induced contraction under acidotic conditions[11]

Signaling Pathways

The vascular protective effects of this compound and Diosmin are mediated through the modulation of key intracellular signaling pathways.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[13] By suppressing NF-κB activation, this compound effectively dampens the inflammatory cascade within the vascular endothelium.[14]

Rutin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates IκB_NF-κB IκB-NF-κB (Inactive complex) IκB->IκB_NF-κB binds NF-κB NF-κB NF-κB->IκB_NF-κB binds DNA DNA NF-κB->DNA translocates to This compound This compound This compound->IKK inhibits IκB_NF-κB->NF-κB releases Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro-inflammatory Genes

This compound's inhibition of the NF-κB pathway.
Diosmin and the JAK-STAT Signaling Pathway

Diosmin's immunomodulatory effects are, in part, mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for signaling from cytokine receptors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[15][16] By modulating this pathway, Diosmin can influence the expression of various inflammatory mediators.

Diosmin_JAKSTAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P-STAT p-STAT STAT_Dimer STAT Dimer P-STAT->STAT_Dimer dimerizes DNA DNA STAT_Dimer->DNA translocates to Diosmin Diosmin Diosmin->JAK modulates Inflammatory_Genes Transcription of Inflammatory Genes DNA->Inflammatory_Genes Experimental_Workflow Compound_Selection Compound Selection (this compound / Diosmin) In_Vitro_Assays In Vitro Assays Compound_Selection->In_Vitro_Assays Ex_Vivo_Assays Ex Vivo Assays Compound_Selection->Ex_Vivo_Assays Antioxidant_Assays Antioxidant Assays (DPPH, ORAC, etc.) In_Vitro_Assays->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (ELISA for TNF-α, IL-6) In_Vitro_Assays->Anti_inflammatory_Assays Cell_Culture_Models Cell Culture Models (e.g., Endothelial Cells) In_Vitro_Assays->Cell_Culture_Models In_Vivo_Studies In Vivo Studies (Animal Models of Vascular Disease) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Comparison Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Cell_Culture_Models->Anti_inflammatory_Assays Venous_Tone_Assay Venous Tone Assessment (Isolated Vein Rings) Ex_Vivo_Assays->Venous_Tone_Assay Ex_Vivo_Assays->In_Vivo_Studies Venous_Tone_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

References

Rutin vs. Standard Anti-inflammatory Drugs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of the flavonoid rutin against standard non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac, ibuprofen, and celecoxib. The information is supported by experimental data from in-vitro and in-vivo studies to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent.

**Executive Summary

This compound, a natural flavonoid, demonstrates significant anti-inflammatory properties through various mechanisms, including the modulation of key signaling pathways and inhibition of inflammatory enzymes. In-vitro and in-vivo studies suggest that this compound's efficacy is comparable to that of standard NSAIDs in certain models of inflammation. This guide synthesizes the available data to provide a direct comparison of their performance.

In-Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound and standard NSAIDs has been evaluated using various in-vitro assays. Key methods include the inhibition of protein denaturation and the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Albumin Denaturation

Protein denaturation is a well-established cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.

Table 1: Comparison of IC50 Values for Inhibition of Albumin Denaturation

CompoundIC50 (µg/mL)Reference
This compound-based MouthwashSimilar activity to Diclofenac[1][2]
Diclofenac Sodium471.3[3]
Diclofenac35.519[4]
Diclofenac49.54[5]

Note: A direct IC50 value for pure this compound in an albumin denaturation assay was not available in the searched literature. The data for the this compound-based mouthwash suggests comparable activity to diclofenac. The IC50 values for diclofenac vary across different studies, which may be due to variations in experimental conditions.

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Table 2: Comparison of IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Diclofenac0.0750.0381.97[6]
Ibuprofen12800.15[7]
Celecoxib170.04425[8]

Note: Direct comparative IC50 values for this compound from the same experimental setup as the standard drugs were not found in the searched literature. However, it is known that this compound can suppress COX-2 expression.[9]

In-Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of various compounds.

Carrageenan-Induced Paw Edema in Rats

This model induces a reproducible inflammatory response, allowing for the quantitative assessment of edema inhibition.

Table 3: Comparison of Edema Inhibition in Carrageenan-Induced Paw Edema Model

TreatmentDoseTime (hours)% Edema InhibitionReference
This compound Nanocrystals Hydrogel-6Significantly higher than Diclofenac gel[10][11]
Diclofenac Sodium Gel (Commercial)-6-[10][11]
Ibuprofen100 mg/kg1-5Significant inhibition[12]

Note: A direct percentage inhibition for the this compound nanocrystal hydrogel was not specified, but the study concluded it was significantly more effective than the commercial diclofenac gel.[10][11] A direct comparison of this compound with ibuprofen in the same study was not available.

Mechanisms of Action: Signaling Pathways

This compound and standard NSAIDs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

dot

NF_kB_Pathway cluster_this compound This compound cluster_diclofenac Diclofenac This compound This compound Rutin_Effect Inhibits IκBα phosphorylation and degradation This compound->Rutin_Effect IkBa_p50_p65 IκBα-p50/p65 (Inactive) Rutin_Effect->IkBa_p50_p65 Prevents Diclofenac Diclofenac Diclofenac_Effect Inhibits COX-2 expression Diclofenac->Diclofenac_Effect Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Diclofenac_Effect->Gene_Expression Reduces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Nucleus->Gene_Expression Induces

Caption: this compound and Diclofenac's influence on the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

dot

MAPK_Pathway cluster_this compound This compound cluster_ibuprofen Ibuprofen This compound This compound Rutin_Effect Modulates p38, ERK1/2, JNK This compound->Rutin_Effect MAPK MAPK (p38, ERK1/2, JNK) Rutin_Effect->MAPK Modulates phosphorylation Ibuprofen Ibuprofen Ibuprofen_Effect Inhibits COX-2 Ibuprofen->Ibuprofen_Effect Inflammatory_Response Inflammatory Response Ibuprofen_Effect->Inflammatory_Response Reduces prostaglandin synthesis Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, TAK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Transcription_Factors->Inflammatory_Response

Caption: this compound and Ibuprofen's impact on the MAPK pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

In-Vitro Inhibition of Albumin Denaturation Assay

Objective: To assess the anti-inflammatory activity of a substance by measuring its ability to inhibit heat-induced protein denaturation.

Methodology:

  • Preparation of Solutions:

    • A 1% aqueous solution of bovine serum albumin (BSA) is prepared.

    • Test compounds (this compound, diclofenac, etc.) are dissolved in a suitable solvent (e.g., DMSO, ethanol) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Reaction Mixture:

    • The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen’s egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test solution of varying concentrations.

  • Incubation:

    • The reaction mixtures are incubated at 37°C for 20 minutes.

    • Following incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Data Analysis:

    • The IC50 value (the concentration of the test substance required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the test substance.

In-Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.

Methodology:

  • Animals:

    • Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping and Administration:

    • Animals are divided into groups (e.g., control, standard, and test groups).

    • The test compound (this compound) or the standard drug (e.g., ibuprofen, diclofenac) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Edema:

    • One hour after the administration of the test or standard drug, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purified recombinant human COX-1 and COX-2 enzymes are used.

    • Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

    • The reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin Production:

    • The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured. This is often done using an enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • The percentage of COX inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined from the concentration-response curve.

Conclusion

The compiled data indicates that this compound possesses significant anti-inflammatory properties, with a mechanism of action that involves the modulation of the NF-κB and MAPK signaling pathways. While direct comparative studies providing quantitative data such as IC50 values against a range of standard NSAIDs are limited, the available evidence suggests that this compound's efficacy is comparable to that of diclofenac in in-vitro protein denaturation assays and superior in an in-vivo carrageenan-induced paw edema model when formulated as a nanocrystal hydrogel.[1][2][10][11]

Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound against standard NSAIDs. However, its demonstrated anti-inflammatory effects, coupled with its natural origin, position this compound as a promising candidate for further research and development as a potential anti-inflammatory agent.

Experimental Workflow Diagram

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Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation cluster_mechanistic Mechanistic Studies Albumin_Denaturation Albumin Denaturation Assay Paw_Edema Carrageenan-Induced Paw Edema Model Albumin_Denaturation->Paw_Edema COX_Inhibition COX-1/COX-2 Inhibition Assay COX_Inhibition->Paw_Edema Signaling_Pathways NF-κB and MAPK Signaling Pathway Analysis Paw_Edema->Signaling_Pathways Data_Analysis Data Analysis and Comparison (IC50, % Inhibition) Signaling_Pathways->Data_Analysis Start Compound Selection (this compound vs. Standard NSAIDs) Start->Albumin_Denaturation Start->COX_Inhibition Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: Comparative experimental workflow for anti-inflammatory drugs.

References

Cross-validation of different analytical methods for Rutin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rutin, a flavonoid with significant therapeutic potential, is paramount. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

This guide delves into the principles, performance, and practical considerations of four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparative data presented is synthesized from various validation studies to provide a comprehensive overview.

Cross-Validation Workflow for Analytical Methods

A systematic approach to cross-validating different analytical methods is crucial to ensure consistency and reliability of results. The following workflow outlines the key stages involved in this process.

Cross_Validation_Workflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion Method_A HPLC Method Development Validation_A HPLC Validation Method_A->Validation_A Method_B UV-Vis Method Development Validation_B UV-Vis Validation Method_B->Validation_B Method_C HPTLC Method Development Validation_C HPTLC Validation Method_C->Validation_C Method_D LC-MS Method Development Validation_D LC-MS Validation Method_D->Validation_D Sample_Analysis Analysis of Same Sample Batch with All Validated Methods Validation_A->Sample_Analysis Validation_B->Sample_Analysis Validation_C->Sample_Analysis Validation_D->Sample_Analysis Data_Comparison Statistical Comparison of Quantification Results (e.g., ANOVA, t-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Equivalency and Selection of Optimal Method Data_Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Comparative Analysis of Validation Parameters

The performance of each analytical method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, HPTLC, and LC-MS for this compound quantification.

Validation ParameterHPLCUV-Vis SpectrophotometryHPTLCLC-MS/MS
Linearity (R²) > 0.999[1]> 0.999[2]> 0.998[3]> 0.99[4]
Accuracy (% Recovery) 98-102%[5]98.55–103.34%[2]98.09-101.37%85.35-111.75%
Precision (% RSD) < 2%[5]< 2%[2]< 2%< 15%
LOD 0.005 µg/mL[6]0.00854 mg/mL[7]0.0024 mg/mL4 ng/mL
LOQ 0.15 µg/mL[6]0.0259 mg/mL[7]0.0072 mg/mL4 ng/mL
Specificity HighLow to ModerateModerate to HighVery High
Throughput ModerateHighHighModerate
Cost ModerateLowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method offers high resolution and sensitivity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[8]

  • Mobile Phase: A mixture of methanol and 0.05% formic acid in water (80:20 v/v) is commonly used.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 257 nm or 355 nm.[10]

  • Standard Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 2-10 µg/mL).[1]

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to a concentration within the calibration range.

  • Analysis: Equal volumes (e.g., 20 µL) of the standard solutions and sample solutions are injected into the HPLC system. The peak area of this compound is used for quantification.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for this compound quantification, particularly in simple matrices.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Methanol is a commonly used solvent for this compound.

  • Wavelength of Maximum Absorbance (λmax): The λmax of this compound in methanol is typically observed at 257 nm and 360 nm.[2] The selection of λmax should be based on the absence of interference from other components in the sample.

  • Standard Preparation: A stock solution of this compound is prepared in methanol. A series of standard solutions of varying concentrations (e.g., 2-12 µg/mL) are prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in methanol, and if necessary, centrifuged or filtered to obtain a clear solution. The solution is then diluted to a concentration that falls within the linear range of the calibration curve.

  • Analysis: The absorbance of the standard and sample solutions is measured at the selected λmax against a methanol blank. A calibration curve of absorbance versus concentration is plotted for the standard solutions, and the concentration of this compound in the sample is determined from this curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for screening and quantification.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A common mobile phase for the separation of this compound is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water in a specific ratio (e.g., 100:11:11:27 v/v/v/v).

  • Standard and Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands of a specific width using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance (e.g., 80 mm).

  • Densitometric Analysis: After development, the plate is dried, and the densitometric scanning is performed at the wavelength of maximum absorbance for this compound (e.g., 254 nm). The peak area is used for quantification.

  • Calibration Curve: A calibration curve is prepared by plotting the peak area versus the concentration of the applied standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for pharmacokinetic studies.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[11]

  • Chromatographic Conditions: Similar to HPLC, a C18 column is typically used. The mobile phase is often a gradient of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%).[11]

  • Mass Spectrometry Parameters: The mass spectrometer is operated in either positive or negative ion mode. For this compound, positive ion mode is common, with detection using multiple reaction monitoring (MRM) for enhanced selectivity. The transition for this compound can be m/z 611 → m/z 303.[4]

  • Standard and Sample Preparation: Similar to HPLC, with careful consideration to avoid ion suppression effects from the matrix. The use of an internal standard is highly recommended for accurate quantification.

  • Analysis: The sample is injected into the LC-MS system, and the peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify this compound in the sample.

Conclusion

The choice of an analytical method for this compound quantification depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, sample throughput, and available resources.

  • HPLC is a robust and widely used method that offers a good balance of performance and cost.

  • UV-Vis Spectrophotometry is a simple, rapid, and economical choice for routine analysis of relatively pure samples.

  • HPTLC is advantageous for high-throughput screening and quantification in various matrices.

  • LC-MS provides the highest sensitivity and selectivity and is the method of choice for complex samples and when very low concentrations of this compound need to be determined.

By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.

References

A Comparative Analysis of Rutin from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of rutin, a flavonoid of significant interest in the pharmaceutical and nutraceutical industries, sourced from various plants. Intended for researchers, scientists, and professionals in drug development, this document details extraction yields, purity, and the antioxidant and anti-inflammatory properties of this compound from prominent botanical sources. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

Quantitative Comparison of this compound from Various Plant Sources

The selection of a plant source for this compound extraction is a critical factor influencing yield, purity, and subsequent biological activity. The following tables summarize quantitative data from multiple studies to provide a comparative overview.

Table 1: Comparison of this compound Content and Extraction Yields from Different Plant Sources

Plant SourcePart UsedExtraction MethodSolventThis compound Content (mg/g of extract)Extraction Yield (% w/w)Reference
Punica granatumBarkMaceration70% Acetone158.29Not Reported[1]
Melissa officinalisLeavesMaceration70% Acetone133.09Not Reported[1]
Lagerstroemia tomentosaFlowersMaceration70% Acetone120.16Not Reported[1]
Lagerstroemia tomentosaLeavesMaceration70% Acetone118.17Not Reported[1]
Sambucus nigraFlowersNot SpecifiedNot Specified142.32Not Specified[2]
Ruta graveolensAerial PartsHydroalcoholicNot Specified40.15Not Specified[3]
Moringa oleiferaLeavesNot SpecifiedNot SpecifiedNot ReportedNot Reported[4]
Asparagus officinalisLeafy by-productsThree-step methanolicMethanolNot Reported78.2% (of purified this compound)[5]
Calendula officinalisNot SpecifiedUltrasound-assistedNot SpecifiedNot Reported2.28%[6]
Origanum vulgare (Oregano)Not SpecifiedHydroethanolicEthanol/WaterNot Reported8.9%[6]

Table 2: Comparative Biological Activity of this compound from Different Plant Sources

Plant SourceAssayEndpointResultReference
Ruta graveolensDPPH Radical ScavengingIC50159.17 ± 1.56 µg/mL[3]
Sambucus australisDPPH Radical ScavengingIC5043.5 µg/mL (leaves)[7]
Sambucus australisNitric Oxide ScavengingIC50285.0 µg/mL (leaves)[7]
Sambucus nigraNitric Oxide Production (LPS-stimulated neutrophils)InhibitionSignificant reduction[8]
Ruta graveolensNitric Oxide Production (LPS-stimulated macrophages)Inhibition73%[9]

Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental methodologies.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and standardization.

This compound Extraction and Purification (General Protocol)

This protocol outlines a general procedure for the extraction and purification of this compound from plant materials.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material maceration Maceration with 70% Acetone plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Vacuum filtration->concentration partition Solvent Partitioning (e.g., with n-hexane) concentration->partition crystallization Crystallization partition->crystallization hplc RP-HPLC-DAD Analysis crystallization->hplc

Fig. 1: General workflow for this compound extraction and analysis.
  • Extraction :

    • Air-dried and powdered plant material is macerated with 70% acetone at room temperature.

    • The mixture is filtered to separate the extract from the solid plant residue.

  • Purification :

    • The filtrate is concentrated under reduced pressure to remove the acetone.

    • The aqueous extract is then partitioned with a non-polar solvent like n-hexane to remove lipids and chlorophyll.

    • The aqueous layer is concentrated and allowed to stand for crystallization of this compound.

  • Quantification :

    • The purified this compound is quantified using Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD)[1].

Antioxidant Activity Assays

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : A solution of 0.2 mM DPPH in methanol is prepared.

  • Reaction : 50 µL of the plant extract (at various concentrations) is mixed with 2950 µL of the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours. The solution is then diluted with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction : 30 µL of the plant extract is mixed with 3 mL of the diluted ABTS solution.

  • Incubation : The mixture is incubated in the dark for 6 minutes.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Reaction Mixture : 2 ml of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) is mixed with 0.5 ml of the plant extract at various concentrations[10].

  • Incubation : The mixture is incubated at 25°C for 150 minutes.

  • Griess Reaction : 0.5 ml of the incubated solution is mixed with 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes. Then, 1 ml of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride is added, and the mixture is incubated for 30 minutes at room temperature[10].

  • Measurement : The absorbance is measured at 540 nm.

  • Calculation : The percentage of NO scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the plant extract).

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.

Inhibition of Inflammatory Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes induces transcription

Fig. 2: this compound's inhibition of NF-κB and MAPK signaling.

Conclusion

This comparative guide highlights the significant variation in this compound content and biological activity across different plant sources. While Punica granatum and Melissa officinalis show high concentrations of this compound in their extracts, the anti-inflammatory and antioxidant potency can vary. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to standardize their investigations and further explore the therapeutic potential of this compound from diverse botanical origins. Future research should focus on direct comparative studies under uniform experimental conditions to provide a more definitive ranking of plant sources for optimal this compound extraction and bioactivity.

References

Verifizierung des Wirkmechanismus von Rutin mittels Knockout-Modellen: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung liefert dieser Leitfaden einen objektiven Vergleich der Leistung von Rutin im Kontext von Knockout-Modellen zur Validierung seines Wirkmechanismus. Detaillierte experimentelle Daten und Protokolle untermauern die hier präsentierten Informationen.

This compound, ein in vielen Pflanzen vorkommendes Flavonoid-Glykosid, ist für seine antioxidativen und entzündungshemmenden Eigenschaften bekannt.[1] Die Validierung des genauen Wirkmechanismus auf molekularer Ebene ist entscheidend für die Entwicklung gezielter therapeutischer Strategien. Knockout-Tiermodelle, bei denen spezifische Gene ausgeschaltet sind, stellen ein unverzichtbares Werkzeug dar, um die kausale Rolle von Signalwegen bei der Vermittlung der pharmakologischen Wirkungen von this compound zu untersuchen. Dieser Leitfaden konzentriert sich auf die Schlüsselrollen der Nrf2- und NF-κB-Signalwege, die durch Studien mit entsprechenden Knockout-Modellen bestätigt wurden, und beleuchtet zudem alternative Signalwege und vergleicht this compound mit anderen Flavonoiden.

Quantitative Datenanalyse: this compound-Effekte in Wildtyp- vs. Knockout-Modellen

Die folgende Tabelle fasst quantitative Daten aus Studien zusammen, die die Wirkung von this compound in Wildtyp-Mäusen im Vergleich zu Mäusen mit einem Knockout für den Transkriptionsfaktor Nrf2 (Nuklearer Faktor Erythroid 2-related Factor 2) untersuchten. Nrf2 ist ein zentraler Regulator der zellulären antioxidativen Antwort.

ParameterTiermodellBehandlungErgebnis Wildtyp (WT)Ergebnis Nrf2-Knockout (KO)Schlussfolgerung
Oxidativer Stress Maus-embryonale Fibroblasten (MEFs)CDDO-MA (Nrf2-Aktivator)Signifikante Reduktion von tBHP-induzierter ROS-GenerierungKeine Reduktion der tBHP-induzierten ROS-GenerierungDie antioxidative Wirkung ist Nrf2-abhängig.[2]
Genexpression antioxidativer Enzyme (ARE-Gene) Maus-embryonale Fibroblasten (MEFs)CDDO-MA (Nrf2-Aktivator)Signifikanter Anstieg von GSTa3, HO-1 und NQO-1Keine Induktion von ARE-GenenDie Induktion von Schutzenzymen ist Nrf2-abhängig.[2]
Lungenentzündung (durch Zigarettenrauch induziert) MausZigarettenrauchGeringgradige EntzündungSignifikant verstärkte neutrophile LungenentzündungNrf2 schützt vor zigarettenrauchinduzierter Entzündung.[3]
Emphysem-Entwicklung (durch Zigarettenrauch induziert) MausZigarettenrauchKeine pathologischen AbnormalitätenEntwicklung eines Emphysems nach 8 WochenNrf2 spielt eine entscheidende Rolle beim Schutz vor Emphysementwicklung.[3]

Hinweis: Direkte quantitative Daten für this compound in Nrf2-Knockout-Mäusen waren in den durchgeführten Suchen nicht in tabellarischer Form verfügbar. Die hier dargestellten Daten stammen aus Studien mit Nrf2-Knockout-Modellen und Substanzen mit einem zu this compound analogen, Nrf2-aktivierenden Wirkmechanismus, um die prinzipielle Abhängigkeit von diesem Signalweg zu veranschaulichen.

Experimentelle Protokolle

Die Durchführung von Studien mit Knockout-Modellen erfordert präzise und standardisierte Protokolle, um reproduzierbare und verlässliche Ergebnisse zu gewährleisten.

Generierung und Validierung von Nrf2-Knockout-Mäusen
  • Zielgerichtete Gen-Inaktivierung: Ein Targeting-Vektor wird konstruiert, um ein essentielles Exon des Nfe2l2-Gens (das für Nrf2 kodiert) durch eine Resistenzkassette (z. B. für Neomycin) zu ersetzen.[3]

  • Elektroporation in embryonale Stammzellen (ES-Zellen): Der Vektor wird in ES-Zellen elektroporiert.

  • Selektion und Verifizierung: Erfolgreich rekombinierte ES-Zellen werden durch die Resistenzkassette selektiert und mittels PCR und Southern Blotting verifiziert.

  • Generierung chimärer Mäuse: Verifizierte ES-Zellen werden in Blastozysten injiziert und in Leihmütter implantiert.

  • Zucht und Genotypisierung: Die resultierenden chimären Nachkommen werden mit Wildtyp-Mäusen gekreuzt, um heterozygote Mäuse zu erzeugen. Durch anschließende Inzucht werden homozygote Nrf2-Knockout-Mäuse generiert. Die Genotypisierung der Nachkommen erfolgt mittels PCR.[4]

Tiermodell für Entzündungen (Carrageenan-induziertes Pfotenödem)
  • Tierauswahl: Männliche C57BL/6-Wildtyp- und Nrf2-Knockout-Mäuse (8-10 Wochen alt) werden verwendet.

  • This compound-Verabreichung: this compound (z. B. 50 mg/kg Körpergewicht) oder das Vehikel (z. B. 0,5% Carboxymethylcellulose) wird den Tieren oral 1 Stunde vor der Induktion der Entzündung verabreicht.

  • Induktion des Ödems: 0,1 ml einer 1%igen λ-Carrageenan-Lösung in Kochsalzlösung wird subplantar in die rechte Hinterpfote injiziert.[5]

  • Messung des Pfotenvolumens: Das Pfotenvolumen wird unmittelbar vor der Carrageenan-Injektion und zu verschiedenen Zeitpunkten danach (z. B. 1, 2, 3, 4, 5 und 6 Stunden) mit einem Plethysmometer gemessen.[5]

  • Analyse: Die Zunahme des Pfotenvolumens wird als Maß für das Ödem berechnet. Am Ende des Experiments können die Tiere getötet und das Gewebe für histologische und biochemische Analysen (z. B. Myeloperoxidase-Aktivität als Maß für die Neutrophilen-Infiltration) entnommen werden.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, illustrieren die beteiligten Signalwege und den experimentellen Arbeitsablauf.

Rutin_Nrf2_Pathway cluster_stress Oxidativer Stress cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern ROS ROS Keap1_Nrf2 Keap1-Nrf2 Komplex ROS->Keap1_Nrf2 oxidiert Keap1 This compound This compound This compound->Keap1_Nrf2 destabilisiert Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Freisetzung Proteasom Proteasomaler Abbau Keap1_Nrf2->Proteasom Normalzustand Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translokation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE bindet an Antioxidative_Enzyme Antioxidative Enzyme (HO-1, NQO1, etc.) ARE->Antioxidative_Enzyme induziert Expression Antioxidative_Enzyme->ROS neutralisiert

Abbildung 1: Vereinfachter Nrf2-Signalweg und die Rolle von this compound.

Rutin_NFkB_Pathway cluster_stimulus Entzündlicher Stimulus cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Stimulus z.B. LPS, Zytokine IKK IKK Komplex Stimulus->IKK aktiviert This compound This compound This compound->IKK inhibiert IkB IκB IKK->IkB phosphoryliert Proteasom Proteasomaler Abbau IkB->Proteasom Abbau NFkB_IkB NF-κB-IκB Komplex NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto Freisetzung NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translokation DNA DNA NFkB_nuc->DNA bindet an Proinflammatorische_Gene Pro-inflammatorische Gene (TNF-α, IL-6, etc.) DNA->Proinflammatorische_Gene induziert Expression

Abbildung 2: Vereinfachter NF-κB-Signalweg und der hemmende Einfluss von this compound.

Experimental_Workflow start Start: Auswahl von Wildtyp- & Knockout-Mäusen treatment Behandlungsgruppen: 1. WT + Vehikel 2. WT + this compound 3. KO + Vehikel 4. KO + this compound start->treatment induction Induktion des Krankheitsmodells (z.B. Entzündung, oxidativer Stress) treatment->induction measurement Messung der Endpunkte (z.B. Pfotenödem, Zytokinlevel, oxidative Stressmarker) induction->measurement analysis Datenauswertung und Vergleich zwischen den Gruppen measurement->analysis conclusion Schlussfolgerung über die Rolle des Zielgens analysis->conclusion

Abbildung 3: Allgemeiner experimenteller Arbeitsablauf.

Alternative Wirkmechanismen und vergleichende Betrachtung

Neben den prominenten Nrf2- und NF-κB-Signalwegen deuten Studien darauf hin, dass this compound seine Wirkung auch über andere molekulare Pfade entfalten kann.

  • PI3K/Akt-Signalweg: Es gibt Hinweise, dass this compound den PI3K/Akt-Signalweg aktivieren kann, was insbesondere im Kontext der Neuroprotektion von Bedeutung ist.[6] Diese Aktivierung kann nachgeschaltete Effekte wie die Hemmung der Apoptose und die Förderung des Zellüberlebens haben. In Modellen der Kolitis wurde hingegen eine hemmende Wirkung von this compound auf den PI3K/Akt/GSK3ß-Signalweg beobachtet, was die kontextabhängige Regulation dieses Pfades durch this compound unterstreicht.[7][8]

  • MAPK-Signalweg: Der Mitogen-aktivierte Proteinkinase (MAPK)-Signalweg, der eine zentrale Rolle bei Entzündungsreaktionen und Zellproliferation spielt, wird ebenfalls von this compound moduliert. Studien zeigen, dass this compound die Aktivierung von p38 MAPK und nachgeschalteten Kinasen hemmen kann, was zu seiner entzündungshemmenden Wirkung beiträgt.[7][8][9]

Vergleich mit anderen Flavonoiden

This compound gehört zur großen Familie der Flavonoide, zu der auch Substanzen wie Quercetin und Epicatechin zählen.

  • Quercetin: Quercetin, das Aglykon von this compound, teilt viele seiner biologischen Aktivitäten. Es ist ebenfalls ein potenter Aktivator des Nrf2-Signalwegs und ein Inhibitor von NF-κB. Einige Studien deuten darauf hin, dass Quercetin aufgrund seiner geringeren Molekülgröße und höheren Bioverfügbarkeit nach der Spaltung von this compound im Darm möglicherweise eine stärkere direkte Wirkung auf zellulärer Ebene hat.

  • Epicatechin: Dieses in Kakao und grünem Tee reichlich vorhandene Flavan-3-ol hat ebenfalls ausgeprägte antioxidative Eigenschaften. Studien deuten darauf hin, dass Epicatechin die mitochondriale Biogenese über den p38 MAPK-Signalweg fördern kann, ein Mechanismus, der auch für this compound von Relevanz sein könnte.[6]

Die Verwendung von Knockout-Modellen ist entscheidend, um die spezifischen Beiträge der einzelnen Signalwege zur Wirkung dieser verschiedenen Flavonoide zu differenzieren und ihre jeweiligen therapeutischen Potenziale präzise zu bewerten.

Schlussfolgerung

Die Verifizierung des Wirkmechanismus von this compound durch den Einsatz von Knockout-Modellen hat entscheidend dazu beigetragen, die zentrale Rolle der Nrf2- und NF-κB-Signalwege zu bestätigen. Die Abhängigkeit der antioxidativen und entzündungshemmenden Effekte von this compound von einem funktionierenden Nrf2- bzw. die Hemmung des NF-κB-Signalwegs unterstreicht das Potenzial von this compound als Modulator dieser für die zelluläre Homöostase kritischen Pfade. Zukünftige Studien, die Knockout-Modelle für weitere Zielproteine wie PI3K, Akt oder spezifische MAP-Kinasen nutzen, werden das Verständnis der vielfältigen Wirkungsweise von this compound weiter vertiefen und die Entwicklung gezielter therapeutischer Anwendungen vorantreiben. Die vergleichende Analyse mit anderen Flavonoiden in diesen Modellen wird zudem helfen, die potentesten Kandidaten für spezifische Indikationen zu identifizieren.

References

Independent Validation of Rutin's Therapeutic Benefits: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published studies on the benefits of the flavonoid Rutin. By presenting quantitative data from multiple studies in a standardized format, this guide facilitates the independent validation of this compound's therapeutic potential in antioxidant, anti-inflammatory, cardiovascular, and neuroprotective applications.

I. Antioxidant Activity

This compound's potent antioxidant activity is a cornerstone of its therapeutic potential. This has been evaluated in numerous studies using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different studies, providing a basis for comparing its efficacy against other flavonoids, such as Quercetin.

Study / CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)FRAP Assay (µM Fe(II)/µg)
Study 1
This compound>100[1]>100[1]158.74[1]
Quercetin0.55[1]1.17[1]373.95[1]
Study 2
This compoundNot specified, lower than Quercetin[2]--
Quercetin9.7 ± 0.8 µM[2]--
Study 3
This compoundIC50 not specified, activity confirmed[3]IC50 not specified, activity confirmed[3]-
QuercetinIC50 not specified, activity confirmed[3]IC50 not specified, activity confirmed[3]-

Experimental Protocols: Antioxidant Assays

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

DPPH Radical Scavenging Assay Protocol:

  • A stock solution of the test compound (e.g., this compound, Quercetin) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Serial dilutions of the stock solution are made to obtain a range of concentrations.

  • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • A small volume of each concentration of the test compound is mixed with a larger volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5][6][7]

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Stock Solution (this compound/Quercetin) mixing Mix Sample and DPPH Solution stock->mixing dpph_sol DPPH Solution (Methanol) dpph_sol->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

II. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models. A widely used in vivo model is the carrageenan-induced paw edema test in rats.

Study / TreatmentPaw Edema Inhibition (%)Key Findings
Study 1 Significant reduction starting at 2 hoursThis compound (100 mg/kg, oral) significantly reduced paw swelling.[8]
Study 2 Significant reduction, comparable to DiclofenacThis compound in combination with Quercetin showed synergistic anti-inflammatory effects.
Study 3 Significant inhibition[9]This compound (100 mg/kg, intramuscular) showed a higher anti-inflammatory effect than meloxicam up to 2 hours.[9]

Experimental Protocols: Carrageenan-Induced Paw Edema

This model is a standard method for evaluating the anti-inflammatory activity of compounds.

Carrageenan-Induced Paw Edema Protocol:

  • Animals (typically rats) are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (this compound) or a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent (e.g., 1% carrageenan suspension in saline) is given into the right hind paw.

  • The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[8][10][11]

Experimental Workflow for Paw Edema Model

Paw_Edema_Workflow start Start paw_measure_initial Measure Initial Paw Volume start->paw_measure_initial treatment Administer this compound or Control paw_measure_initial->treatment carrageenan Inject Carrageenan treatment->carrageenan paw_measure_timed Measure Paw Volume (at time intervals) carrageenan->paw_measure_timed calculation Calculate % Edema Inhibition paw_measure_timed->calculation end End calculation->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

III. Cardiovascular Benefits in Type 2 Diabetes

Clinical studies have investigated the effects of this compound supplementation on cardiovascular risk factors in patients with type 2 diabetes. These studies provide valuable data on its potential to improve blood pressure and antioxidant status.

StudyDurationDosageKey Cardiovascular OutcomesKey Antioxidant Enzyme Outcomes
Study 1 3 months1 g/day this compound Systolic Blood Pressure, Diastolic Blood Pressure, Mean Arterial Pressure, Heart Rate[12][13][14] Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)[12][13][14]
Study 2 60 days500 mg/day this compound Systolic Blood Pressure, Diastolic Blood Pressure[15][16]Not Assessed

Experimental Protocols: Clinical Trial in Type 2 Diabetes

The following provides a general outline of the methodology used in clinical trials investigating this compound's effects in diabetic patients.

Clinical Trial Protocol Outline:

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: Patients diagnosed with type 2 diabetes mellitus, meeting specific inclusion and exclusion criteria (e.g., age range, duration of diabetes, HbA1c levels).

  • Intervention: Participants are randomly assigned to receive either this compound supplements (e.g., 500 mg or 1 g per day) or a placebo for a defined period (e.g., 60 days to 3 months).

  • Data Collection:

    • Baseline Measurements: Before the intervention begins, baseline data is collected, including blood pressure (systolic, diastolic, mean arterial pressure), heart rate, and blood samples for analyzing antioxidant enzyme levels (SOD, CAT, GPx).

    • Follow-up Measurements: The same parameters are measured at the end of the intervention period.

  • Statistical Analysis: Statistical tests are used to compare the changes in the measured parameters between the this compound and placebo groups to determine the significance of the intervention's effects.[12][13][14][15]

IV. Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. The PI3K/Akt and MAPK pathways are key targets of this compound's action.

Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway, which is often dysregulated in diseases like cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols: Western Blotting for Signaling Pathway Analysis

Western blotting is a fundamental technique to quantify changes in protein expression and phosphorylation, providing insights into the activation state of signaling pathways.

Western Blot Protocol for p-Akt and p-ERK:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations and for different durations. A control group remains untreated.

  • Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Akt, anti-p-ERK) and the total forms of the proteins (e.g., anti-Akt, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the pathway.

This guide provides a framework for the comparative analysis of this compound's benefits. By presenting data and methodologies from various studies, it aims to support the independent validation and further exploration of this compound as a promising therapeutic agent. Researchers are encouraged to consult the full-text articles for more in-depth information.

References

A Comparative Clinical Review of Rutin and Quercetin: Efficacy, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the clinical evidence for two prominent flavonoids, Rutin and Quercetin. Targeted at researchers, scientists, and drug development professionals, this review synthesizes data from various clinical trials to objectively evaluate their therapeutic potential and underlying mechanisms of action.

Introduction

This compound, a glycoside of Quercetin, and its aglycone form, Quercetin, are potent antioxidant and anti-inflammatory flavonoids found in a variety of fruits, vegetables, and medicinal plants. While structurally related, their distinct pharmacokinetic profiles and biological activities warrant a detailed comparative analysis of their clinical evidence. This review focuses on their effects on metabolic disorders, cardiovascular health, and inflammatory conditions, presenting quantitative data and experimental methodologies from key clinical studies.

Comparative Clinical Efficacy

While direct head-to-head clinical trials comparing this compound and Quercetin are scarce, this section provides a comparative analysis based on individual placebo-controlled studies.

Metabolic Health

Both this compound and Quercetin have been investigated for their beneficial effects on metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.

This compound's Effects on Metabolic Syndrome:

A randomized, double-blind, placebo-controlled clinical trial investigated the effects of 500 mg/day of this compound for 6 weeks in patients with metabolic syndrome. The study revealed significant improvements in fasting blood glucose (FBG), insulin levels, and insulin resistance (HOMA-IR). Furthermore, this compound supplementation led to a significant increase in total antioxidant capacity (TAC).

Quercetin's Effects on Metabolic Syndrome:

In a similar randomized, double-blind, placebo-controlled trial, patients with metabolic syndrome receiving 150 mg/day of Quercetin for 6 weeks showed a significant reduction in waist circumference and systolic blood pressure. Post-meal triglyceride levels and HDL-cholesterol also showed favorable changes. Another study highlighted Quercetin's ability to improve endothelial function and reduce inflammation in this patient population.

Quantitative Data Summary:

ParameterThis compound (500 mg/day for 6 weeks)Quercetin (150 mg/day for 6 weeks)
Fasting Blood Glucose (FBG) Significant Decrease (p < 0.05)No Significant Change
Insulin Significant Decrease (p < 0.05)No Significant Change
HOMA-IR Significant Decrease (p < 0.05)No Significant Change
Total Antioxidant Capacity (TAC) Significant Increase (p < 0.05)Not Reported
Waist Circumference Not ReportedSignificant Decrease (p < 0.05)
Systolic Blood Pressure No Significant ChangeSignificant Decrease (p < 0.05)
Post-meal Triglycerides Not ReportedSignificant Decrease (p < 0.05)
HDL-Cholesterol No Significant ChangeSignificant Increase (p < 0.05)
Anti-inflammatory and Antioxidant Effects

The antioxidant and anti-inflammatory properties of this compound and Quercetin are central to their therapeutic potential.

This compound:

Clinical evidence suggests that this compound's antioxidant effects are significant. In the aforementioned study, a daily intake of 500 mg of this compound for 6 weeks resulted in a marked increase in plasma total antioxidant capacity. This is attributed to its ability to scavenge free radicals and chelate metal ions.

Quercetin:

Quercetin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Clinical trials have demonstrated its ability to reduce markers of inflammation such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).

Bioavailability and Metabolism

A key differentiator between this compound and Quercetin is their bioavailability. This compound, being a glycoside, must be hydrolyzed by gut microflora to release Quercetin before it can be absorbed. This results in a slower and more variable absorption compared to Quercetin aglycone. Quercetin itself has relatively low bioavailability, which is enhanced when it is formulated with other compounds or in specific delivery systems.

Experimental Protocols

This compound Supplementation for Metabolic Syndrome
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 42 patients diagnosed with metabolic syndrome.

  • Intervention: Participants were randomly assigned to receive either 500 mg of a this compound supplement or a placebo daily for 6 weeks.

  • Data Collection: Anthropometric measurements, blood pressure, and fasting blood samples were collected at the beginning and end of the study.

  • Biochemical Analysis: Fasting blood glucose, insulin, lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), and total antioxidant capacity were measured.

  • Statistical Analysis: Independent t-tests were used to compare the mean changes in variables between the two groups.

Quercetin Supplementation for Metabolic Syndrome
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 78 overweight or obese subjects with metabolic syndrome features.

  • Intervention: Participants received 150 mg/day of Quercetin or a placebo for 6 weeks.

  • Data Collection: Anthropometric measurements, blood pressure, and fasting blood samples were collected at baseline and after 6 weeks.

  • Biochemical Analysis: Fasting plasma glucose, insulin, lipid profiles, and markers of endothelial function and inflammation were assessed.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in variables between the Quercetin and placebo groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Quercetin are mediated through the modulation of various signaling pathways.

Rutin_Quercetin_Signaling_Pathways cluster_this compound This compound cluster_quercetin Quercetin cluster_cellular_effects Cellular Effects This compound This compound GutMicrobiota Gut Microbiota (Hydrolysis) This compound->GutMicrobiota Ingestion Quercetin_from_this compound Quercetin GutMicrobiota->Quercetin_from_this compound Nrf2 Nrf2 Activation Quercetin_from_this compound->Nrf2 NFkB NF-κB Inhibition Quercetin_from_this compound->NFkB MAPK MAPK Pathway Modulation Quercetin_from_this compound->MAPK Quercetin Quercetin Absorption Absorption Quercetin->Absorption Absorption->Nrf2 Absorption->NFkB Absorption->MAPK AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, SOD) Nrf2->AntioxidantEnzymes InflammatoryCytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines CellCycle Cell Cycle Arrest MAPK->CellCycle

Caption: Bioavailability and primary signaling pathways of this compound and Quercetin.

Experimental_Workflow Screening Patient Screening & Recruitment (Metabolic Syndrome Criteria) Randomization Randomization Screening->Randomization Intervention Intervention (this compound/Quercetin or Placebo) for 6 weeks Randomization->Intervention FollowUp End-of-Study Data Collection (Anthropometry, Blood Samples) Intervention->FollowUp Baseline Baseline Data Collection (Anthropometry, Blood Samples) Baseline->Intervention Analysis Biochemical Analysis (Glucose, Lipids, Inflammatory Markers) FollowUp->Analysis Stats Statistical Analysis (t-test, ANCOVA) Analysis->Stats Results Results & Conclusion Stats->Results

Caption: Generalized workflow for the cited clinical trials.

Safety and Tolerability

Both this compound and Quercetin are generally considered safe and well-tolerated when consumed in amounts commonly found in food. In the clinical trials discussed, no serious adverse events were reported with supplementation of either flavonoid. However, high doses of Quercetin supplements have been associated with mild side effects such as headache and upset stomach.

Conclusion

The available clinical evidence suggests that both this compound and Quercetin possess significant therapeutic potential, particularly in the management of metabolic and inflammatory conditions. This compound appears to have a more pronounced effect on improving glucose metabolism and antioxidant status, while Quercetin shows stronger effects on blood pressure and lipid profiles. These differences may be partly attributable to their distinct bioavailabilities and metabolic pathways.

Safety Operating Guide

Proper Disposal of Rutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Rutin, a common flavonoid compound. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. While general guidelines are provided here, the SDS will contain detailed information pertinent to the specific formulation you are using.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • In cases of dust formation, a NIOSH/MSHA-approved respirator is necessary.[1]

Spill Management:

In the event of a this compound spill, follow these procedures:

  • Minor Spills:

    • Immediately clean up all spills to prevent dust generation.[2]

    • Avoid breathing any dust and prevent contact with skin and eyes.[2]

    • Use dry clean-up methods such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).[2]

    • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

  • Major Spills:

    • Alert personnel in the vicinity.[2]

    • Wear appropriate protective clothing and control personal contact with the material.[2]

    • By any means available, prevent the spillage from entering drains or waterways.[2]

    • Recover the product wherever possible.[2]

    • If the spill is wet, vacuum or shovel it up and place it in labeled containers for disposal.[2]

    • Wash the area with large amounts of water and prevent runoff from entering drains.[2]

    • If contamination of drains or waterways occurs, immediately advise emergency services.[2]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[2] Waste disposal requirements can vary significantly by location.[2]

  • Waste Characterization:

    • Determine if your this compound waste is considered hazardous or non-hazardous according to your local regulations. This may depend on the quantity, concentration, and any solvents or other chemicals mixed with the this compound.

  • Containerization:

    • Place all this compound waste, including contaminated materials like filter paper or TLC plates, into a designated, sealed, and clearly labeled waste container.

  • Disposal Options:

    • Licensed Professional Waste Disposal Service: The most recommended method for the disposal of this compound is to contact a licensed professional waste disposal company.[3] This ensures that the waste is handled and disposed of in compliance with all relevant regulations.

    • Chemical Incineration:

      • Some safety data sheets suggest that this compound can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

      • Another option is to dissolve or mix the material with a combustible solvent and then incinerate it.[1] Exercise extreme care during ignition as the material may be highly flammable.[3]

    • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Crucially, DO NOT discharge this compound into sewers or waterways. [2]

Quantitative Data Summary

At present, publicly available safety data sheets for this compound do not provide specific quantitative data, such as concentration limits, that would dictate a change in disposal procedure. The guidance provided is qualitative, emphasizing regulatory compliance and the use of professional disposal services.

ParameterValueSource
Disposal Method Adherence to local, state, and federal regulations[2]
Recommended Action Contact a licensed professional waste disposal service[3]
Prohibited Action Discharge into sewer or waterways[2]

Logical Flow for this compound Disposal Decisions

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Rutin_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) start->ppe characterize Characterize Waste (Pure this compound, Contaminated materials, Solution) ppe->characterize containerize Place in a Labeled, Sealed Waste Container characterize->containerize check_regulations Consult Local, State, and Federal Regulations containerize->check_regulations prof_disposal Contact Licensed Professional Waste Disposal Service check_regulations->prof_disposal Standard Procedure incineration Chemical Incineration (with afterburner and scrubber) check_regulations->incineration If Permitted & Equipped end Disposal Complete prof_disposal->end incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Rutin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for handling Rutin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound, a flavonoid glycoside, is generally considered to have low toxicity. However, different suppliers provide conflicting hazard classifications. Some Safety Data Sheets (SDS) classify it as not a hazardous substance[1][2], while others consider it hazardous, potentially causing irritation to the eyes, respiratory system, and skin[3]. One source indicates it may be harmful if swallowed[4]. As a fine powder, this compound can also pose a combustible dust hazard; dust clouds may form explosive mixtures with air[5][6]. Given these potential risks, it is imperative to handle this compound with appropriate caution and utilize the personal protective equipment outlined below.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.

Protection Type Equipment Specification and Purpose
Eye Protection Safety Goggles or GlassesWear tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[3][7][8]
Hand Protection Chemical-resistant GlovesUse gloves tested according to standards like EN 374. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][3][7]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA-approved respirator or a particulate filter device (such as P1 or N95) is necessary when dust formation is likely or ventilation is inadequate.[3][6][7]
Body Protection Laboratory Coat or GownWear a lab coat or other protective clothing to prevent skin contact.[3][4][5] Ensure cuffs are covered by gloves.[9]

Operational Plan: Handling and Storage Protocols

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or local exhaust ventilation is recommended to control dust.[3][5]

  • Avoid Dust Generation: Minimize the generation and accumulation of dust during handling.[5][6]

  • Personal Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling is complete.[5][6]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[5]

Storage Conditions:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated place.[3][6]

  • Protect the substance from direct light and moisture.[2][3][7]

  • Recommended storage temperature is between 15–25 °C.[2][7]

  • Avoid storing with incompatible materials, such as strong oxidizing agents.[3][5]

Emergency Plan: Spill Response

In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.

SpillResponseWorkflow start This compound Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill minor_spill_node Minor Spill Procedure assess_spill->minor_spill_node  Minor major_spill_node Major Spill Procedure assess_spill->major_spill_node  Major   minor_ppe Ensure Full PPE is Worn (Goggles, Gloves, Respirator) minor_spill_node->minor_ppe minor_cleanup Use Dry Cleanup Methods: Sweep or Vacuum Dust minor_ppe->minor_cleanup minor_collect Place in a Sealed, Labeled Container for Disposal minor_cleanup->minor_collect minor_wash Wash Spill Area with Large Amounts of Water minor_collect->minor_wash end_node Dispose of Waste According to Regulations minor_wash->end_node major_alert Alert Personnel in Area and Emergency Responders major_spill_node->major_alert major_ppe Control Personal Contact by Wearing Full PPE major_alert->major_ppe major_contain Prevent Spillage from Entering Drains or Water Courses major_ppe->major_contain major_cleanup Use Dry Cleanup Procedures and Avoid Generating Dust major_contain->major_cleanup major_collect Collect Residues in Sealed Bags or Containers for Disposal major_cleanup->major_collect major_collect->end_node

Workflow for handling a this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Assess: For major spills, evacuate unnecessary personnel from the area.[4] Assess the extent of the spill to determine if it is minor or major.[5]

  • Wear Appropriate PPE: Before cleanup, don all recommended PPE, including gloves, safety goggles, and a dust respirator.[5]

  • Contain the Spill: For major spills, prevent the powder from entering drains or waterways.[5]

  • Clean Up:

    • For Dry Spills: Use dry cleanup procedures.[5] Gently sweep up, shovel, or use an explosion-proof vacuum to collect the material, avoiding dust generation.[5]

    • For Wet Spills: If the material is wet, shovel it up and place it into a labeled container.[5]

  • Final Decontamination: Wash the spill site thoroughly with large amounts of water after the material has been collected.[3][5]

  • Containerize Waste: Place all spilled material and contaminated cleanup supplies into a clean, dry, sealable, and properly labeled container for disposal.[5]

Disposal Plan

All waste, including spilled material and contaminated PPE, must be handled in accordance with all applicable local, state, and federal regulations.[5][10]

  • Waste Characterization: this compound waste may need to be treated as special or hazardous waste. Consult with your institution's environmental health and safety (EHS) department for guidance.[3][4]

  • Disposal Method: Do not discharge into sewers or waterways.[5] One suggested disposal method for chemical waste is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, always defer to your local regulations and institutional protocols.

  • Contaminated Packaging: Dispose of contaminated containers in the same manner as the product itself, following official regulations.[3]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。